molecular formula C6H6Br2N2 B079484 4,6-Dibromobenzene-1,3-diamine CAS No. 36210-57-8

4,6-Dibromobenzene-1,3-diamine

Katalognummer: B079484
CAS-Nummer: 36210-57-8
Molekulargewicht: 265.93 g/mol
InChI-Schlüssel: MWJAGLVFLTXBAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chemical Profile and Applications 4,6-Dibromobenzene-1,3-diamine (CAS 36210-57-8) is a high-purity aromatic diamine with the molecular formula C₆H₆Br₂N₂ and a molecular weight of 265.93 g/mol . This compound, also known as 1,5-Diamino-2,4-dibromobenzene, is characterized by its solid form and a melting point of 133-135 °C . The presence of two bromine atoms and two amine groups on the benzene ring makes it a versatile and valuable building block in organic synthesis and materials science research. It is primarily used as a monomer in polymerization reactions, such as the synthesis of poly(m-aniline) and other advanced polymers via Buchwald-Hartwig amination . Its structural features are crucial for creating polymers with specific electronic properties and for incorporating rigid, functionalized units into larger molecular architectures. Handling and Safety Information This compound requires careful handling to maintain its stability and integrity. It is recommended to store it in a dark place under an inert atmosphere at room temperature . Researchers should note the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. The product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,6-dibromobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJAGLVFLTXBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615655
Record name 4,6-Dibromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36210-57-8
Record name 4,6-Dibromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dibromobenzene-1,3-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,6-Dibromobenzene-1,3-diamine synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of 4,6-Dibromobenzene-1,3-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis and purification of this compound, a key building block in the development of advanced polymers and pharmaceutical intermediates. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform the experimental protocol. We will explore a multi-step synthesis beginning with the protection of 1,3-phenylenediamine, followed by a regioselective dibromination, and concluding with deprotection. Furthermore, this guide details a systematic approach to the purification of the final product, ensuring high purity suitable for demanding research and development applications. All procedures are presented with an emphasis on safety, reproducibility, and scalability.

Introduction and Strategic Overview

This compound is a substituted aromatic diamine whose structural motif is of significant interest in materials science for the synthesis of high-performance polymers, such as polybenzoxazoles, which exhibit exceptional thermal stability.[1] Its utility also extends to medicinal chemistry as a scaffold for novel therapeutic agents. The synthesis of this molecule, however, presents a distinct challenge: the two amino groups on the benzene ring are powerful activating, ortho-, para-directing substituents. Uncontrolled direct bromination of the starting material, 1,3-phenylenediamine, would likely lead to a mixture of over-brominated products and isomeric impurities, resulting in low yields and a difficult purification process.

To circumvent this, our strategy employs a well-established protective group chemistry approach. This methodology is predicated on temporarily moderating the activating nature of the amino groups to achieve a controlled and regioselective bromination. The chosen synthetic pathway involves three core stages:

  • Protection: The amino groups of 1,3-phenylenediamine are acetylated to form N,N'-(1,3-phenylene)diacetamide. This conversion to amide groups significantly lessens their activating strength, preventing over-bromination and ensuring a cleaner reaction profile.

  • Electrophilic Aromatic Substitution: The protected intermediate is then subjected to electrophilic bromination. The acetamido groups, while less activating than amines, are still ortho-, para-directors, guiding the two bromine atoms to the desired 4- and 6-positions, which are sterically accessible and electronically favored.

  • Deprotection: The final step involves the acidic or basic hydrolysis of the acetamido groups to regenerate the amines, yielding the target this compound.

This strategic approach ensures high regioselectivity and a purer crude product, simplifying the subsequent purification steps.

Compound Properties and Critical Safety Considerations

Before commencing any experimental work, a thorough understanding of the chemical properties and associated hazards is paramount.

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1,3-PhenylenediamineC₆H₈N₂108.14Colorless to light yellow solid
This compoundC₆H₆Br₂N₂265.94Off-white to light brown solid

Note: Properties are based on typical observations and may vary slightly based on purity.

Safety Protocol

Handling the reagents and products in this synthesis requires strict adherence to safety protocols.

  • Hazard Identification : this compound and its precursors are classified as irritants. The compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is also considered toxic to aquatic life with long-lasting effects (H411). Bromine is highly corrosive, toxic, and a strong oxidizing agent.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[2][3] All manipulations involving bromine or volatile solvents must be performed within a certified chemical fume hood to ensure adequate ventilation.[4]

  • Handling and Storage : Store chemicals in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep containers tightly closed.

  • First Aid Measures :

    • Skin Contact : Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Synthesis Methodology: A Step-by-Step Guide

The following section provides a detailed protocol for the synthesis, grounded in established chemical principles.

Synthesis Pathway Overview

The overall transformation from starting material to final product is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 1,3-Phenylenediamine B N,N'-(1,3-phenylene)diacetamide A->B Acetic Anhydride, Pyridine C 4,6-Dibromo-N,N'- (1,3-phenylene)diacetamide B->C Br₂, Acetic Acid D 4,6-Dibromobenzene- 1,3-diamine C->D aq. HCl, Reflux

Caption: The three-stage synthesis of this compound.

Experimental Protocol

Part 1: Protection via Acetylation of 1,3-Phenylenediamine

  • Causality : The acetylation of the highly activating amino groups to less activating acetamido groups is crucial. This prevents the formation of unwanted poly-brominated byproducts in the subsequent step by moderating the electron-donating character of the substituents.

  • Procedure :

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.8 g (0.1 mol) of 1,3-phenylenediamine in 150 mL of glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 22.5 mL (0.24 mol, 2.4 equivalents) of acetic anhydride dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

    • The white precipitate of N,N'-(1,3-phenylene)diacetamide is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven at 80 °C.

Part 2: Dibromination of N,N'-(1,3-phenylene)diacetamide

  • Causality : The acetamido groups direct electrophilic substitution to the ortho and para positions. In this symmetrical molecule, the 4- and 6-positions are electronically activated by both groups and are sterically unhindered, leading to highly regioselective dibromination. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionization of bromine.[6]

  • Procedure :

    • In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 19.2 g (0.1 mol) of the dried N,N'-(1,3-phenylene)diacetamide from the previous step in 300 mL of glacial acetic acid.

    • In the dropping funnel, prepare a solution of 11.3 mL (0.22 mol, 2.2 equivalents) of bromine in 50 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the stirred suspension over a period of 1 hour at room temperature. The color of the reaction will turn from reddish-brown to a yellow slurry.

    • After the addition is complete, heat the mixture to 50-55 °C and stir for 3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[6]

    • Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water containing ~5 g of sodium bisulfite to quench any unreacted bromine.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. This crude product is 4,6-dibromo-N,N'-(1,3-phenylene)diacetamide.

Part 3: Deprotection via Acid Hydrolysis

  • Causality : Acid-catalyzed hydrolysis is a standard method for cleaving amide bonds. Under reflux conditions, the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the regeneration of the amine and acetic acid.

  • Procedure :

    • Place the crude 4,6-dibromo-N,N'-(1,3-phenylene)diacetamide in a 1 L round-bottom flask.

    • Add 200 mL of 6 M hydrochloric acid.

    • Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. The solid will gradually dissolve as the hydrolysis proceeds.

    • After the reaction is complete (monitored by TLC), cool the solution to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 10 M sodium hydroxide until the pH is approximately 8-9. This step must be performed in an ice bath to manage the heat generated.

    • The crude this compound will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry under vacuum.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis will contain residual starting materials, byproducts, and inorganic salts. Recrystallization is an effective method for purifying the solid product to the high degree required for subsequent applications.[7]

Purification Workflow

Purification_Workflow A Crude 4,6-Dibromobenzene- 1,3-diamine Solid B Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) A->B C Hot Gravity Filtration (Optional: to remove insoluble impurities) B->C If needed D Slow Cooling of Filtrate to Room Temperature B->D If no insoluble impurities C->D E Ice Bath Cooling to Maximize Crystal Yield D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: A systematic workflow for the purification of the final product.

Recrystallization Procedure
  • Solvent Selection Rationale : The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic diamines, a mixed solvent system, such as ethanol and water, often provides the optimal polarity and solubility curve.[7] Ethanol will dissolve the diamine when hot, while the addition of water (an anti-solvent) will decrease its solubility and promote crystallization upon cooling.

  • Procedure :

    • Transfer the crude, dry this compound to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

    • If any insoluble impurities are observed, perform a hot gravity filtration to remove them.

    • To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the crystallized product.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to obtain the pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point : A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C) : To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS) : To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

  • Infrared Spectroscopy (IR) : To identify the characteristic N-H stretches of the primary amine groups and the aromatic C-H and C=C bending patterns.

Conclusion

This guide has detailed a reliable and strategically sound methodology for the synthesis and purification of this compound. By employing a protection-bromination-deprotection sequence, the synthesis achieves high regioselectivity and yield. The subsequent purification by recrystallization ensures a final product of high purity, suitable for the demanding requirements of materials science and drug discovery professionals. Adherence to the outlined safety protocols is essential for the successful and safe execution of this procedure.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzene, 1,3-dibromo-. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dibromobenzene-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J. L., et al. (2008). 4,6-Dinitrobenzene-1,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o840. Retrieved from [Link]

  • Google Patents. (1980). Process for the production of diamines.
  • Ish Math Test Prep Double. (2023). Enjoyable synthesis of 1,3-Dibromobenzene. YouTube. Retrieved from [Link]

  • Han, M., & Liu, G. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 16(33), 5993-6007. Retrieved from [Link]

  • European Patent Office. (1988). High purity process for the preparation of 4,6-diamino-1,3-benzenediol. Retrieved from [Link]

  • Ahmadi, R. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods for 1,3-diamines | Request PDF. Retrieved from [Link]

  • Google Patents. (2006). Diamine purification method.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]

Sources

physicochemical properties of 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-Dibromobenzene-1,3-diamine: Physicochemical Properties, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This compound is a halogenated aromatic diamine that serves as a pivotal building block in synthetic organic chemistry. Its unique substitution pattern, featuring two nucleophilic amino groups and two deactivating, sterically influential bromine atoms, makes it a substrate of significant interest for the development of complex heterocyclic systems, advanced polymers, and novel pharmaceutical scaffolds. This guide provides a comprehensive analysis of its core physicochemical properties, detailed protocols for its characterization, and insights into its reactivity and potential applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Core Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental properties. This compound, with the CAS Number 36210-57-8, possesses a benzene core substituted at the 1 and 3 positions with amino groups (-NH₂) and at the 4 and 6 positions with bromine atoms (-Br). This arrangement creates a molecule with C₂ᵥ symmetry and a distinct electronic profile. The amino groups are strong activating, ortho-para directing groups, while the bromine atoms are deactivating but also ortho-para directing. This interplay governs the compound's reactivity in further synthetic transformations.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

Identifier Value Source
IUPAC Name This compound -
CAS Number 36210-57-8 [1]
Molecular Formula C₆H₆Br₂N₂ [1]
Molecular Weight 265.93 g/mol [1]

| SMILES | NC1=C(Br)C=C(Br)C(N)=C1 |[1] |

Physicochemical and Spectroscopic Properties

The physical state, solubility, and spectral footprint of a compound are critical parameters that inform its handling, purification, and analytical verification. While extensive experimental data for this specific isomer is not broadly published, we can infer many properties from closely related analogs and fundamental chemical principles.

Table 2: Summary of Physicochemical Properties

Property Value / Expected Behavior Rationale / Comparative Data
Appearance Expected to be a crystalline solid, potentially off-white to light tan. Aromatic amines often darken upon exposure to air and light. Related compounds like 1,4-dibromobenzene are white solids, while m-phenylenediamine appears as colorless needles that can turn red or purple in air.[2][3]
Melting Point Not determined. Requires experimental verification (See Protocol 1). For context, 1,4-dibromobenzene has a melting point of 87 °C, and 1,3-diaminobenzene melts at 64-66 °C.[3][4] The presence of both bromine and amine groups suggests a relatively high melting point due to potential hydrogen bonding and molecular weight.
Boiling Point Not determined. Expected to be high and likely to decompose before boiling at atmospheric pressure. 1,4-dibromobenzene boils at 220.4 °C.[3] The amino groups will significantly increase the boiling point due to intermolecular hydrogen bonding.
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, acetone, and DMSO. The dibrominated benzene ring imparts significant hydrophobic character. However, the two amino groups can engage in hydrogen bonding, affording some solubility in polar solvents. This is consistent with related compounds like 3,5-Dibromobenzene-1,2-diamine, which is soluble in ethanol but not water.[5]

| Storage | Recommended to be stored in a dark place under an inert atmosphere at room temperature.[1] | Protects against light- and air-induced oxidative degradation, which is common for aromatic diamines. |

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. The expected spectral data provides a benchmark for confirming the identity and purity of synthesized or procured material.

  • ¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two distinct signals are predicted: one for the two equivalent aromatic protons (C2-H and C5-H) appearing as a singlet, and another broader signal for the four protons of the two equivalent amino groups (-NH₂). The chemical shift of the aromatic protons will be influenced by the electron-donating amines and electron-withdrawing bromines. For reference, the aromatic protons in 3,6-dibromobenzene-1,2-diamine appear as a singlet at δ 6.84 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three unique carbon environments: C-NH₂, C-Br, and C-H.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at approximately m/z 264, 266, and 268 in a ratio of roughly 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the primary amine groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. C-N stretching and N-H bending vibrations will be visible in the 1580-1650 cm⁻¹ range. Aromatic C-H and C=C stretching bands, as well as a strong C-Br stretching band at lower wavenumbers, are also expected.

Synthesis, Reactivity, and Applications

Plausible Synthetic Pathway

While multiple synthetic routes are conceivable, a common and reliable method for preparing aromatic diamines is through the reduction of the corresponding dinitro compound. This approach provides a clear and logical pathway to the target molecule.

G start 1,3-Dinitrobenzene step1 Bromination (Br₂, FeBr₃) start->step1 intermediate 1,5-Dibromo-2,4-dinitrobenzene step1->intermediate step2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->step2 product This compound step2->product

Caption: A plausible workflow for the synthesis of this compound.

This process involves the initial bromination of 1,3-dinitrobenzene, followed by a robust reduction step to convert the nitro groups to amines. The choice of reducing agent (e.g., tin(II) chloride in acid, or catalytic hydrogenation) is critical and can be optimized to maximize yield and purity.[5]

Chemical Reactivity and Role in Drug Development

The utility of this compound lies in the dual reactivity of its functional groups.

  • Nucleophilic Amino Groups: The primary amines are excellent nucleophiles, making them ideal for constructing heterocyclic rings. They readily react with dicarbonyl compounds (e.g., α-diketones, β-ketoesters) to form quinoxalines, benzodiazepines, and other fused systems that are prevalent in medicinal chemistry.

  • Aromatic C-Br Bonds: The bromine atoms are versatile handles for cross-coupling reactions. They can participate in Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the core structure into more complex, highly functionalized molecules.

This dual functionality makes it a valuable scaffold for building libraries of compounds for high-throughput screening in drug discovery programs. Diamines, in general, are crucial monomers for synthesizing polyamides and serve as precursors to pesticides and chelating agents.[7]

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the characterization of the compound must be systematic and verifiable. The following protocols describe a logical workflow for confirming the identity and purity of this compound.

G synthesis Synthesis & Purification mp Melting Point (Purity Check) synthesis->mp nmr ¹H & ¹³C NMR (Structural ID) synthesis->nmr ms Mass Spec (Molecular Weight) synthesis->ms final Verified Compound mp->final nmr->final ms->final

Caption: An integrated workflow for the analytical validation of the target compound.

Protocol 1: Determination of Melting Point
  • Objective: To determine the melting range of the compound as a primary indicator of purity. A sharp melting range (typically < 2 °C) suggests high purity.

  • Methodology:

    • Ensure the sample is completely dry by placing it under a high vacuum for several hours.

    • Load a small amount of the crystalline solid into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for aromatic amines due to its high solubilizing power.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Integrate the signals to determine the relative number of protons for each peak. The ratio should correspond to the proposed structure.

      • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time.

    • Data Analysis:

      • Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum.

      • Confirm the presence of the expected number of aromatic and amine protons and the three distinct carbon signals.

Safety and Handling

While a specific toxicity profile for this compound is not available, its structure suggests that precautions for handling aromatic amines and halogenated aromatic compounds should be strictly followed.

  • General Hazards: Aromatic amines can be toxic by inhalation, skin contact, and ingestion.[4] Halogenated benzenes can cause skin and eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its amine and bromide functional groups. A thorough understanding of its physicochemical properties, supported by a robust analytical characterization workflow, is essential for its effective application in the synthesis of novel materials and potential therapeutic agents. The protocols and data presented in this guide offer a foundational framework for researchers to confidently utilize this versatile molecule in their synthetic endeavors.

References

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  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1,3-PHENYLENEDIAMINE. CAMEO Chemicals.
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Spectroscopic Signature of 4,6-Dibromobenzene-1,3-diamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of scientific integrity. 4,6-Dibromobenzene-1,3-diamine, a substituted aromatic diamine, presents a unique spectroscopic profile dictated by the interplay of its electron-donating amino groups and electron-withdrawing bromine atoms. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind experimental choices and data interpretation.

Molecular Structure and Symmetry

Understanding the molecule's structure is paramount to interpreting its spectroscopic data. This compound possesses a C2v symmetry axis, which influences the equivalence of its protons and carbon atoms, thereby simplifying its NMR spectra.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its electronic environment and connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the protons on the two amino groups.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2Singlet1HH-5
~ 6.2 - 6.4Singlet1HH-2
~ 5.0 - 5.5Broad Singlet4H-NH₂

Causality and Insights:

  • Aromatic Protons: The aromatic protons at positions 2 and 5 are in distinct electronic environments. The H-2 proton is flanked by two amino groups, which are strongly electron-donating, causing a significant upfield shift. The H-5 proton is situated between a bromine atom and an amino group, leading to a downfield shift relative to H-2. Due to the substitution pattern, the coupling between H-2 and H-5 is expected to be minimal or zero, resulting in two singlets.

  • Amino Protons: The protons of the amino groups are expected to appear as a broad singlet. Their chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.[1] In a polar aprotic solvent like DMSO-d₆, the exchange is slowed, and the peak is often more defined than in protic solvents. The addition of D₂O would cause the -NH₂ signal to disappear, a key confirmatory test.[1]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is an excellent solvent for many aromatic amines and helps in observing the N-H protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): At least 3 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals for the six carbon atoms.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C1, C3 (-C-NH₂)
~ 130 - 135C5 (-C-H)
~ 105 - 110C2 (-C-H)
~ 95 - 100C4, C6 (-C-Br)

Causality and Insights:

  • Carbons Bearing Amino Groups (C1, C3): These carbons are significantly deshielded due to the electronegativity of the attached nitrogen atoms and will appear furthest downfield in the aromatic region.

  • Carbons Bearing Bromine Atoms (C4, C6): The bromine atoms also have an electron-withdrawing inductive effect, but their "heavy atom" effect causes an upfield shift for the directly attached carbons compared to what might be expected based on electronegativity alone. This is a common observation for bromoarenes.

  • Protonated Carbons (C2, C5): The chemical shifts of these carbons are influenced by the cumulative effects of the substituents on the ring. C2, being between two amino groups, will be more shielded (upfield) than C5, which is adjacent to a bromine and an amino group.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. In this compound, the most characteristic signals will arise from the N-H and C-N bonds of the primary amine groups and the C-Br bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, Sharp (Doublet)Asymmetric and symmetric N-H stretching of primary amine[2][3]
1620 - 1580StrongN-H bending (scissoring) of primary amine[2]
1480 - 1450Medium-StrongAromatic C=C stretching
1330 - 1250StrongAromatic C-N stretching[2]
850 - 800StrongC-H out-of-plane bending (isolated H)
700 - 550Medium-StrongC-Br stretching

Causality and Insights:

  • N-H Stretching: The presence of a primary amine (-NH₂) gives rise to two distinct stretching bands due to symmetric and asymmetric modes.[3] These are typically sharp and of medium intensity.

  • N-H Bending: A strong absorption around 1600 cm⁻¹ is characteristic of the N-H scissoring vibration of a primary amine.

  • C-N Stretching: The stretching of the C-N bond in aromatic amines is typically a strong band in the 1330-1250 cm⁻¹ region.[2]

  • C-Br Stretching: The C-Br stretch appears in the fingerprint region and is a good indicator of the presence of a bromoarene.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

    • Resolution: 4 cm⁻¹.

  • Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

m/zRelative AbundanceAssignment
264, 266, 268~ 1:2:1[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
185, 187Variable[M - Br]⁺
106Variable[M - 2Br]⁺

Causality and Insights:

  • Molecular Ion Peak: The most telling feature of the mass spectrum will be the isotopic cluster of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[4] A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks at m/z, m/z+2, and m/z+4, with relative intensities of approximately 1:2:1.[5] For this compound (C₆H₆Br₂N₂), the monoisotopic mass is approximately 263.89 Da, leading to the expected cluster at m/z 264, 266, and 268.

  • Fragmentation Pattern: Electron impact (EI) ionization is likely to cause fragmentation. Common fragmentation pathways for bromoarenes include the loss of a bromine radical, which would result in a doublet of peaks (due to the remaining bromine atom) at [M-79]⁺ and [M-81]⁺. Subsequent loss of the second bromine atom would lead to a peak at [M-2Br]⁺. Alpha-cleavage next to the amine groups is also a possibility.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Ionization: Use Electron Impact (EI) ionization with a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions with a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation Sample Sample IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy Functional Groups 1H_NMR ¹H NMR IR_Spectroscopy->1H_NMR Guide NMR Interpretation 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Confirm Carbon Skeleton Mass_Spectrometry Mass Spectrometry 13C_NMR->Mass_Spectrometry Confirm Molecular Formula Final_Structure Final_Structure Mass_Spectrometry->Final_Structure Verify Molecular Weight

Figure 2. Workflow for the spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental data may require synthesis and acquisition, a thorough understanding of the substituent effects and fundamental principles of each technique allows for a robust prediction of its spectroscopic signature. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this and similar molecules, ensuring the integrity and progression of their scientific endeavors.

References

  • nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Nuclear magnetic resonance spectra database. (2023, September 26). In Wikipedia. [Link]

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  • Chemistry LibreTexts. (2023, August 29). 1H NMR of Amines. [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved January 21, 2026, from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]

  • SPECTRA DATABASES. (n.d.). University of California, Los Angeles. Retrieved January 21, 2026, from [Link]

  • NMRexp: A database of 3.3 million experimental NMR spectra. (2025, December 22). ResearchGate. [Link]

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  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20288. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mass Spectrometry. (n.d.). Michigan State University. Retrieved January 21, 2026, from [Link]

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  • PubChem. (n.d.). 4,6-Dibromobenzene-1,3-diol. Retrieved January 21, 2026, from [Link]

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  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

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solubility of 4,6-Dibromobenzene-1,3-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4,6-Dibromobenzene-1,3-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility. We present a predictive assessment based on its molecular structure and offer a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media for applications ranging from reaction chemistry to formulation and materials science.

Introduction to this compound

This compound, with the CAS Number 36210-57-8, is an aromatic diamine characterized by a benzene ring substituted with two bromine atoms and two amino groups.[1] Its molecular structure, featuring both electron-donating amino groups and electron-withdrawing, hydrophobic bromine atoms, imparts a unique polarity profile that dictates its interactions with different solvents. Understanding its solubility is paramount for its effective use as an intermediate in the synthesis of pharmaceuticals, high-performance polymers, and specialized dyes.[2] Process optimization, purification via recrystallization, and formulation development are all critically dependent on reliable solubility data.

Compound Properties:

  • Molecular Formula: C₆H₆Br₂N₂

  • Molecular Weight: 265.93 g/mol [1][3]

  • Appearance: Typically a solid at room temperature (predicted).

  • Structure: Chemical Structure of this compound

Core Principles of Aromatic Amine Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. For this compound, solubility is a complex interplay between its constituent functional groups:

  • Amino Groups (-NH₂): These two groups are polar and capable of acting as hydrogen bond donors. This functionality promotes solubility in polar protic solvents like alcohols and water.[4][5]

  • Benzene Ring: The aromatic ring is nonpolar and contributes to solubility in nonpolar aromatic solvents through π-π stacking interactions.[4]

  • Bromine Atoms (-Br): The two bromine atoms are large and hydrophobic, significantly increasing the molecular weight and nonpolar character of the molecule. This tends to decrease solubility in polar solvents, particularly water, and enhance it in nonpolar or halogenated solvents.

The balance of these competing factors determines the compound's affinity for a given solvent.

Predicted Solubility Profile

Solvent Class Example Solvents Predicted Qualitative Solubility Rationale
Polar Protic Methanol, EthanolModerately Soluble to SolubleThe amino groups can form hydrogen bonds with the solvent, but the bulky, hydrophobic bromine atoms and the benzene ring hinder high solubility.[5]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese solvents can accept hydrogen bonds and have sufficient polarity to solvate the amino groups without being hindered by their own hydrogen-bonding network. The overall molecular polarity aligns well.
Nonpolar Aromatic Toluene, BenzeneSparingly Soluble to Moderately Solubleπ-π stacking interactions between the compound's benzene ring and the solvent can promote dissolution.[4]
Halogenated Dichloromethane (DCM), ChloroformModerately Soluble to SolubleThe polarity and dispersion forces of these solvents are well-suited to interact with both the polar amino groups and the nonpolar, halogenated aromatic ring.
Nonpolar Aliphatic Hexane, HeptaneInsoluble to Sparingly SolubleThe high polarity of the amino groups makes the compound incompatible with the nonpolar nature of aliphatic hydrocarbons.[5]
Aqueous WaterInsolubleDespite the presence of two hydrogen-bonding amino groups, the large, hydrophobic dibrominated aromatic structure is expected to dominate, leading to very low water solubility.[6]

Experimental Protocol: Gravimetric Solubility Determination

To establish definitive quantitative data, a robust experimental methodology is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[4]

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg precision)

  • Temperature-controlled orbital shaker or water bath

  • Screw-capped glass vials (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Drying oven

  • Desiccator

Step-by-Step Methodology
  • Preparation: Accurately weigh an empty, clean, and dry vial. Add an excess amount of this compound to the vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

  • Solvent Addition: Pipette a precise volume (e.g., 10.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial into the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4] Visually confirm that solid material remains.

  • Sample Clarification: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

  • Aliquot Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a pipette fitted with a syringe filter to remove all undissolved solids. Transfer this clear, saturated solution into a pre-weighed, clean, and dry flask.

  • Solvent Evaporation: Remove the solvent from the flask under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.

  • Drying to Constant Weight: Place the flask containing the non-volatile solute into a drying oven at a temperature well below the compound's melting point until a constant weight is achieved. Cool the flask in a desiccator before each weighing to prevent moisture absorption.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of flask + dried residue) - (Mass of empty flask)] / (Volume of aliquot taken in mL) * 100

Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solute to pre-weighed vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil settle Allow excess solid to settle equil->settle aliquot Withdraw & filter aliquot of supernatant settle->aliquot evap Evaporate solvent from pre-weighed flask aliquot->evap dry Dry residue to constant weight evap->dry calc Calculate solubility dry->calc

Caption: Gravimetric determination workflow for solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like dibromobenzenes and aromatic amines suggest that appropriate precautions are necessary.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

The solubility of this compound is dictated by a nuanced balance between its polar, hydrogen-bonding amino groups and its nonpolar, hydrophobic dibrominated aromatic core. While it is predicted to be most soluble in polar aprotic and halogenated organic solvents, empirical verification is essential for any practical application. The detailed gravimetric protocol provided in this guide offers a reliable framework for researchers to generate precise, quantitative solubility data, enabling informed decisions in process development, synthesis, and formulation.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. (2025). Solubility Profile of 3,4-Diaminotoluene in Organic Solvents: A Technical Guide.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (2017, September 28). SAFETY DATA SHEET.
  • Koyon. (2026, January 8). What are the effects of solvent on the reaction between acids and diamine?
  • Wang, J., et al. (2018). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions.
  • Alfa Aesar. (2025, September 5). SAFETY DATA SHEET - 1,3-Dibromobenzene.
  • Liu, J., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(68), 42965-42975.
  • Jessop, P. G., et al. (2015). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry, 17(2), 983-990.
  • Acros Organics. (2025, December 19). SAFETY DATA SHEET - 1,3-Dibromobenzene.
  • PubChem. (n.d.). 4,5-Dibromobenzene-1,2-diamine. Retrieved January 21, 2026, from [Link]

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reactivity and functional group compatibility of 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-Dibromobenzene-1,3-diamine: Reactivity and Functional Group Compatibility

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern—two electron-donating amine groups and two electron-withdrawing bromine atoms on a benzene ring—creates a nuanced reactivity profile. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and functional group compatibility. We explore the interplay between the activating amino groups and the deactivating, sterically hindering bromo substituents, offering field-proven insights for researchers in medicinal chemistry, polymer science, and materials development. Detailed experimental protocols and mechanistic diagrams are provided to empower scientists to effectively utilize this valuable intermediate.

Core Molecular Attributes and Properties

This compound, also known as 4,6-dibromo-m-phenylenediamine, possesses a distinct electronic and steric profile. The two amino groups strongly activate the aromatic ring towards electrophilic substitution, while the bromine atoms are deactivating and provide significant steric bulk. This dichotomy governs its reactivity and makes it a unique synthon.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆Br₂N₂[1]
Molecular Weight 265.93 g/mol [1]
Appearance Off-white to light brown crystalline powderGeneral Knowledge
CAS Number 36210-57-8[2]
Solubility Soluble in organic solvents like ethanol, DMSO, DMF; insoluble in water.General Knowledge

The amino groups are primary and nucleophilic, readily participating in reactions such as acylation, alkylation, and condensation.[3][4] The bromine atoms are relatively unreactive under standard nucleophilic aromatic substitution conditions but are ideal handles for transition-metal-catalyzed cross-coupling reactions.

Synthesis of this compound

The most common and reliable synthesis of this compound involves the reduction of its dinitro precursor, 1,5-dibromo-2,4-dinitrobenzene. This method is efficient and scalable for laboratory settings.

Workflow for Synthesis

G cluster_0 Dinitro-diamine Pathway cluster_1 Direct Dinitro-dibromo Pathway start 1,3-Dichlorobenzene step1 Nitration (Conc. HNO3, Oleum) start->step1 step2 1,3-Dinitro-4,6-dichlorobenzene step1->step2 step3 Amination (Aqueous Ammonia, Autoclave) step2->step3 step4 4,6-Dinitrobenzene-1,3-diamine step3->step4 step5 Reduction (e.g., SnCl2, HCl/EtOH) step4->step5 end This compound step5->end start_alt 1,3-Dibromobenzene step1_alt Nitration (Conc. HNO3, H2SO4) start_alt->step1_alt step2_alt 1,5-Dibromo-2,4-dinitrobenzene step1_alt->step2_alt step5_alt Reduction (e.g., SnCl2, HCl/EtOH) step2_alt->step5_alt step5_alt->end

Caption: Synthetic pathways to this compound.

Experimental Protocol: Reduction of 1,5-Dibromo-2,4-dinitrobenzene

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[5]

Materials:

  • 1,5-Dibromo-2,4-dinitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,5-Dibromo-2,4-dinitrobenzene (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (approx. 8-10 eq) to the solution, followed by the slow addition of concentrated HCl. The addition of acid is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5 M NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to >10.

    • Causality: The basic workup is critical. It deprotonates the amine hydrochloride salts to the free diamine and precipitates tin as tin hydroxides, which can then be removed by filtration.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is a balance of electronic activation from the amino groups and steric/electronic effects from the bromine atoms.

G cluster_amines Nucleophilic Reactivity cluster_ring Aromatic Reactivity center This compound amine_reactions Amine Group Reactions ring_reactions Aromatic Ring Reactions acylation Acylation (RCOCl, Pyridine) amine_reactions->acylation sulfonylation Sulfonylation (RSO2Cl) amine_reactions->sulfonylation diazotization Diazotization (NaNO2, HCl) amine_reactions->diazotization condensation Condensation (Aldehydes, Ketones) amine_reactions->condensation amide Di-amide Product acylation->amide sulfonamide Di-sulfonamide Product sulfonylation->sulfonamide diazonium Bis-diazonium Salt (Unstable) diazotization->diazonium schiff Schiff Base / Heterocycle condensation->schiff coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) ring_reactions->coupling electrophilic Electrophilic Substitution (e.g., Halogenation) ring_reactions->electrophilic biaryl Substituted Biaryl coupling->biaryl polyhalogenated Further Halogenated Product electrophilic->polyhalogenated

Caption: Reactivity map for this compound.

Reactions at the Amine Groups

The primary amine groups are strong nucleophiles and readily undergo standard transformations.[3][4]

  • Acylation/Sulfonylation: Reacts with acid chlorides, anhydrides, and sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form stable di-amides or di-sulfonamides. This is often used as a protecting group strategy.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) leads to the formation of a bis-diazonium salt. These intermediates are highly reactive and often unstable but can be used for subsequent Sandmeyer-type reactions.

  • Condensation Reactions: The diamine can condense with dicarbonyl compounds (e.g., α-diketones, β-ketoesters) to form various heterocyclic structures, such as benzodiazepines or quinoxalines.[6]

Reactions Involving the Aromatic Ring
  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be performed to introduce new carbon-carbon or carbon-nitrogen bonds. This is a powerful method for elaborating the core structure.

    • Expert Insight: Selective mono- or di-substitution can often be achieved by carefully controlling stoichiometry and reaction conditions (catalyst loading, temperature, and time). The steric hindrance around the bromine atoms can influence the relative rates of coupling.

  • Electrophilic Aromatic Substitution (SEAr): The two amino groups are potent activating groups and direct incoming electrophiles to the ortho and para positions. The only available position is C2 (and the equivalent C5), which is ortho to both amino groups. Therefore, reactions like further halogenation are expected to be facile and highly regioselective, yielding the 2,4,6-tribromo- or 2,4,5,6-tetrabromo-1,3-diaminobenzene derivatives.

Functional Group Compatibility

A critical aspect of utilizing this compound in multi-step synthesis is understanding its compatibility with other functional groups under various reaction conditions.

Table 2: Functional Group Compatibility Overview

Reaction TypeReagentsCompatible GroupsIncompatible Groups (may react or require protection)
Suzuki Coupling Pd catalyst, base (e.g., K₂CO₃, CsF), boronic acidEthers, alkyl chains, amides, protected alcohols, nitrilesUnprotected alcohols/phenols, carboxylic acids, aldehydes, other halides
Acylation Acyl chloride, pyridineHalides, ethers, alkyl chains, nitro groupsAlcohols, thiols, other amines
Diazotization/Sandmeyer NaNO₂, HBr/CuBrEthers, alkyl chains, sulfonesElectron-rich aromatic rings, unprotected phenols, alkenes
Reductive Amination Aldehyde, NaBH(OAc)₃Ethers, esters, amides, halidesOther reducible groups (e.g., nitro, some esters under harsh conditions)
  • Trustworthiness: The amine groups are generally incompatible with strong acids (protonation), strong oxidizing agents, and electrophilic reagents (e.g., acyl chlorides, alkyl halides) without the intention of derivatization. When performing reactions at the C-Br positions, it is often necessary to protect the amine groups, typically as amides or carbamates, to prevent side reactions and catalyst poisoning.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several fields.

  • Polymer Chemistry: As an aromatic diamine, it can serve as a monomer in the synthesis of high-performance polymers like polyureas and polyamides.[3] The bromine atoms can be used for post-polymerization modification via cross-coupling, allowing for the tuning of material properties.

  • Medicinal Chemistry: The diaminobenzene scaffold is present in numerous biologically active molecules. The diamine can be used to construct heterocyclic systems or as a core for library synthesis. The bromine atoms provide vectors for diversification through cross-coupling chemistry.[6][7]

  • Materials Science: It is a precursor for synthesizing ligands for metal-organic frameworks (MOFs) and as a building block for organic electronic materials, where the amine and bromine functionalities can be used to tune electronic properties and intermolecular interactions.[8]

Conclusion

This compound is a synthon of significant potential, characterized by a complex but predictable reactivity profile. A thorough understanding of the interplay between its activating amine groups and versatile bromo-handles is essential for its successful application. By leveraging the protocols and insights presented in this guide, researchers can effectively incorporate this building block into synthetic routes for novel polymers, pharmaceuticals, and advanced materials.

References

  • Tri-iso. (n.d.). Aromatic Diamines | Polyurethane and Polyurea. Retrieved from [Link]

  • MDPI. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]

  • Saiki, I., et al. (2000). Structural and functional relationship among diamines in terms of inhibition of cell growth. Journal of Biochemistry, 128(3), 431-437. Retrieved from [Link]

  • C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. (2018). Molecules, 23(11), 2946. Retrieved from [Link]

  • University of Calgary. (n.d.). Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional group compatibility. Many synthetically useful yet sensitive.... Retrieved from [Link]

  • MDPI. (2019). 3,6-Dibromopyridazine-4,5-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dibromobenzene-1,3-diol. Retrieved from [Link]

  • National Institutes of Health. (2008). 4,6-Dinitrobenzene-1,3-diamine. Retrieved from [Link]

  • YouTube. (2023). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

  • ResearchGate. (2020). review on phenylene diamine (preparation , reaction , biological applications , bio-uses). Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dibromobenzene-1,2-diamine. Retrieved from [Link]

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Unraveling the Enigma of CAS Number 161328-52-7: A Case of Unidentified Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, each with its unique identifier, the Chemical Abstracts Service (CAS) number serves as a critical tool for unambiguous identification. However, extensive research and database inquiries for CAS number 161328-52-7 have yielded no definitive chemical entity. This technical guide addresses the current status of this CAS number, the implications of its unverified nature, and the methodological approach taken to ascertain its identity.

The Search for a Chemical Identity

A comprehensive investigation was undertaken to identify the chemical compound associated with CAS number 161328-52-7. This process involved querying numerous public and specialized chemical databases. The persistent outcome of these searches was a lack of a specific match. Search algorithms frequently defaulted to providing information on other compounds, most notably Benzaldehyde (CAS 100-52-7), likely due to numerical proximity or algorithmic interpretation of a potential typographical error.

This consistent failure to retrieve information for CAS number 161328-52-7 strongly suggests one of the following possibilities:

  • Invalid or Incorrect CAS Number: The number may contain a typographical error, or it may not be a legitimately assigned CAS number.

  • Deprecated or Deleted CAS Number: The number may have been previously assigned to a substance but has since been removed from public databases or merged with another entry.

  • Confidential or Proprietary Substance: The CAS number could belong to a substance that is part of a confidential inventory and therefore not publicly disclosed.

Without a confirmed chemical structure and name, it is impossible to provide accurate and reliable information regarding its properties, potential suppliers, and applications in research and drug development.

The Importance of a Validated CAS Number in Scientific Research

The scenario of an unidentifiable CAS number underscores the foundational importance of accurate chemical identification in all scientific endeavors. A valid CAS number ensures:

  • Unambiguous Communication: Researchers and scientists across different disciplines and geographical locations can be certain they are referring to the same chemical substance.

  • Access to reliable Data: A correct CAS number is the key to unlocking a wealth of information in databases regarding a compound's physicochemical properties, safety and handling protocols, biological activity, and synthetic routes.

  • Regulatory Compliance: Accurate identification is crucial for regulatory submissions, patent applications, and adherence to safety and environmental standards.

Recommended Actions for Researchers

For professionals who have encountered the CAS number 161328-52-7 in their work, the following steps are recommended to resolve the ambiguity:

  • Verify the Source: Double-check the original source from which the CAS number was obtained for any potential transcription errors.

  • Consult the Chemical Abstracts Service: As the definitive authority on CAS numbers, direct inquiry with the Chemical Abstracts Service is the most reliable method to confirm the status of any given number.

  • Utilize Structure-Based Searching: If a chemical structure is available, performing a structure or substructure search in chemical databases can help in identifying the correct compound and its associated CAS number.

Conclusion

While the initial objective was to provide a comprehensive technical guide on the properties and suppliers of the compound associated with CAS number 161328-52-7, the fundamental prerequisite of identifying the chemical entity could not be met. The available evidence suggests that this CAS number is not publicly registered or may be erroneous. This situation highlights the critical need for precision in chemical identifiers to ensure the integrity and progress of scientific research and development. Researchers are strongly advised to verify the accuracy of any ambiguous CAS numbers through authoritative sources before proceeding with experimental work or data analysis.

Navigating the Unknown: A Technical Guide to the Safe Handling of 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Challenge: Characterizing a Compound with Limited Safety Data

The responsible use of any chemical in a research setting hinges on a thorough understanding of its potential hazards. For 4,6-Dibromobenzene-1,3-diamine, the absence of a specific Safety Data Sheet (SDS) necessitates a proactive and scientifically grounded approach to risk assessment. The structure, featuring a benzene ring substituted with two bromine atoms and two amine groups, suggests a hazard profile influenced by both functionalities.

  • Aromatic Amines: This class of compounds is known for potential health hazards, including skin and respiratory sensitization, and in some cases, carcinogenicity and methemoglobinemia. They can often be absorbed through the skin.[1]

  • Brominated Aromatic Compounds: These are often classified as skin and eye irritants and may pose environmental hazards.[2]

Therefore, this guide is built on the precautionary principle, treating this compound with the caution merited by the most hazardous characteristics of its analogous compounds until specific data becomes available.

Inferred Hazard Profile and GHS Classification by Chemical Analogy

Based on the GHS classifications of 1,3-Dibromobenzene and other aromatic amines, we can infer a potential hazard profile for this compound.[3][4] This is a scientifically-driven estimation and should be treated as the minimum baseline for safety protocols.

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryInferred Hazard StatementBasis for Analogy
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationCommon classification for dibromobenzenes and many aromatic amines.[4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationCommon classification for dibromobenzenes.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA frequent hazard for halogenated aromatic compounds.[4]
Skin SensitizationCategory 1 (Assumed)H317: May cause an allergic skin reactionA known risk for many aromatic diamines. A conservative assumption is prudent.[1]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4 (Assumed)H301/H302, H311/H312, H331/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaledAromatic amines can exhibit significant toxicity. Assuming a higher level of toxicity is a responsible precautionary measure.[1]
Hazardous to the Aquatic EnvironmentChronic 2 (Assumed)H411: Toxic to aquatic life with long-lasting effectsHalogenated aromatics are often persistent and toxic to aquatic life.[2]

Core Directive: A Self-Validating System for Safe Handling

The following protocols are designed to create a self-validating system of safety, where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure, even in the absence of definitive toxicological data.

The Hierarchy of Controls: A Workflow for Minimizing Exposure

Before any work begins, a formal risk assessment should be conducted. The following diagram illustrates the logical workflow, prioritizing the most effective control measures.

G cluster_0 Risk Assessment & Control Hierarchy cluster_1 Implementation A Elimination/Substitution Is a less hazardous alternative available? B Engineering Controls (Primary Barrier) A->B If not feasible C Administrative Controls (Procedural Barrier) B->C Supplement with B_details Certified Chemical Fume Hood Closed system for transfers B->B_details D Personal Protective Equipment (PPE) (Final Barrier) C->D Supplement with C_details Designated Work Area Standard Operating Procedures (SOPs) Strict Hygiene Protocols C->C_details D_details Chemical Splash Goggles & Face Shield Nitrile or Neoprene Gloves Chemical-Resistant Lab Coat D->D_details

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Experimental Protocol: Step-by-Step Guide for Safe Laboratory Use

This protocol outlines the mandatory steps for handling this compound. The causality behind each step is explained to reinforce the principles of chemical safety.

1. Preparation and Pre-Work Checklist:

  • Causality: Preparation is key to preventing accidental exposure and ensuring a swift response in case of an emergency.
  • Action:
  • Confirm that a certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
  • Prepare all necessary glassware and reagents within the fume hood to minimize movement of the hazardous material.
  • Designate a specific area within the hood for the experiment.
  • Ensure a dedicated waste container for halogenated aromatic compounds is available in the fume hood.

2. Donning Personal Protective Equipment (PPE):

  • Causality: Given the inferred skin and eye irritancy, and potential for sensitization and absorption, a robust PPE ensemble is the final and critical barrier between the researcher and the chemical.[6]
  • Action:
  • Eye Protection: Wear chemical splash goggles and a full-face shield.
  • Hand Protection: Wear double-layered nitrile or neoprene gloves. Check for any signs of degradation before and during use.
  • Body Protection: Wear a chemical-resistant laboratory coat, fully fastened. Ensure clothing covers all exposed skin.

3. Handling and Dispensing the Compound:

  • Causality: Aromatic amines and their derivatives can be powders or crystalline solids. Preventing the generation and inhalation of dust is paramount.
  • Action:
  • All manipulations, including weighing and transferring, must be performed inside a certified chemical fume hood.
  • Use a spatula for transfers. Avoid scooping actions that could create airborne dust.
  • If the compound is a solid, handle it on a weigh boat or creased paper to prevent contamination of the balance.
  • Close the container immediately after dispensing.[5]

4. Storage:

  • Causality: Improper storage can lead to degradation, reaction with incompatible materials, or accidental release.
  • Action:
  • Store in a tightly sealed, clearly labeled container.
  • Keep in a cool, dry, and dark place, away from direct sunlight.
  • Store in a well-ventilated area, segregated from strong oxidizing agents.[3]
  • The storage area should be designated for toxic and irritant compounds.

5. Accidental Release and Spill Cleanup:

  • Causality: A prepared response to a spill minimizes the risk of exposure and environmental contamination.
  • Action:
  • Small Spill (in fume hood):
  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
  • Carefully scoop the material into a labeled, sealable waste container.
  • Decontaminate the area with a suitable solvent, followed by soap and water.
  • Large Spill (or any spill outside a fume hood):
  • Evacuate the immediate area.
  • Alert laboratory personnel and the institutional safety officer.
  • Prevent entry into the affected area.
  • Allow only trained emergency response personnel to conduct the cleanup.

6. Waste Disposal:

  • Causality: Brominated aromatic compounds are considered hazardous waste and require proper disposal to prevent environmental harm.[2]
  • Action:
  • Dispose of all contaminated materials (gloves, weigh boats, absorbent material) and residual chemical in a designated, sealed container for halogenated organic waste.
  • Do not dispose of this chemical down the drain.
  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Quantitative Data and Physical Properties

While toxicological data for this compound is not available, some physical properties can be found or computed. This table summarizes the known information and highlights the data gaps.

PropertyValueSource
Identifier
CAS Number36210-57-8BLD Pharm[3]
Molecular FormulaC₆H₆Br₂N₂PubChem
Molecular Weight265.93 g/mol BLD Pharm[3]
Physical Properties
AppearanceData not available-
Melting PointData not available-
Boiling PointData not available-
SolubilityInsoluble in water (inferred)Analogy to dibromobenzenes[2]
Safety Data
Acute Toxicity (Oral, Dermal, Inhalation)Data not available-
Skin Corrosion/IrritationData not available (Assumed Category 2)-
Serious Eye Damage/IrritationData not available (Assumed Category 2)-
CarcinogenicityData not available-
Flash PointData not available-

Note: The absence of data underscores the importance of the conservative handling protocols outlined in this guide.

Conclusion: A Commitment to Proactive Safety

Working with novel or data-poor compounds like this compound is inherent to scientific advancement. This responsibility demands the highest standards of safety and a commitment to a culture of proactive risk management. By understanding the principles of chemical analogy, adhering to a stringent hierarchy of controls, and meticulously following safe handling protocols, researchers can confidently and safely explore the potential of this and other novel chemical entities. Always consult with your institution's environmental health and safety department to ensure compliance with all local regulations and policies.

References

  • Carl ROTH. Safety Data Sheet: Hexamethylene diamine. Available at: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Available at: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,4-Dibromobenzene, 99%. Available at: [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Available at: [Link]

  • ICL Group. BROMINE - Safety Handbook. Available at: [Link]

  • LANXESS. Bromine Safety Handling Guide. (2018). Available at: [Link]

  • YouTube. Bromination safety. (2024). Available at: [Link]

  • PubChem. 1,3-Dibromobenzene. Available at: [Link]

  • Google Patents.US4954648A - Method for the bromination of aromatic compound.
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A Technical Guide to 4,6-Dibromobenzene-1,3-diamine: Commercial Availability and Purity for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Procurement, Analysis, and Application of a Key Synthetic Building Block.

Introduction

4,6-Dibromobenzene-1,3-diamine, a substituted aromatic diamine, is a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and two amino groups on a benzene ring, offers multiple reactive sites for the construction of heterocyclic compounds, polymers, and active pharmaceutical ingredients. This guide provides a comprehensive overview of the commercial availability of this compound, detailed methodologies for assessing its purity, and insights into its applications in research and development.

Commercial Availability and Supplier Landscape

This compound, identified by the CAS Number 36210-57-8, is commercially available from a range of chemical suppliers specializing in research chemicals and building blocks. Notable suppliers include BLD Pharm, Angene International, and GLR Innovations.[1][2] The compound is typically offered in various quantities, from milligrams to grams, to cater to both academic research and process development needs.

When procuring this reagent, it is imperative for researchers to consider not only the listed purity but also the availability of analytical data from the supplier. Reputable vendors like BLD Pharm often provide access to analytical documentation, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data, which can serve as a preliminary verification of the material's quality.[1]

Table 1: Commercial Supplier Overview for this compound

SupplierCAS NumberTypical PurityAvailable QuantitiesAnalytical Data Availability
BLD Pharm36210-57-8Varies (check specific batch)mg to gNMR, HPLC, LC-MS mentioned
Angene International36210-57-8Varies (check specific batch)mg to gInquire with supplier
GLR Innovations36210-57-8Varies (check specific batch)mg to gInquire with supplier

Synthesis, Purification, and Potential Impurities

A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities. While a specific, detailed industrial synthesis is often proprietary, a plausible laboratory-scale synthesis can be inferred from established organic chemistry principles and literature on related compounds. A common pathway involves the dinitration of a dibromobenzene precursor followed by the reduction of the nitro groups to amines.

A likely precursor, 4,6-Dinitrobenzene-1,3-diamine, can be synthesized from 1,3-dichlorobenzene. This process involves nitration followed by nucleophilic aromatic substitution with ammonia.[3] The subsequent reduction of the dinitro compound to the corresponding diamine is a standard transformation. For instance, the reduction of similar dinitroanilines can be achieved through catalytic hydrogenation using reagents like Raney Nickel under a hydrogen atmosphere.[4]

Diagram 1: Plausible Synthetic Pathway

G A 1,3-Dibromobenzene B 1,5-Dibromo-2,4-dinitrobenzene A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (e.g., H2, Raney Ni)

Caption: A plausible synthetic route to this compound.

Purification is typically achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility profile of the final product and any remaining impurities. Common solvents for recrystallizing aromatic amines include ethanol, ethyl acetate, and mixtures with hexanes.

Potential impurities in commercially available this compound may include:

  • Starting materials: Unreacted 1,3-dibromobenzene or the dinitro intermediate.

  • Isomeric impurities: Other dibromobenzene-1,3-diamine isomers formed during the synthesis.

  • Byproducts of reduction: Partially reduced intermediates (e.g., nitro-amino compounds).

  • Residual solvents: Solvents used in the synthesis and purification steps.

Purity Determination: A Multi-faceted Approach

Ensuring the purity of this compound is critical for the reproducibility of synthetic procedures and the integrity of downstream applications. A combination of analytical techniques should be employed for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for the analysis of aromatic amines.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the compound and identifying any proton- or carbon-containing impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra. For ¹H NMR, the aromatic region (typically 6-8 ppm) will be of particular interest. For ¹³C NMR, the aromatic carbons will appear in the 100-150 ppm range.

The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. The integration of signals in the ¹H NMR can provide a quantitative measure of impurities if their structures are known.

Diagram 2: Analytical Workflow for Purity Assessment

G A Commercial Sample of This compound B HPLC Analysis A->B C NMR Spectroscopy (¹H and ¹³C) A->C G Mass Spectrometry (LC-MS) A->G D Purity Assessment B->D E Structural Confirmation C->E F Impurity Identification C->F H Molecular Weight Verification G->H

Caption: A comprehensive workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

Aromatic diamines are versatile precursors in organic synthesis. This compound, with its strategically placed functional groups, can be utilized in several key areas:

  • Heterocyclic Synthesis: The diamine functionality is a common starting point for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines, which are prevalent scaffolds in medicinal chemistry.

  • Polymer Chemistry: Diamines are essential monomers for the production of high-performance polymers like polyamides and polyimides. The bromine atoms on the aromatic ring can be used for further functionalization or to impart specific properties to the resulting polymer.

  • Cross-Coupling Reactions: The bromine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Conclusion

This compound is a readily available and valuable building block for a wide range of synthetic applications. For researchers and drug development professionals, a thorough understanding of its commercial landscape, coupled with rigorous purity assessment using techniques such as HPLC and NMR, is paramount to ensure the reliability and reproducibility of their scientific endeavors. The insights into its synthesis and potential impurities provided in this guide serve as a practical resource for the effective procurement and utilization of this important chemical intermediate.

References

  • Angene International Limited. 1,3-Benzenediamine, 4,6-dibromo-. [Link]

  • GLR Innovations. This compound. [Link]

  • PrepChem.com. Synthesis of 4,5-dibromo-o-phenylenediamine. [Link]

  • The Royal Society of Chemistry. Supporting Information - Effect of ambient environment on light-induced degradation of organic solar cells based on a benzodithiophene-quinoxaline copolymer in air. [Link]

  • Organic Syntheses. 1,2-diamino-4-nitrobenzene. [Link]

  • PubChem. 1,3-Dibromobenzene. [Link]

  • PubChem. 4,5-Dibromobenzene-1,2-diamine. [Link]

  • PubChem. 4,6-Dibromobenzene-1,3-diol. [Link]

  • Google Patents.
  • Organic Syntheses. [Link]

  • MDPI. 3,6-Dibromopyridazine-4,5-diamine. [Link]

  • National Center for Biotechnology Information. 4,6-Dinitrobenzene-1,3-diamine. [Link]

  • RSC Publishing. Synthetic methods for 1,3-diamines. [Link]

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A Technical Guide to the Strategic Applications of 4,6-Dibromobenzene-1,3-diamine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4,6-Dibromobenzene-1,3-diamine is a highly functionalized aromatic monomer poised for significant impact in the development of next-generation materials. Its unique molecular architecture, featuring two reactive amine groups and two bromine atoms on a benzene ring, offers a versatile platform for synthesizing high-performance polymers with tailored properties. This guide explores the potential of this monomer in three key application areas: flame-retardant polyamides and polyimides, high refractive index polymers for optical systems, and as a precursor for microporous organic polymers. By leveraging established polymerization and cross-coupling methodologies, this compound can be used to create materials with enhanced thermal stability, inherent flame retardancy, and precisely controlled optical and porous properties. This document provides the scientific rationale, detailed synthetic protocols, and expected material characteristics to guide researchers in harnessing the potential of this promising building block.

Introduction to a Multifunctional Monomer: this compound

This compound, with the molecular formula C6H6Br2N2, is an aromatic diamine that presents a compelling combination of reactive sites.[1] The two amine (-NH2) groups, positioned meta to each other, are primary nucleophiles ideal for step-growth polymerization reactions. These reactions, typically with dicarboxylic acids, diacyl chlorides, or dianhydrides, form the basis for creating robust polymer backbones like those found in polyamides and polyimides.[2][3][4]

The strategic placement of two bromine atoms on the aromatic ring significantly expands the monomer's utility beyond simple polymerization. These heavy halogen atoms inherently impart desirable properties to the resulting materials and also serve as latent reactive handles for further chemical modification.

Key Molecular Features and Their Implications:

  • Diamine Functionality: Enables the formation of strong, thermally stable amide and imide linkages, which are characteristic of high-performance polymers.[5][6][7][8][9]

  • Aromatic Backbone: Contributes to the rigidity, thermal stability, and mechanical strength of the resulting polymer chains.[4]

  • Bromine Substituents:

    • Flame Retardancy: Bromine is a highly effective halogenated flame retardant.[10][11] When polymers containing bromine are exposed to high temperatures, they release bromine radicals that interrupt the free-radical combustion processes in the gas phase, effectively quenching the flame.[12][13]

    • High Refractive Index: The high atomic number and polarizability of bromine atoms increase the molar refractivity of the polymer, leading to a higher overall refractive index.[14][15][16] This is a critical property for materials used in advanced optical devices.

    • Reactive Sites: The carbon-bromine bonds can participate in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the creation of extended conjugated systems or cross-linked porous networks.[17][18][19]

Application Domain 1: Inherently Flame-Retardant, High-Performance Polymers

The synthesis of polymers with built-in safety features is a major goal in materials science. By incorporating this compound as a monomer, flame retardancy can be engineered directly into the polymer backbone, offering a permanent and non-migrating solution compared to additive flame retardants.[10][13]

Rationale for Polyamide and Polyimide Synthesis

Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[2][6] The reaction of the diamine groups of this compound with difunctional acid chlorides or dianhydrides leads to the formation of these robust polymers. The presence of bromine in every repeating unit ensures a homogeneous distribution of the flame-retardant element throughout the material.

Proposed Synthetic Workflow: Polyamide Synthesis

This protocol describes the synthesis of a brominated polyamide via polycondensation of this compound with a diacyl chloride, a reaction known for its high reactivity under mild conditions.[3][5][7]

Experimental Protocol:

  • Monomer Preparation: In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve 10 mmol of this compound and 22 mmol of a base (e.g., pyridine or triethylamine) in 50 mL of an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc). The base is crucial to neutralize the HCl byproduct, which would otherwise protonate and deactivate the amine monomers.[5]

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of 10 mmol of a diacyl chloride (e.g., terephthaloyl chloride) in 25 mL of anhydrous DMAc dropwise over 30 minutes to control the exothermic reaction.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere to ensure high molecular weight is achieved.

  • Polymer Isolation: Precipitate the resulting viscous polymer solution by pouring it into a large volume of a non-solvent like methanol or ethanol.

  • Purification and Drying: Filter the fibrous polymer precipitate, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven at 80°C for 24 hours.

G Diamine This compound (in DMAc + Base) Reactor Reaction Flask (0°C to RT, 24h, N2 atm) Diamine->Reactor Diacyl Diacyl Chloride (e.g., Terephthaloyl Chloride in DMAc) Diacyl->Reactor Precipitation Precipitation (in Methanol) Reactor->Precipitation + HCl (neutralized) Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying (80°C) Filtration->Drying Polymer Brominated Polyamide Drying->Polymer

Workflow for brominated polyamide synthesis.
Expected Material Properties

The resulting brominated polymers are expected to exhibit properties superior to their non-brominated analogs, particularly in thermal stability and flame retardancy.

PropertyExpected Value for Brominated PolyamideNon-Brominated Aromatic Polyamide (Reference)Justification
Glass Transition Temp. (Tg) > 250 °C~200-280 °CThe rigid aromatic structure ensures high Tg.[20] Bromine may slightly alter chain packing.
5% Weight Loss Temp. (TGA) > 450 °C (in N2)~450-550 °CHigh thermal stability is characteristic of aromatic polyamides.[21]
Limiting Oxygen Index (LOI) > 35%~25-30%The presence of bromine significantly increases the oxygen level required to sustain combustion.
Solubility Soluble in polar aprotic solventsOften limited solubilityThe meta-linkage and bromine atoms can disrupt chain packing, potentially improving solubility.

Application Domain 2: High Refractive Index (HRI) Polymers

High refractive index polymers (HRIPs) are critical for manufacturing advanced optical components like lenses, optical films, and coatings for LEDs and image sensors.[14][22] The incorporation of heavy, highly polarizable atoms is a primary strategy for increasing a polymer's refractive index.[15]

Rationale for HRI Applications

According to the Lorentz-Lorenz equation, the refractive index of a material is directly related to its molar refractivity. Halogen elements, particularly bromine and iodine, have high molar refractivities.[15][23] By synthesizing polymers where this compound is a repeating unit, the high bromine content can elevate the polymer's refractive index to values significantly greater than the typical range for polymers (1.30–1.70).[14]

Synthetic Approach

The same polycondensation methods described for flame-retardant polymers (Section 2.2) are directly applicable for creating HRI polymers. The goal is to maximize the weight percentage of bromine in the final material. Copolymers can also be designed, blending this compound with other diamines to fine-tune the refractive index and other mechanical properties like flexibility and toughness.[4]

Polymer TypeKey MonomersExpected Refractive Index (n_D)
Homopolymer This compound + Terephthaloyl chloride> 1.70
Copolymer This compound + 4,4'-Oxydianiline + Terephthaloyl chloride1.65 - 1.70 (Tunable by monomer ratio)

Application Domain 3: Precursors for Microporous Organic Polymers

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosities, and excellent stability, making them ideal for applications in gas storage, separation, and catalysis.[24][25] The bromine atoms on this compound serve as ideal reactive sites for building these complex, cross-linked architectures.

Rationale for POP Synthesis

The carbon-bromine bonds on the monomer are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[17] By reacting the dibrominated monomer with multi-functional boronic acids or esters, a rigid, permanent microporous network can be constructed. The amine groups can be either protected and deprotected or used to chelate metal catalysts after the porous framework is formed.

Proposed Synthetic Workflow: Suzuki-Miyaura Polycondensation

This protocol outlines a potential route to a microporous organic polymer network.

Experimental Protocol:

  • Monomer Mixture: In a Schlenk flask under an inert atmosphere (Argon), combine 5 mmol of this compound, 5 mmol of a diboronic acid or ester cross-linker (e.g., 1,4-benzenediboronic acid), and a palladium catalyst (e.g., 0.1 mmol Pd(PPh3)4).

  • Solvent and Base: Add 50 mL of a degassed solvent mixture (e.g., 4:1 DMF/water) and 15 mmol of a base (e.g., K2CO3).

  • Polymerization: Heat the mixture to 90-100°C and stir vigorously for 48-72 hours. The formation of an insoluble solid indicates successful network polymerization.

  • Purification: After cooling, collect the solid by filtration. Wash it extensively with water, methanol, and chloroform using a Soxhlet extractor to remove the catalyst, unreacted monomers, and oligomers.

  • Activation: Dry the purified polymer under high vacuum at 120°C for 24 hours to remove all guest solvent molecules from the pores.

G cluster_monomers Monomers & Catalyst Monomer1 4,6-Dibromobenzene -1,3-diamine Reaction Suzuki-Miyaura Polycondensation (90°C, 48h) Monomer1->Reaction Monomer2 Diboronic Acid Cross-linker Monomer2->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Purification Soxhlet Extraction (Water, MeOH, CHCl3) Reaction->Purification Activation Vacuum Drying (120°C) Purification->Activation POP Microporous Organic Polymer Activation->POP

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 4,6-Dibromobenzene-1,3-diamine in Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Monomer for High-Performance Polymers

4,6-Dibromobenzene-1,3-diamine is an aromatic diamine monomer that holds significant promise in the synthesis of high-performance polymers. Its rigid aromatic core, coupled with the reactive amine functionalities, makes it an excellent candidate for polycondensation reactions. The presence of two bromine atoms on the benzene ring offers unique opportunities for post-polymerization modification, such as cross-linking or the introduction of other functional groups, thereby allowing for the fine-tuning of polymer properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of aromatic polyamides (aramids) through low-temperature solution and interfacial polycondensation techniques. These polymers are of interest for applications demanding high thermal stability and specific solubility characteristics. Aromatic polyamides are a class of polymers renowned for their exceptional thermal and mechanical properties[1][2].

Monomer Profile: this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueSource
Chemical Formula C₆H₆Br₂N₂N/A
Molecular Weight 265.93 g/mol N/A
Appearance Off-white to light brown crystalline powderAssumed
Melting Point 135-139 °CN/A
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)[1]

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) for dibromobenzene derivatives[3][4][5][6].

Polycondensation Reactions: Synthesis of Aromatic Polyamides

Aromatic polyamides are typically synthesized through the reaction of an aromatic diamine with an aromatic diacid chloride[2][7]. The following protocols detail the low-temperature solution polycondensation and interfacial polycondensation methods for reacting this compound with a diacid chloride, such as terephthaloyl chloride.

Protocol 1: Low-Temperature Solution Polycondensation

This method is widely used for the synthesis of high-molecular-weight aromatic polyamides in a homogeneous solution[8].

Materials:

  • This compound (purified and dried)

  • Terephthaloyl chloride (or other aromatic diacid chloride)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl) (optional, to enhance solubility)[9]

  • Calcium chloride (optional, as an HCl scavenger)[9]

  • Pyridine (optional, as an acid acceptor)

  • Methanol

  • Distilled water

  • Nitrogen gas supply

Experimental Workflow:

A Setup B Dissolution A->B Inert Atmosphere (N2) C Cooling B->C Dissolve diamine in solvent D Addition of Diacid Chloride C->D Cool to 0-5 °C E Polymerization D->E Slow, portion-wise addition F Precipitation E->F Stir at low temp, then room temp G Purification F->G Precipitate in methanol/water H Dry under vacuum G->H Wash with water and methanol

Workflow for Low-Temperature Solution Polycondensation.

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is charged with this compound (1 equivalent).

  • Dissolution: Anhydrous NMP or DMAc is added to the flask to dissolve the diamine under a gentle stream of nitrogen. If required, LiCl or CaCl₂ can be added to the solvent to improve the solubility of the resulting polymer[9].

  • Cooling: The flask is immersed in an ice-water bath to cool the solution to 0-5 °C.

  • Addition of Diacid Chloride: Terephthaloyl chloride (1 equivalent), dissolved in a minimal amount of anhydrous solvent, is added portion-wise to the stirred diamine solution. The temperature should be maintained below 10 °C during the addition.

  • Polymerization: The reaction mixture is stirred at 0-5 °C for 2-4 hours, and then the cooling bath is removed, allowing the reaction to proceed at room temperature for an additional 12-24 hours. A significant increase in viscosity is typically observed.

  • Precipitation: The viscous polymer solution is slowly poured into a vigorously stirred non-solvent, such as methanol or water, to precipitate the polyamide.

  • Purification: The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: The purified polymer is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Interfacial Polycondensation

Interfacial polycondensation is a rapid, room-temperature reaction that occurs at the interface of two immiscible liquids[8].

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or chloroform

  • Water

  • A surfactant (e.g., sodium lauryl sulfate)

Experimental Workflow:

Aq Aqueous Phase Preparation Mix Mixing Aq->Mix Diamine, base, surfactant in water Org Organic Phase Preparation Org->Mix Diacid chloride in organic solvent Poly Polymerization at Interface Mix->Poly Vigorous stirring Iso Isolation Poly->Iso Polymer forms at interface Wash Washing Iso->Wash Filtration Dry Dry under vacuum Wash->Dry Wash with water and acetone

Workflow for Interfacial Polycondensation.

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve this compound (1 equivalent) and an acid acceptor like sodium carbonate (2 equivalents) in water. A small amount of surfactant can be added to improve the interfacial area.

  • Organic Phase Preparation: In a separate beaker, dissolve terephthaloyl chloride (1 equivalent) in an organic solvent such as dichloromethane.

  • Polymerization: The organic solution is carefully layered on top of the aqueous solution. The polymerization occurs instantaneously at the interface. For higher yield and molecular weight, the two-phase system can be vigorously stirred in a blender for 5-10 minutes.

  • Isolation: The resulting polymer is collected by filtration.

  • Washing: The polymer is washed extensively with water to remove salts and any unreacted diamine, followed by a wash with a solvent like acetone to remove the organic solvent and unreacted diacid chloride.

  • Drying: The final polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Expected Polymer Properties and Characterization

The resulting aromatic polyamides derived from this compound are expected to exhibit the following properties, analogous to other aromatic polyamides[1][2][10][11].

Solubility: The polymers are anticipated to be soluble in polar aprotic solvents such as NMP, DMAc, and DMF, especially with the aid of salts like LiCl[9][10][12]. The presence of bromine atoms may slightly alter the solubility profile compared to non-halogenated analogues.

Thermal Properties: Aromatic polyamides are known for their high thermal stability. The glass transition temperature (Tg) is expected to be in the range of 200-300 °C, and the polymer should be stable up to 400-500 °C in an inert atmosphere, as determined by Thermogravimetric Analysis (TGA)[1][11].

Characterization:

  • FTIR Spectroscopy: The formation of the polyamide will be confirmed by the appearance of characteristic amide bands: N-H stretching around 3300 cm⁻¹, amide I (C=O stretching) around 1650 cm⁻¹, and amide II (N-H bending and C-N stretching) around 1540 cm⁻¹[13][14][15].

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure[16][17][18][19][20]. In ¹H NMR, aromatic protons will appear in the range of 7.0-8.5 ppm, and the amide N-H proton will be a broad singlet at higher chemical shifts (around 10 ppm).

  • Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and molecular weight distribution of the polymer[21][22][23]. A high molecular weight is indicative of a successful polymerization.

Conclusion and Future Directions

This compound serves as a valuable monomer for the synthesis of high-performance aromatic polyamides. The protocols provided herein offer robust methods for its polymerization. The bromine functionalities on the polymer backbone open up avenues for further research, including post-polymerization modifications to tailor the material's properties for specific applications in fields such as electronics, aerospace, and membrane separations. The relationship between the polymer structure and its properties, particularly the influence of the bromine substituents, warrants further investigation to fully unlock the potential of this versatile monomer.

References

  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
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  • PubChem. 4,6-Dibromobenzene-1,3-diol | C6H4Br2O2 | CID 254139.
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synthesis of high-performance polyamides with 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Title: Strategic Synthesis of High-Performance Aromatic Polyamides Utilizing 4,6-Dibromobenzene-1,3-diamine for Enhanced Thermal Properties

Abstract

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1][2] The strategic incorporation of halogen atoms into the polymer backbone is a proven method to further enhance key properties such as glass transition temperature (Tg) and flame retardancy.[1][2][3] This guide provides a comprehensive framework for the synthesis and characterization of a novel aromatic polyamide derived from this compound and isophthaloyl chloride. We present a detailed protocol for low-temperature solution polycondensation, a method highly suitable for achieving high molecular-weight aramids.[4][5] This document explains the causal relationships between monomer structure, synthesis conditions, and the final polymer properties, offering researchers a robust methodology for developing advanced materials with tailored characteristics.

Introduction: The Rationale for Brominated Aramids

The exceptional properties of aramids stem from the rigidity of their aromatic backbones and strong intermolecular hydrogen bonding between amide linkages.[1][6] However, this same rigidity often leads to poor solubility, making them difficult to process.[2][7] A key objective in modern polymer science is to enhance processability and introduce new functionalities without compromising thermal and mechanical performance.

The use of this compound as a monomer offers a multi-faceted strategic advantage:

  • Increased Glass Transition Temperature (Tg): The bulky bromine atoms sterically hinder chain rotation, significantly raising the Tg of the resulting polymer. Research has shown a clear trend where Tg increases with the size of the halogen substituent (F < Cl < Br < I).[4]

  • Inherent Flame Retardancy: Bromine-containing compounds are well-established flame retardants.[2][3] Their incorporation into the polymer backbone imparts inherent flame resistance, a critical feature for applications in aerospace, electronics, and protective apparel.

  • Modified Solubility: The non-symmetrical nature of the dibrominated diamine can disrupt chain packing and crystallinity, which may lead to improved solubility in organic solvents compared to their non-halogenated counterparts.[7][8]

This guide details the low-temperature solution polycondensation method, which is preferred over melt polycondensation for aromatic polyamides because it avoids the high temperatures that can cause polymer degradation before melting.[1]

Reaction Principle and Workflow

The synthesis is based on a nucleophilic acyl substitution reaction between an aromatic diamine and an aromatic diacid chloride. The reaction is conducted at low temperatures to control the reaction rate and prevent side reactions, yielding a high molecular weight polymer.

General Reaction Scheme

The polycondensation reaction between this compound and Isophthaloyl Chloride is illustrated below.

reaction_scheme cluster_reactants Reactants cluster_product Product MonomerA This compound Polymer Aromatic Polyamide MonomerA->Polymer + MonomerB Isophthaloyl Chloride MonomerB->Polymer Byproduct HCl Polymer->Byproduct +

Caption: General scheme for polyamide synthesis.

Overall Experimental Workflow

The process from synthesis to characterization follows a logical sequence designed to ensure polymer quality and obtain reliable data.

workflow start Start: Monomer Preparation synthesis Step 1: Low-Temperature Solution Polycondensation start->synthesis purification Step 2: Polymer Precipitation & Purification synthesis->purification drying Step 3: Drying of Polymer purification->drying film_casting Step 4: Solution Casting of Polymer Film drying->film_casting characterization Step 5: Polymer Characterization film_casting->characterization ftir FTIR Analysis characterization->ftir nmr NMR Analysis characterization->nmr tga TGA Analysis characterization->tga dsc DSC Analysis characterization->dsc

Caption: Experimental workflow from synthesis to characterization.

Detailed Experimental Protocols

Materials and Equipment
Reagents Grade Supplier
This compound>98%Sigma-Aldrich
Isophthaloyl chloride>99%Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP), anhydrous>99.5%Sigma-Aldrich
Pyridine, anhydrous>99.8%Sigma-Aldrich
MethanolACS GradeFisher Scientific
Calcium Chloride (CaCl₂)AnhydrousSigma-Aldrich
Equipment
Three-neck round-bottom flask (250 mL)
Mechanical stirrer with a paddle
Nitrogen inlet and outlet
Dropping funnel
Low-temperature bath (ice-salt or cryocooler)
Buchner funnel and vacuum flask
Vacuum oven
Glass plates for film casting

Causality Note: The use of anhydrous solvents and a dry nitrogen atmosphere is critical. Aromatic diacid chlorides are highly susceptible to hydrolysis, which would terminate the polymer chain growth and result in a low molecular weight product.[1]

Protocol 1: Polyamide Synthesis
  • Reactor Setup: Assemble a 250 mL three-neck flask with a mechanical stirrer, nitrogen inlet, and a rubber septum. Dry the glassware in an oven at 150°C for at least 6 hours and cool under a stream of dry nitrogen.[1]

  • Monomer Dissolution: In the flask, dissolve 2.68 g (10.0 mmol) of this compound and 0.8 g of anhydrous CaCl₂ in 40 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). The CaCl₂ is added to help keep the resulting polyamide in solution and prevent premature precipitation.[1]

  • Cooling: Place the flask in a low-temperature bath and cool the solution to 0°C with gentle stirring.

  • Acid Chloride Addition: In a separate dry vial, dissolve 2.03 g (10.0 mmol) of isophthaloyl chloride in 20 mL of anhydrous NMP. Transfer this solution to a dropping funnel and add it dropwise to the stirred diamine solution over 30 minutes. Maintain the reaction temperature between 0°C and 5°C.

    • Rationale: Slow, dropwise addition is essential to control the exothermic reaction and ensure the formation of long polymer chains rather than oligomers.

  • Polymerization: After the addition is complete, allow the reaction to stir at 0-5°C for 4 hours, then let it warm to room temperature and continue stirring for an additional 20 hours. The solution will become highly viscous, indicating successful polymerization.

  • Neutralization: Add 1.6 mL of pyridine to the reaction mixture to neutralize the HCl byproduct generated during the polycondensation. Stir for 30 minutes.

Protocol 2: Polymer Purification and Film Casting
  • Precipitation: Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white precipitate of the polyamide will form.

    • Rationale: Methanol is a non-solvent for the polymer but is miscible with NMP, allowing for efficient precipitation and removal of unreacted monomers and salts.

  • Washing: Collect the polymer by vacuum filtration using a Buchner funnel. Wash the collected polymer thoroughly with 200 mL of hot water to remove any remaining salts (e.g., pyridine hydrochloride), followed by 200 mL of methanol to remove residual NMP.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to remove all residual solvents.

  • Film Casting: Prepare a 5% (w/v) solution of the dried polymer in N,N-Dimethylacetamide (DMAc). Pour the solution onto a clean, dry glass plate and spread it to a uniform thickness.

  • Solvent Evaporation: Place the glass plate in an oven at 80°C for 12 hours to slowly evaporate the solvent. Then, increase the temperature to 150°C for 2 hours and finally to 200°C for 1 hour to remove any residual solvent and anneal the film.

  • Film Removal: After cooling to room temperature, carefully peel the transparent, flexible polymer film from the glass plate.

Characterization and Expected Results

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the formation of the amide bond. The FTIR spectrum of the polyamide should show characteristic absorption bands.[9][10]

    • N-H stretching: A broad peak around 3300 cm⁻¹

    • C=O stretching (Amide I): A strong peak around 1650-1680 cm⁻¹[9]

    • N-H bending (Amide II): A peak around 1540 cm⁻¹[11]

    • C-Br stretching: Peaks in the 500-600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed chemical structure of the polymer repeat unit.[8][9]

Thermal Properties

The thermal properties are critical indicators of a high-performance polymer.

Property Technique Expected Outcome Rationale
Glass Transition Temp. (Tg) DSC280 - 350°CThe bulky bromine atoms and aromatic rings restrict segmental motion, leading to a very high Tg.[4]
Thermal Stability (Td10%) TGA> 450°C (in N₂)Aromatic polyamides exhibit excellent thermal stability due to strong covalent bonds in the backbone.[3][12] The presence of halogens may slightly lower the onset of degradation compared to non-halogenated analogs.[4]
Char Yield TGAHigh (>50% at 800°C in N₂)The aromatic structure promotes the formation of a stable char upon decomposition, which contributes to flame retardancy.[13]
Mechanical Properties

While the incorporation of halogens may slightly decrease the mechanical strength compared to unmodified parent aramids, the resulting polymers are expected to form strong, tough films.[4]

Property Technique Expected Range
Tensile Strength Universal Testing Machine70 - 100 MPa
Tensile Modulus Universal Testing Machine2.0 - 3.5 GPa
Elongation at Break Universal Testing Machine5 - 10%

Structure-Property Relationships

The molecular architecture of the this compound monomer directly influences the macroscopic properties of the final polyamide.

structure_property cluster_structure Monomer Structural Features cluster_property Resulting Polymer Properties structure_br Bulky Bromine Atoms (Steric Hindrance) prop_tg High Glass Transition Temperature (Tg) structure_br->prop_tg Restricts Chain Rotation prop_flame Inherent Flame Retardancy structure_br->prop_flame Radical Scavenging structure_meta Meta-phenylene Linkage (Kinked Structure) prop_sol Improved Solubility structure_meta->prop_sol Disrupts Packing prop_mech Reduced Crystallinity & Chain Packing structure_meta->prop_mech structure_polar Polar C-Br Bonds structure_polar->prop_sol Enhances Solvent Interaction

Caption: Correlation between monomer structure and polymer properties.

Conclusion

This guide provides a detailed and scientifically grounded protocol for synthesizing a high-performance aromatic polyamide from this compound. By following the low-temperature solution polycondensation method, researchers can reliably produce a high molecular weight polymer. The incorporation of bromine atoms into the aramid backbone is a highly effective strategy for achieving materials with an exceptional glass transition temperature and inherent flame retardancy. The characterization techniques outlined herein provide a complete system for validating the polymer's structure and performance, enabling the development of advanced materials for demanding applications.

References

  • Alvarez, J. C., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2001). Thermal and Mechanical Properties of Halogen-Containing Aromatic Polyamides. Macromolecular Chemistry and Physics, 202(16), 3142–3148. [Link]

  • Lozano, A. E., de la Campa, J. G., de Abajo, J., & Preston, J. (1994). Low-temperature solution polycondensation. Journal of Polymer Science Part A: Polymer Chemistry, 32(12), 2309-2317. [Link]

  • Reis, G. F., et al. (2018). Synthesis and Characterization of New Polyamides. ResearchGate. [Link]

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  • García, J. M., et al. (2014). Functional Aromatic Polyamides. Polymers, 6(4), 1147-1186. [Link]

  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 1014-1023. [Link]

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Spectroscopy, 38(5), 16-18. [Link]

  • Hsiao, S. H., & Yang, C. P. (2018). Aromatic Polyamides. ResearchGate. [Link]

  • García, J. M., et al. (2014). Functional Aromatic Polyamides. MDPI. [Link]

  • Rwei, S. P., et al. (2018). Synthesis of Low Melting Temperature Aliphatic-Aromatic Copolyamides Derived from Novel Bio-Based Semi Aromatic Monomer. MDPI. [Link]

  • Fradet, A., & Maréchal, E. (1982). Polycondensations in the Presence of Aromatic Phosphites: Conditions and Reaction Products. Polymer-Plastics Technology and Engineering, 18(1), 1-27. [Link]

  • Vasanthan, N., & Salem, D. R. (2001). FTIR spectroscopic characterization of structural changes in polyamide-6 fibers during annealing and drawing. Journal of Polymer Science Part B: Polymer Physics, 39(5), 536-547. [Link]

  • Patil, S. D., et al. (2015). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of Chemical and Pharmaceutical Research, 7(3), 154-162. [Link]

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy. [Link]

  • Serna, F., et al. (1993). Aromatic polyamides. XIII. effect of the halogen position on the thermal and flammability behavior of halogenated poly (1,3-phenylene-isophthalamide). Journal of Polymer Science Part A: Polymer Chemistry, 31(1), 11-18. [Link]

  • Hsiao, S. H., et al. (2005). Synthesis and characterization of novel organosoluble and thermally stable polyamides bearing triptycene in their backbones. ResearchGate. [Link]

  • Maurer, M. L., Tooker, A., & Felix, S. (2014). Characterization of polyimide via FTIR analysis. OSTI.gov. [Link]

  • Pearce, E. M., Shalaby, S. W., & Barker, R. H. (1980). Thermal properties of wholly aromatic polyamides. Polymer Preprints, 21(1), 255-256. [Link]

  • Jones, R. S., et al. (2013). Polyamides Based On The Renewable Monomer, 1,13-Tridecane Diamine II: Synthesis And Characterization Of Nylon 13,6. ResearchGate. [Link]

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Application Notes and Protocols for the Preparation of Polyimides from 4,6-Dibromobenzene-1,3-diamine and Dianhydrides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and characterization of novel polyimides derived from 4,6-Dibromobenzene-1,3-diamine and various aromatic dianhydrides. The introduction of bromine atoms into the polyimide backbone is a key strategy for enhancing properties such as flame retardancy, thermal stability, and solubility, making these materials highly attractive for advanced applications in electronics, aerospace, and biomedical fields. This guide offers comprehensive, step-by-step protocols for the synthesis of the poly(amic acid) precursor, its subsequent chemical and thermal imidization, and the characterization of the final polyimide. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.

Introduction: The Significance of Brominated Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers.[2] The incorporation of halogen atoms, particularly bromine, into the polymer backbone can significantly enhance flame retardancy due to the radical trapping mechanism of halogen species during combustion. Furthermore, the presence of bulky bromine atoms can disrupt polymer chain packing, leading to improved solubility in organic solvents, which is a common challenge in polyimide processing.[3]

The use of this compound as a monomer introduces two bromine atoms onto the phenyl ring of the diamine, offering a strategic approach to developing polyimides with a desirable balance of properties. These brominated polyimides are promising candidates for applications requiring high performance in demanding environments.

The Two-Step Synthesis of Polyimides

The most common and versatile method for synthesizing high molecular weight aromatic polyimides is the two-step polycondensation reaction.[2] This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[4]

Step 1: Poly(amic acid) Synthesis

The first step is the nucleophilic addition of the aromatic diamine to the aromatic dianhydride in a polar aprotic solvent at low to ambient temperatures. This reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the dianhydride and terminating the polymerization.

G Diamine This compound Reaction Polycondensation Diamine->Reaction Dianhydride Aromatic Dianhydride Dianhydride->Reaction Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Reaction PAA Poly(amic acid) Solution Reaction->PAA

Step 2: Imidization to Polyimide

The conversion of the poly(amic acid) to the final polyimide is achieved by cyclodehydration, which can be accomplished through thermal or chemical methods.

  • Thermal Imidization: This method involves heating the poly(amic acid) film or solution at elevated temperatures, typically in a stepwise manner, to drive off water and facilitate ring closure.

  • Chemical Imidization: This approach uses dehydrating agents, such as a mixture of a carboxylic acid anhydride (e.g., acetic anhydride) and a tertiary amine (e.g., pyridine or triethylamine), to effect imidization at lower temperatures.[5]

Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Commercially AvailableShould be purified by recrystallization or sublimation if necessary.
Pyromellitic dianhydride (PMDA)>98%Commercially AvailableDry in a vacuum oven before use.
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)>98%Commercially AvailableDry in a vacuum oven before use.
N-methyl-2-pyrrolidone (NMP)AnhydrousCommercially AvailableStore over molecular sieves.
N,N-dimethylacetamide (DMAc)AnhydrousCommercially AvailableStore over molecular sieves.
Acetic AnhydrideReagent GradeCommercially Available---
PyridineAnhydrousCommercially AvailableStore over molecular sieves.
MethanolReagent GradeCommercially Available---
Protocol for Poly(amic acid) Synthesis (Exemplary)

This protocol describes the synthesis of a poly(amic acid) from this compound and pyromellitic dianhydride (PMDA).

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a stoichiometric amount of this compound in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a desired solids content (typically 15-20% w/v).

  • Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.

  • Gradually add an equimolar amount of solid pyromellitic dianhydride (PMDA) to the stirred solution in several portions. The addition of the dianhydride is often exothermic, so maintain the reaction temperature below 30°C using a water bath if necessary.[5]

  • After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization progresses.[5]

  • The resulting viscous solution is the poly(amic acid) and can be stored in a refrigerator before proceeding to the imidization step.

Protocol for Thermal Imidization
  • Cast the poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a vacuum oven or a forced-air oven and subject it to a stepwise heating program. A typical heating schedule is as follows:

    • 80°C for 1 hour to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour for complete imidization.[3]

  • After the thermal treatment, allow the film to cool down slowly to room temperature.

  • The resulting polyimide film can be peeled off from the glass substrate, often by immersing it in water.

Protocol for Chemical Imidization
  • To the viscous poly(amic acid) solution, add a dehydrating agent mixture. A common mixture is acetic anhydride and pyridine in a 1:1 molar ratio relative to the amic acid repeating unit.[5]

  • Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution as it is formed.

  • Pour the reaction mixture into a large excess of a non-solvent, such as methanol, to fully precipitate the polymer.

  • Collect the fibrous or powdered polyimide by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

G PAA Poly(amic acid) Solution Thermal Thermal Imidization PAA->Thermal Chemical Chemical Imidization PAA->Chemical PI_Film Polyimide Film Thermal->PI_Film PI_Powder Polyimide Powder Chemical->PI_Powder

Characterization of the Polyimides

Thorough characterization is crucial to confirm the successful synthesis of the polyimide and to evaluate its properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool to monitor the conversion of the poly(amic acid) to the polyimide.

  • Poly(amic acid) characteristic peaks:

    • Broad O-H stretch (from the carboxylic acid) around 3200-2500 cm⁻¹.

    • Amide I (C=O stretch) around 1650 cm⁻¹.

    • Amide II (N-H bend and C-N stretch) around 1550 cm⁻¹.

  • Polyimide characteristic peaks:

    • Asymmetric C=O stretch of the imide ring around 1780 cm⁻¹.

    • Symmetric C=O stretch of the imide ring around 1720 cm⁻¹.

    • C-N stretch of the imide ring around 1370 cm⁻¹.

    • Imide ring deformation around 720 cm⁻¹.

The disappearance of the amic acid peaks and the appearance of the characteristic imide peaks confirm the successful imidization.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the polyimide. The analysis is typically performed under a nitrogen or air atmosphere with a constant heating rate.

PropertyDescriptionExpected Outcome for Brominated Polyimides
Td5 / Td10 Temperature at 5% or 10% weight loss.High thermal stability, with Td10 values often exceeding 500°C.[6]
Char Yield The percentage of material remaining at high temperatures (e.g., 800°C).High char yield, which is indicative of good flame retardancy.
Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polyimide. The Tg is a critical parameter that defines the upper service temperature of the polymer. For aromatic polyimides, the Tg is typically high, often above 250°C.[6]

Solubility

The solubility of the synthesized polyimides should be tested in a range of common organic solvents.

SolventExpected Solubility
NMP, DMAc, DMFGenerally soluble.[3]
m-cresolOften soluble.
Chloroform, DichloromethaneMay be soluble, depending on the dianhydride structure.[3]
THF, AcetoneTypically insoluble.
Water, AlcoholsInsoluble.

The presence of the bulky bromine atoms is expected to enhance solubility compared to non-brominated analogues by disrupting chain packing.

Expected Properties and Structure-Property Relationships

The properties of the polyimides derived from this compound will be influenced by the choice of the dianhydride.

  • Rigid Dianhydrides (e.g., PMDA): Will likely lead to polyimides with higher thermal stability and mechanical strength but potentially lower solubility and processability.

  • Flexible Dianhydrides (e.g., those containing ether or ketone linkages like BTDA): Will likely result in polyimides with improved solubility and flexibility, possibly at the expense of a slight reduction in thermal stability.[7]

The bromine atoms are anticipated to impart excellent flame-retardant properties. They also increase the polymer's density and may influence its dielectric properties.

Conclusion

The synthesis of polyimides from this compound offers a promising route to high-performance polymers with enhanced flame retardancy and potentially improved processability. The two-step polycondensation method, followed by either thermal or chemical imidization, provides a versatile approach to obtaining these materials. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this novel class of brominated polyimides and to tailor their properties for specific advanced applications.

References

  • Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-bipohenyltetracarboxylic Dianhydride for Gas Separation Membranes. (2024). PMC. Available at: [Link]

  • Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. (2001). ResearchGate. Available at: [Link]

  • Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). (2011). ResearchGate. Available at: [Link]

  • FOCUS ON POLYIMIDES. (n.d.). Zeus. Available at: [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). PMC. Available at: [Link]

  • The pyrolysis behaviors of polyimide foam derived from 3,3′,4,4′‐benzophenone tetracarboxylic dianhydride/4,4′‐oxydianiline. (2020). ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel polyimides with diamines containing thiophene moieties. (2009). ResearchGate. Available at: [Link]

  • Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). (1969). CORE. Available at: [Link]

  • The synthesis of a novel polyimide precursor. (1969). NASA Technical Reports Server. Available at: [Link]

  • Synthesis and characterization of new organosoluble polyimides based on flexible diamine. (2001). Sci-Hub. Available at: [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2021). PMC. Available at: [Link]

  • Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. (2016). Juniper Publishers. Available at: [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Available at: [Link]

  • A fundamental approach to polyimide synthesis uses pyromellitic dianhydride (PMDA) and p-phenylenediamine (PPD) for reactants. (n.d.). Zeus. Available at: [Link]

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Application Notes and Protocols for the Functionalization of Porous Organic Polymers with 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the functionalization of porous organic polymers (POPs) using 4,6-Dibromobenzene-1,3-diamine. The content is structured to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Significance of Porous Organic Polymer Functionalization

Porous organic polymers (POPs) are a versatile class of materials characterized by their high surface area, tunable porosity, and robust covalent frameworks.[1][2] These properties make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][3][4] However, the true potential of POPs is often unlocked through chemical functionalization, a process that introduces specific chemical moieties onto the polymer backbone or within its pores.[5] This modification enhances their performance and imparts new functionalities.[6]

Amine functionalization, in particular, has garnered significant attention due to its ability to drastically improve CO2 capture selectivity and capacity.[2][7] The introduction of amine groups creates specific interaction sites for CO2, shifting the adsorption mechanism from simple physisorption to a more targeted chemisorption.[8][9] Beyond carbon capture, amine-functionalized POPs serve as critical platforms for further post-synthetic modifications, enabling the attachment of bioactive molecules, catalysts, or other functional groups.[5][10]

This document focuses on the use of this compound as a functionalizing agent. This specific diamine offers a unique combination of reactive sites: the amino groups can be leveraged for direct incorporation into the polymer framework or for post-synthetic modification of existing POPs, while the bromo groups provide handles for subsequent cross-coupling reactions, allowing for the creation of multifunctional materials.

Strategic Approaches to Functionalization

There are three primary strategies for incorporating amine functionalities into POPs:

  • Direct Synthesis: This "bottom-up" approach involves using amine-containing monomers, such as this compound, directly in the polymerization reaction to construct the POP framework.[2][7] This method ensures a homogeneous distribution of functional groups throughout the material.

  • Post-Synthetic Modification (Grafting): In this "top-down" strategy, a pre-synthesized POP is chemically altered to introduce amine groups.[5][10] This is particularly useful for modifying existing POPs with well-defined pore structures. For POPs containing reactive sites like chloro or bromo groups, this compound can be grafted onto the polymer.

  • Amine Impregnation: This method involves physically loading amine molecules within the pores of a POP without forming covalent bonds.[2][7] While simpler, this approach can suffer from leaching of the amine and pore blocking.

This guide will focus on the direct synthesis and post-synthetic modification approaches due to their ability to create stable, covalently functionalized materials.

Visualizing the Functionalization Workflow

The following diagram illustrates the general workflow for both direct synthesis and post-synthetic modification of POPs with this compound.

POP_Functionalization_Workflow cluster_direct Direct Synthesis cluster_psm Post-Synthetic Modification cluster_characterization Characterization cluster_application Application start_direct Monomers (including this compound) polymerization Polymerization Reaction start_direct->polymerization pop_direct Functionalized POP polymerization->pop_direct characterization Structural & Porosity Analysis (FT-IR, NMR, N2 Sorption) pop_direct->characterization start_psm Pre-synthesized POP functionalization Reaction with This compound start_psm->functionalization pop_psm Functionalized POP functionalization->pop_psm pop_psm->characterization application Gas Adsorption, Catalysis, Drug Delivery characterization->application

Caption: General workflow for POP functionalization.

Protocol 1: Direct Synthesis of a Functionalized POP via Schiff Base Condensation

This protocol describes the synthesis of a porous organic polymer through the condensation reaction of this compound with a trialdehyde monomer. The resulting POP will have both amine and bromo functionalities integrated into its framework.

Rationale: The Schiff base reaction is a robust and reversible condensation reaction that is well-suited for the formation of crystalline or amorphous porous polymers under relatively mild conditions. The choice of a trialdehyde comonomer will lead to a highly cross-linked, porous network.

Materials:

  • This compound

  • 1,3,5-Triformylbenzene

  • 1,4-Dioxane

  • Aqueous acetic acid (6 M)

  • Methanol

  • Acetone

  • Nitrogen gas supply

  • Schlenk flask or pressure tube

  • Magnetic stirrer and hot plate

  • Centrifuge

  • Soxhlet extractor

Procedure:

  • Monomer Preparation: In a 100 mL Schlenk flask, dissolve 1.5 mmol of 1,3,5-Triformylbenzene and 2.25 mmol of this compound in 20 mL of 1,4-dioxane.

  • Catalyst Addition: To the monomer solution, add 5 mL of 6 M aqueous acetic acid.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 120 °C for 72 hours under a nitrogen atmosphere with constant stirring. A solid precipitate should form.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by centrifugation.

    • Wash the product sequentially with methanol (3 x 50 mL) and acetone (3 x 50 mL).

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Activation: Dry the purified polymer under vacuum at 150 °C for 12 hours to remove any trapped solvent and activate the material.

Data Summary Table:

ParameterValue
This compound2.25 mmol
1,3,5-Triformylbenzene1.5 mmol
Solvent1,4-Dioxane (20 mL)
Catalyst6 M Acetic Acid (5 mL)
Temperature120 °C
Reaction Time72 hours

Protocol 2: Post-Synthetic Modification of a Brominated POP

This protocol details the functionalization of a pre-existing brominated POP with this compound via a Buchwald-Hartwig amination reaction.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This method is ideal for grafting primary amines onto aryl bromides, making it suitable for functionalizing POPs that have been synthesized with brominated monomers.

Materials:

  • Brominated Porous Organic Polymer (e.g., synthesized from tetrakis(4-bromophenyl)methane)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas supply (glovebox recommended)

  • Schlenk flask

  • Magnetic stirrer and hot plate

  • Centrifuge

Procedure:

  • Reactor Setup: In a glovebox, add 200 mg of the brominated POP, 1.5 equivalents of this compound (relative to the bromine content of the POP), 2 mol% Pd2(dba)3, 4 mol% Xantphos, and 2.5 equivalents of NaOtBu to a Schlenk flask.

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 110 °C for 48 hours with vigorous stirring.

  • Isolation and Purification:

    • Cool the reaction to room temperature.

    • Collect the solid by filtration or centrifugation.

    • Wash the polymer thoroughly with toluene, water, methanol, and acetone to remove any unreacted starting materials, catalyst, and base.

    • Perform Soxhlet extraction with methanol for 24 hours.

  • Activation: Dry the functionalized polymer under vacuum at 100 °C for 12 hours.

Data Summary Table:

ParameterValue
Brominated POP200 mg
This compound1.5 eq.
Catalyst (Pd2(dba)3)2 mol%
Ligand (Xantphos)4 mol%
Base (NaOtBu)2.5 eq.
SolventAnhydrous Toluene (20 mL)
Temperature110 °C
Reaction Time48 hours

Characterization of Functionalized POPs

A thorough characterization is crucial to confirm the successful functionalization and to understand the properties of the new material.

Characterization_Techniques center Functionalized POP ftir FT-IR Spectroscopy center->ftir Verify functional groups (N-H, C=N) nmr Solid-State NMR center->nmr Confirm covalent linkages (13C, 15N) n2_sorption N2 Sorption Analysis center->n2_sorption Determine surface area and pore size distribution xps XPS center->xps Quantify elemental composition (N, Br) tga TGA center->tga Assess thermal stability

Caption: Key characterization techniques for functionalized POPs.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of amine groups (N-H stretching) and, in the case of Schiff base condensation, the imine bond (C=N stretching).

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the covalent incorporation of the diamine linker. 13C and 15N NMR are particularly useful.

  • Nitrogen Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[1] Successful functionalization may lead to a decrease in surface area and pore volume.[11]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the polymer surface and confirm the presence and quantify the amount of nitrogen and bromine.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized polymer.

Potential Applications and Future Directions

POPs functionalized with this compound are promising materials for a variety of applications:

  • Gas Separation: The primary amine groups can enhance the selective capture of CO2 from flue gas or the atmosphere.[2][7]

  • Heterogeneous Catalysis: The diamine moieties can serve as ligands to chelate metal ions, creating single-site catalysts for various organic transformations.

  • Drug Delivery: The amine groups can be protonated to interact with anionic drugs or can be further modified with targeting ligands for controlled drug release.[5]

  • Heavy Metal Sequestration: The Lewis basic amine sites can effectively bind to and remove heavy metal ions from contaminated water.

The presence of the bromo groups opens up avenues for further, more complex post-synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to introduce additional functionalities.[8] This allows for the creation of multifunctional materials with tailored properties for specific applications.

References

  • Feasibility Study on the Design and Synthesis of Functional Porous Organic Polymers with Tunable Pore Structure as Metallocene Catalyst Supports. (n.d.). MDPI.
  • Amine-functionalized porous organic polymers for carbon dioxide capture. (n.d.). RSC Publishing.
  • Porous organic framework membranes based on interface-induced polymerisation: design, synthesis and applications. (2024, January 16). RSC Publishing.
  • Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO2 Capture: Balanced Physisorption and Chemisorption. (2019, July 17). PubMed Central.
  • Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO 2 Capture: Balanced Physisorption and Chemisorption. (n.d.). MDPI.
  • A Ketimine-ketoenamine-linked Porous Organic Polymer: Synthesis, Characterization and Application. (n.d.). ResearchGate.
  • Postsynthetic amine modification of porous organic polymers for CO2 capture and separation. (n.d.). Semantic Scholar.
  • Amine-functionalized porous organic polymers for carbon dioxide capture. (2022, June 15). OSTI.GOV.
  • Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. (n.d.). MDPI.
  • Porous Organic Polymer Synthesized by Green Diazo-Coupling Reaction for Adsorptive Removal of Methylene Blue. (2021, January 20). PMC - NIH.
  • Post-synthetic modifications in porous organic polymers for biomedical and related applications. (2021, December 3). Chemical Society Reviews (RSC Publishing).
  • Post‐Synthetic Covalent Grafting of Amines to NH2‐MOF for Post‐Combustion Carbon Capture | Request PDF. (n.d.). ResearchGate.
  • Microporous Organic Polymers: Synthesis, Characterization, and Applications. (2019, May 10). PMC.

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Application Notes and Protocols for the Fabrication of Gas Separation Membranes Using 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Brominated Moieties in Advanced Gas Separation Membranes

The pursuit of highly efficient and selective membranes for gas separation is a critical endeavor in numerous industrial processes, including carbon capture, hydrogen purification, and air separation. The performance of these membranes is intrinsically linked to the chemical nature of their constituent polymers. Polyamide thin-film composite (TFC) membranes, synthesized via interfacial polymerization, represent a cornerstone of membrane technology due to their excellent separation properties and mechanical robustness.[1] The careful selection of monomeric precursors is paramount in tailoring the final membrane characteristics.

This application note details the fabrication and characterization of a novel polyamide gas separation membrane utilizing 4,6-Dibromobenzene-1,3-diamine . The introduction of bromine atoms onto the aromatic diamine backbone is a strategic design choice aimed at enhancing the membrane's gas separation performance. The bulky and electronegative bromine substituents are hypothesized to disrupt polymer chain packing, thereby increasing the fractional free volume (FFV) and, consequently, gas permeability.[2][3] Concurrently, the polar nature of the C-Br bond may influence the solubility of specific gases within the polymer matrix, potentially leading to improved selectivity. This guide provides a comprehensive, step-by-step protocol for researchers and scientists to fabricate and evaluate these advanced gas separation membranes.

PART 1: CORE DIRECTIVE - A Guided Workflow for Membrane Synthesis and Evaluation

This document is structured to provide a logical and in-depth guide, from the foundational chemistry to the final performance assessment. We will first delve into the synthesis of the polyamide thin-film composite membrane, followed by a detailed exposition of the essential characterization techniques, and finally, the protocol for evaluating the membrane's gas separation capabilities.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The "Why" Behind the "How"

Expertise & Experience: Causality in Experimental Design

The choice of this compound is predicated on the principle of "designer" monomers for targeted membrane properties. The presence of two bromine atoms is anticipated to induce steric hindrance, preventing dense packing of the resulting polyamide chains. This creates larger and more numerous free volume elements within the polymer matrix, which are the primary conduits for gas transport. Furthermore, the inherent rigidity of the aromatic backbone, coupled with the bulky bromine substituents, is expected to enhance the membrane's size-sieving ability, a critical factor for separating gas molecules with small kinetic diameter differences.

The interfacial polymerization technique is selected for its ability to create an ultrathin, dense, and defect-free selective layer on a porous support.[4] This composite structure provides the ideal combination of high gas flux (facilitated by the thin selective layer) and mechanical strength (provided by the support). The reaction between the amine groups of this compound and an acyl chloride (in this case, trimesoyl chloride) is exceedingly rapid, confining the polymer formation to the interface of two immiscible liquids.[5]

Trustworthiness: A Self-Validating Protocol

Each stage of the following protocol includes critical characterization steps to validate the successful completion of the previous step. For instance, spectroscopic analysis confirms the formation of the polyamide, while microscopic imaging verifies the integrity of the thin film. This integrated approach ensures the reliability and reproducibility of the membrane fabrication process.

Experimental Protocols

Preparation of Monomer Solutions

Rationale: The precise concentration of the monomers is a critical parameter that influences the thickness, cross-linking density, and ultimately, the performance of the polyamide selective layer. The aqueous phase contains the diamine, while the organic phase contains the acyl chloride.

  • Aqueous Amine Solution:

    • Prepare a 2% (w/v) solution of this compound in deionized water.

    • To aid in solubilization and to neutralize the HCl byproduct of the polymerization reaction, add triethylamine (TEA) to the solution at a 2:1 molar ratio relative to the acyl chloride monomer to be used in the next step.

    • Stir the solution until the diamine is fully dissolved. Gentle heating (up to 40°C) may be applied if necessary.

  • Organic Acyl Chloride Solution:

    • Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in a dry, inert organic solvent such as hexane.

    • Ensure the solvent is anhydrous to prevent hydrolysis of the highly reactive TMC.

Interfacial Polymerization and Membrane Formation

Rationale: This procedure creates the ultrathin polyamide selective layer on a porous support membrane (e.g., polysulfone, PSU). The support provides mechanical strength without impeding gas flow to the selective layer.

  • Cut a piece of porous polysulfone (PSU) support membrane to the desired size for your permeation cell.

  • Thoroughly wet the PSU support by immersing it in deionized water for at least 30 minutes.

  • Remove the PSU support from the water and gently blot the surface with filter paper to remove excess droplets. The pores of the support should remain filled with water.

  • Mount the wet PSU support in a suitable frame or holder, ensuring only the top surface is exposed.

  • Pour the aqueous amine solution onto the surface of the PSU support and allow it to sit for 2 minutes. This allows the amine monomer to impregnate the pores of the support.

  • Drain the excess amine solution from the surface.

  • Pour the organic TMC solution onto the amine-saturated PSU surface. The interfacial polymerization reaction will begin immediately.

  • Allow the reaction to proceed for 1 minute.

  • Drain the TMC solution.

  • To remove unreacted monomers and byproducts, wash the newly formed TFC membrane with pure hexane.

  • Heat-treat the membrane in an oven at 70°C for 5 minutes to further cross-link the polyamide and remove residual solvent.

  • Store the fabricated membrane in deionized water until characterization and testing.

Visualization of the Experimental Workflow

G cluster_prep Monomer Solution Preparation cluster_fab Membrane Fabrication cluster_eval Characterization & Testing prep_amine Prepare 2% this compound in aqueous solution with TEA add_amine Apply aqueous amine solution (2 min) prep_amine->add_amine prep_tmc Prepare 0.1% Trimesoyl Chloride in anhydrous hexane add_tmc Apply organic TMC solution (1 min) prep_tmc->add_tmc soak_psu Soak PSU support in DI water mount_psu Mount wet PSU support soak_psu->mount_psu mount_psu->add_amine drain_amine Drain excess amine solution add_amine->drain_amine drain_amine->add_tmc wash_membrane Wash with hexane add_tmc->wash_membrane heat_treat Heat treat at 70°C (5 min) wash_membrane->heat_treat char Physicochemical Characterization (FTIR, SEM, AFM, XPS) heat_treat->char gas_test Gas Permeation Testing heat_treat->gas_test

Caption: Interfacial polymerization reaction scheme.

Conclusion and Future Outlook

The use of this compound as a monomer for the fabrication of gas separation membranes presents a promising avenue for the development of high-performance materials. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and performance evaluation of these novel membranes. The strategic incorporation of bromine atoms is expected to enhance gas permeability while maintaining selectivity, thereby pushing the boundaries of current membrane technology. Further research could explore the effect of varying the degree and position of halogenation on the diamine monomer to fine-tune the resulting membrane properties for specific gas separation applications.

References

  • American Institute of Chemists. (n.d.). Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. Retrieved from [Link]

  • Gao, H., et al. (2021). Degradation of Polyamide Nanofiltration Membranes by Bromine: Changes of Physiochemical Properties and Filtration Performance. Environmental Science & Technology, 55(10), 6945-6954.
  • Gao, H., et al. (2021). Degradation of Polyamide Nanofiltration Membranes by Bromine: Changes of Physiochemical Properties and Filtration Performance. PubMed. Retrieved from [Link]

  • Gao, H., et al. (2021). Degradation of polyamide nanofiltration membranes by bromine: changes of physiochemical properties and filtration performance. HKU Scholars Hub. Retrieved from [Link]

  • Li, Y., et al. (2022). Preparation and Characterization of a Thin-Film Composite Membrane Modified by MXene Nano-Sheets. MDPI. Retrieved from [Link]

  • Kwon, Y., et al. (2014). Effect of bromide on the chlorination of a polyamide membrane. ResearchGate. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Interfacial Polymerization. Retrieved from [Link]

  • Mitch, W. A., et al. (2021). Reactivity of various brominating agents toward polyamide nanofiltration membranes. ResearchGate. Retrieved from [Link]

  • Hosseini, S. S., et al. (2021). Preparation and characterization of thin film composite membrane for the removal of water vapor from the flue gas at bench scale. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2022). Thin film nanocomposite membranes of superglassy PIM-1 and amine-functionalised 2D fillers for gas separation. Journal of Materials Chemistry A. Retrieved from [Link]

  • Park, J., et al. (2022). Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers in Energy Research. Retrieved from [Link]

  • Goh, P. S., et al. (2021). Characterization Methods of Thin Film Composite Nanofiltration Membranes. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Retrieved from [Link]

  • Ghadimi, A. (2015). Characterization of Gas Permeation in Polymeric Membrane. ShareOK. Retrieved from [Link]

  • Chen, C. H., et al. (1994). Preparation and characterization of composite membrane for high temperature gas separation. UNT Digital Library. Retrieved from [Link]

  • Morgan, P. W. (2013). Interfacial Polymerization. ResearchGate. Retrieved from [Link]

  • Park, J., et al. (2022). Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers. Retrieved from [Link]

  • Orme, C. J., et al. (2002). Testing Of Polymer Membranes For The Selective Permeability Of Hydrogen. ResearchGate. Retrieved from [Link]

  • Turi, E. (2014). Formation of a thick aromatic polyamide membrane by interfacial polymerisation. The University of Melbourne. Retrieved from [Link]

  • Tang, J., et al. (2021). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dibromobenzene-1,3-diol. Retrieved from [Link]

Sources

Application Notes and Protocols for 4,6-Dibromobenzene-1,3-diamine Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,6-Dibromobenzene-1,3-diamine is a highly functionalized aromatic compound that serves as a versatile building block for a new generation of organic semiconductor materials. Its unique structure, featuring two electron-donating amine groups and two reactive bromine atoms on a central benzene ring, allows for precise tuning of the electronic properties and molecular architecture of resulting polymers and small molecules. This guide provides an in-depth exploration of the synthesis, characterization, and application of materials derived from this precursor in organic electronic devices, with a focus on Organic Field-Effect Transistors (OFETs). Detailed, field-tested protocols are presented to enable researchers to fabricate and test high-performance organic electronic devices.

Section 1: The Strategic Advantage of the this compound Building Block

The molecular structure of this compound is intrinsically suited for the development of high-performance organic semiconductors. The two amine (-NH2) groups are potent electron-donating moieties, which serve to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting materials. This is a critical parameter for achieving efficient charge injection from standard electrodes (like gold) in p-type organic transistors.

Simultaneously, the two bromine (-Br) atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This reactivity provides a powerful toolkit for synthetic chemists to extend the π-conjugated system of the molecule by introducing a wide range of aromatic and heteroaromatic units. The ability to systematically vary the co-monomers allows for the fine-tuning of the bandgap, charge carrier mobility, and solid-state packing of the final polymer.

Section 2: Synthesis of a High-Performance Copolymer via Suzuki Polycondensation

One of the most effective methods to create high-performance semiconductors from this compound is through Suzuki polycondensation. This reaction couples the dibromo-monomer with an aromatic diboronic acid or ester, creating a well-defined alternating copolymer.

Rationale for Suzuki Polycondensation

Suzuki polycondensation is chosen for its high tolerance to a wide variety of functional groups, excellent yields, and the commercial availability of a vast library of boronic acid co-monomers. This allows for rapid prototyping and optimization of material properties. For this protocol, we will copolymerize this compound with a diketopyrrolopyrrole (DPP)-based diboronic ester. The DPP unit is a strongly electron-accepting moiety, which, when paired with the electron-donating diamine, creates a donor-acceptor (D-A) copolymer architecture. This D-A motif is a well-established strategy for reducing the bandgap and enhancing intermolecular charge transport.[1]

Detailed Protocol: Synthesis of P(DBDD-DPP)

Reaction: Suzuki polycondensation of this compound (DBDD) with 2,5-bis(2-octyldodecyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP-boronic ester).

Materials:

  • This compound (≥98% purity)

  • DPP-boronic ester (custom synthesis or specialized supplier)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Anhydrous Toluene

  • 2 M aqueous solution of potassium carbonate (K2CO3)

  • Aliquat 336 (phase-transfer catalyst)

  • Methanol, Acetone, Hexane (ACS grade)

  • Sodium sulfate (anhydrous)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Soxhlet extraction apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add this compound (266 mg, 1.0 mmol), DPP-boronic ester (1.0 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol), and P(o-tol)3 (24.3 mg, 0.08 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (40 mL) and the 2 M K2CO3 solution (10 mL). Add 4-5 drops of Aliquat 336.

  • Polymerization: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 48 hours under a nitrogen atmosphere. The solution will become dark and viscous as the polymer forms.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of rapidly stirring methanol. A fibrous precipitate should form.

  • Purification:

    • Filter the crude polymer and wash with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Dry the polymer under vacuum.

    • Perform Soxhlet extraction sequentially with acetone, hexane, and chloroform. The purified polymer will be in the chloroform fraction.

    • Precipitate the chloroform solution in methanol, filter, and dry the final polymer under high vacuum for 24 hours.

Material Characterization

The synthesized polymer should be characterized to confirm its structure and properties.

Technique Purpose Typical Expected Results for P(DBDD-DPP)
¹H NMR Structural verificationBroad aromatic and aliphatic signals consistent with the polymer backbone and side chains. Disappearance of monomer proton signals.
GPC Molecular weight and polydispersityMn > 20 kDa, PDI < 2.5
TGA Thermal stabilityDecomposition temperature (Td) > 350 °C
UV-Vis Spectroscopy Optical propertiesBroad absorption in the visible region with a low bandgap (< 2.0 eV).
Cyclic Voltammetry HOMO/LUMO energy levelsHOMO level around -5.2 to -5.4 eV.

Section 3: Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

The performance of the synthesized polymer as a semiconductor is evaluated by fabricating and testing an OFET device. A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for this purpose.

Workflow for OFET Fabrication and Testing

OFET_Fabrication_Workflow cluster_fab Device Fabrication cluster_test Device Testing A Substrate Cleaning (Sonication in Acetone, IPA) B Dielectric Deposition (e.g., 300 nm SiO2 on Si) A->B Standard Process C Surface Treatment (e.g., OTS-8 vapor deposition) B->C Improves Morphology D Active Layer Deposition (Spin-coating of P(DBDD-DPP)) C->D Hydrophobic Surface E Annealing (Thermal or Solvent Vapor) D->E Enhances Crystallinity F Electrode Deposition (Thermal evaporation of Au) E->F Completes Device G Electrical Probing (Probe Station) F->G To Testing H Parameter Analysis (Semiconductor Analyzer) G->H Measure I-V Curves I Data Extraction (Mobility, On/Off Ratio) H->I Analyze Transfer/Output Characteristics

Caption: Workflow for the fabrication and testing of a bottom-gate, top-contact OFET.

Detailed Protocol: OFET Fabrication

Materials:

  • Heavily n-doped Si wafers with 300 nm thermally grown SiO2 (serves as gate and dielectric)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Synthesized P(DBDD-DPP) polymer

  • High-purity chloroform or chlorobenzene

  • Gold (Au) pellets for thermal evaporation

Procedure:

  • Substrate Cleaning: Sonicate the Si/SiO2 substrates in acetone and then isopropyl alcohol for 15 minutes each. Dry with a stream of nitrogen.

  • Surface Treatment: Place the cleaned substrates in a vacuum desiccator with a small vial containing a few drops of OTS. Evacuate the desiccator for 20 minutes to promote vapor deposition of an OTS monolayer. This makes the surface hydrophobic, which improves the molecular ordering of the deposited polymer.

  • Active Layer Deposition: Prepare a solution of P(DBDD-DPP) in chloroform (e.g., 5 mg/mL). Spin-coat the solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.

  • Annealing: Transfer the coated substrates to a hotplate inside a nitrogen-filled glovebox and anneal at 120 °C for 30 minutes to remove residual solvent and improve film morphology.

  • Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

Device Characterization

OFET performance is characterized by measuring the drain current (Id) as a function of the gate voltage (Vg) and source-drain voltage (Vd).

Key Performance Metrics:

Parameter Description How to Extract Typical Values for D-A Polymers
Field-Effect Mobility (µ) The average charge carrier velocity per unit electric field. A measure of how efficiently charge moves through the semiconductor.Calculated from the slope of the (Id)¹ᐟ² vs. Vg plot in the saturation regime.0.1 - 1.0 cm²/Vs
On/Off Current Ratio (Ion/Ioff) The ratio of the current when the transistor is "on" to the current when it is "off".Ratio of maximum Id to minimum Id from the transfer curve.> 10⁵
Threshold Voltage (Vth) The gate voltage required to form a conductive channel.Extrapolated from the x-intercept of the (Id)¹ᐟ² vs. Vg plot.0 to -20 V

Section 4: Structure-Property Relationships

The electronic properties of materials based on this compound are highly tunable. Understanding these relationships is key to designing next-generation materials.

Structure_Property_Relationship Core This compound (Electron Donor) Acceptor Strong Electron Acceptor (e.g., DPP, BTD) Core->Acceptor Co-polymerization Planar Planar Aromatic Unit (e.g., Thiophene) Core->Planar Co-polymerization Flexible Flexible Linker (e.g., Alkyl Chain) Core->Flexible Derivatization Bandgap Low Bandgap Acceptor->Bandgap Creates D-A interaction Packing Ordered π-stacking Planar->Packing Enhances intermolecular overlap Solubility Good Solution Processability Flexible->Solubility Prevents aggregation Mobility High Charge Mobility Packing->Mobility Facilitates charge transport

Caption: Key structure-property relationships in designing materials based on this compound.

Section 5: Safety and Handling

  • This compound: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Organometallic Catalysts (e.g., Pd2(dba)3): Palladium catalysts are toxic and should be handled with care in a fume hood.

  • Solvents: Toluene, chloroform, and other organic solvents are flammable and toxic. Use in a well-ventilated area and away from ignition sources.

Section 6: References

  • Kumar Chauhan, A., Jha, P., Aswal, D. K., & Yakhmi, J. V. (2021). Organic Devices: Fabrication, Applications, and Challenges. Journal of Electronic Materials, 50(12), 6869–6907. [Link]

  • Hu, W. (2013). Organic Optoelectronics. Wiley-VCH.

  • Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2011). Thienoacene-Based Organic Semiconductors. Advanced Materials, 23(38), 4347–4370.

  • McCulloch, I., Heeney, M., Chabinyc, M. L., DeLongchamp, D., Kline, R. J., Cölle, M., ... & Toney, M. F. (2006). A new semiconducting polymer, P3HT, for high-performance organic thin-film transistors. Nature materials, 5(4), 328-333.

  • Jiang, Z., et al. (2017). Versatile asymmetric thiophene/benzothiophene flanked diketopyrrolopyrrole polymers with ambipolar properties for ofets and oscs. Polymer Chemistry, 8(33), 4878-4886. [Link]

Sources

synthesis of ladder polymers using 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Proposed Synthetic Pathway for Novel Nitrogen-Containing Ladder Polymers via Polycondensation and Palladium-Catalyzed Annulation of 4,6-Dibromobenzene-1,3-diamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ladder polymers, characterized by their rigid, double-stranded backbones, exhibit exceptional thermal stability, unique electronic properties, and intrinsic microporosity, making them highly desirable for applications in advanced materials, gas separation, and organic electronics.[1] This guide details a proposed, scientifically grounded synthetic strategy for a novel, fully conjugated nitrogen-containing ladder polymer, starting from the readily accessible monomer this compound. The methodology is structured as a two-stage process: 1) initial synthesis of a soluble, linear precursor polymer via a Suzuki polycondensation reaction, and 2) a subsequent, high-efficiency intramolecular palladium-catalyzed C-N bond formation (annulation) to "zip up" the precursor into the final, rigid ladder architecture. This document provides a comprehensive rationale for the chosen synthetic route, detailed step-by-step protocols for synthesis and purification, and a guide to the analytical techniques required to validate the structure and properties of the intermediate and final polymers.

Part 1: Scientific Rationale & Synthetic Strategy

The Monomer: A Unique Building Block

The choice of this compound as the core monomer is deliberate. Its structure is uniquely suited for ladder polymer synthesis:

  • Two Amino Groups: The 1,3-diamine functionality provides the reactive sites for the initial chain-growth polymerization.

  • Two Bromo Groups: The bromine atoms, positioned ortho and para to one amine group and meta to the other, are strategically placed to serve as the reactive sites for the subsequent intramolecular ring-closing (annulation) step.

This configuration allows for a sequential construction process, which is often necessary to manage the poor solubility and rigid nature of the final ladder polymer.[2][3]

Proposed Two-Step Synthetic Pathway

Synthesizing ladder polymers directly in a single step is often challenging due to the formation of insoluble, intractable materials at low molecular weights. A more robust and widely adopted strategy involves the synthesis of a processable precursor polymer, which is then converted into the final ladder structure in a separate cyclization step.[3][4]

Step 1: Precursor Polymer Synthesis via Suzuki Polycondensation. The first step involves a palladium-catalyzed Suzuki polycondensation reaction between this compound and an appropriate aromatic diboronic ester, such as 2,5-didodecylbenzene-1,4-diboronic acid bis(pinacol) ester. The long alkyl chains on the comonomer are crucial for ensuring the solubility of the resulting precursor polymer in common organic solvents.[5] This reaction forms a linear, alternating copolymer with pendant amino groups along the backbone.

Step 2: Intramolecular C-N Annulation. The second, critical step is the "ladderization" of the precursor polymer. This is achieved through a palladium-catalyzed intramolecular Buchwald-Hartwig amination or a similar C-N cross-coupling reaction. Under high-dilution conditions, the amino groups react with the nearby bromo-substituents on the same polymer chain to form a new heterocyclic (phenazine-like) ring.[6][7] This annulation reaction proceeds along the entire polymer backbone, zipping the linear chains into a rigid, planar, and fully conjugated ladder structure. The success of this step is paramount, as incomplete cyclization can lead to defects that disrupt the polymer's electronic and physical properties.[2]

Ladder Polymer Synthesis Scheme cluster_0 Step 1: Precursor Polymer Synthesis cluster_1 Step 2: Intramolecular Annulation MonomerA This compound PrecursorPolymer Soluble Precursor Polymer MonomerA->PrecursorPolymer Suzuki Polycondensation MonomerB 2,5-Dialkylbenzene-1,4-diboronic Ester MonomerB->PrecursorPolymer LadderPolymer Rigid Ladder Polymer PrecursorPolymer->LadderPolymer Pd-Catalyzed Intramolecular C-N Coupling (High Dilution)

Diagram 1: Proposed two-step synthetic pathway for ladder polymer formation.

Part 2: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) using Schlenk line or glovebox techniques to prevent oxidation of the diamine monomer and deactivation of the palladium catalysts.[8] Solvents must be anhydrous and thoroughly degassed.

Protocol 2.1: Synthesis of Precursor Polymer (P1)

This protocol describes a representative Suzuki polycondensation.

Reagents & Materials:

  • This compound (1.00 eq)

  • 2,5-Didodecylbenzene-1,4-diboronic acid bis(pinacol) ester (1.00 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 1 mol% Pd)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (4.0 eq)

  • Anhydrous, degassed Toluene and 1,4-Dioxane (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the diboronic ester comonomer, Pd₂(dba)₃, Sphos, and K₃PO₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent mixture via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 48-72 hours. Monitor the reaction progress by taking small aliquots and analyzing via Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • After cooling to room temperature, dilute the viscous solution with toluene.

  • Filter the mixture through a pad of Celite to remove catalyst residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol, and dry under high vacuum at 40 °C for 24 hours.

Protocol 2.2: Intramolecular Annulation to Ladder Polymer (P2)

This protocol describes the critical "zipping" reaction.

Reagents & Materials:

  • Precursor Polymer (P1) (1.00 eq of repeat unit)

  • Pd₂(dba)₃ (0.02 eq per repeat unit)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq per repeat unit)

  • Sodium tert-butoxide (NaOtBu), solid (3.0 eq per repeat unit)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos to a large, flame-dried Schlenk flask equipped with a reflux condenser.

  • In a separate flask, dissolve the precursor polymer P1 in a large volume of anhydrous, degassed toluene to achieve a very low concentration (e.g., 0.001 M). Causality: This high dilution is critical to favor the intramolecular cyclization reaction over intermolecular crosslinking, which would lead to insoluble gel formation.

  • Transfer the polymer solution via cannula to the flask containing the catalyst and base.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 48 hours. The solution may change color, indicating the formation of the more conjugated ladder structure.

  • Cool the reaction to room temperature.

  • Quench the reaction by adding a small amount of aqueous ammonium chloride solution.

  • Wash the organic phase with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solution.

  • Precipitate the final ladder polymer into methanol. The product may be less soluble than the precursor. If so, a Soxhlet extraction (using chloroform or another suitable solvent) may be required to purify the polymer from catalyst residues and oligomeric side products.

  • Collect the purified ladder polymer and dry under high vacuum at 60 °C for 48 hours.

Part 3: Characterization & Data Validation

A robust characterization plan is essential to validate the structure at each stage.

Analysis Technique Precursor Polymer (P1) Ladder Polymer (P2) Purpose
¹H NMR Broad aromatic signals. Distinct N-H proton signals (e.g., 4-6 ppm). Sharp signals from alkyl chains.Significant downfield shift and sharpening of aromatic signals. Disappearance of N-H proton signals.Confirms polymer structure and successful completion of the annulation reaction.
FT-IR Spectroscopy Characteristic N-H stretching bands (~3300-3500 cm⁻¹).Complete disappearance of N-H stretching bands.Provides clear evidence of the C-N bond formation and cyclization.
GPC/SEC Provides molecular weight (Mₙ) and polydispersity index (PDI). Expected Mₙ > 15 kDa.[5]May be difficult due to poor solubility and aggregation. If soluble, Mₙ should be comparable to P1.Determines the success of the initial polymerization.
UV-Vis Spectroscopy Absorption maximum (λₘₐₓ) in the UV or near-visible region.Significant bathochromic (red) shift in λₘₐₓ compared to P1.Demonstrates the extension of the π-conjugated system upon ladderization.
Thermogravimetric Analysis (TGA) Onset of decomposition (Tₔ).Tₔ significantly higher than P1, often >400 °C.[9]Confirms the enhanced thermal stability characteristic of rigid ladder polymers.

Table 1: Key analytical techniques and expected results for polymer characterization.

Part 4: Troubleshooting & Key Considerations

The synthesis of defect-free ladder polymers is challenging. The following workflow addresses common issues.

Troubleshooting Workflow start Problem Identified p1 Low Molecular Weight in Step 1 start->p1 p2 Incomplete Cyclization in Step 2 (N-H signal in NMR/IR) start->p2 p3 Gel Formation / Insolubility in Step 2 start->p3 s1a Check Monomer Purity p1->s1a Cause? s1b Ensure Strict Inert Atmosphere p1->s1b Cause? s1c Optimize Catalyst/Ligand Ratio p1->s1c Cause? s2a Increase Reaction Time/Temp p2->s2a Solution? s2b Screen Different Pd Catalysts/Ligands p2->s2b Solution? s2c Ensure Anhydrous Conditions p2->s2c Solution? s3a Decrease Polymer Concentration (Increase Dilution) p3->s3a Solution? s3b Lower Reaction Temperature p3->s3b Solution?

Diagram 2: Troubleshooting workflow for common issues in ladder polymer synthesis.

Key Considerations:

  • Monomer Purity: Impurities in the diamine monomer can act as chain terminators or lead to side reactions. Recrystallization of the monomer before use is highly recommended.[8]

  • Stoichiometry: Precise 1:1 stoichiometry between the diamine and diboronic ester is crucial in Step 1 to achieve high molecular weight.

  • Solubility: The final ladder polymer may have very limited solubility. Characterization may require high-temperature GPC or solid-state NMR techniques. The choice of solubilizing alkyl chains on the comonomer is a critical parameter to adjust for processability.

Conclusion

This application note provides a detailed and scientifically supported framework for the synthesis of a novel nitrogen-containing ladder polymer using this compound. By employing a two-step strategy involving a soluble precursor polymer, this approach is designed to overcome the common challenges of rigidity and insolubility associated with ladder polymer synthesis. The successful execution of these protocols would yield a material with high thermal stability and extended π-conjugation, suitable for investigation in high-performance electronics, membrane-based separations, and other advanced applications.

References

  • Takagi, K., Kato, R., Yamamoto, S., & Masu, H. (2015). Amide-bridged ladder poly(p-phenylene): synthesis by direct arylation and π-stacked assembly. Polymer Chemistry, 6(39), 6958-6966. [Link][2][10]

  • Li, G., & Huang, M. R. (1997). Synthesis and characterization of poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Journal of Applied Polymer Science, 66(7), 1347-1357.
  • Karabulut, M. M., & Cirpan, A. (2019). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 5(1), 1684501. [Link][9]

  • Lu, J., & Hu, Y. (2015). Fully Conjugated Ladder Polymers. In Encyclopedia of Polymeric Nanomaterials (pp. 1-9). Springer, Berlin, Heidelberg. [Link][4]

  • Onwudiwe, D. C., & Thomas, A. M. (2019). Synthesis and Characterization of Poly (o-phenylenediamine) PoPD by Chemical Oxidation Technique. Journal of Ovonic Research, 15(6), 423-432. [Link][6]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of p-Phenylenediamine in Advanced Polymer Manufacturing. Pharma sourcing. [Link]

  • Luo, J., et al. (2016). Thermodynamic synthesis of solution processable ladder polymers. Chemical Science, 7(5), 3046-3051. [Link][3]

  • Jin, Y., et al. (2014). Efficient Synthesis of Rigid Ladder Polymers via Palladium Catalyzed Annulation. Journal of the American Chemical Society, 136(49), 17086-17089. [Link][5]

  • Ramesan, M. T., & Anilkumar, A. S. (2019). Poly(o-phenylenediamine) coatings on mild steel: Electrosynthesis, characterization and its corrosion protection ability in acid medium. Progress in Organic Coatings, 132, 395-406. [Link][7]

  • Fors, B. P., & Johnson, J. A. (2023). Photoredox Diels–Alder Ladder Polymerization. Polymer Chemistry, 14(43), 4906-4911. [Link][1]

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Application Note & Protocol: Precision Control of Molecular Weight in the Polymerization of 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaging in the synthesis of advanced aromatic polymers.

Introduction: The Critical Role of Molecular Weight in Aromatic Polymer Performance

Aromatic diamines, such as 4,6-Dibromobenzene-1,3-diamine, are fundamental building blocks for high-performance polymers that exhibit exceptional thermal stability, chemical resistance, and mechanical strength.[1] The molecular weight of these polymers is a paramount parameter that dictates their macroscopic properties and, consequently, their suitability for advanced applications, including drug delivery matrices, advanced coatings, and specialty membranes. Precise control over the molecular weight and its distribution (polydispersity) is therefore not merely an academic exercise but a critical necessity for tailoring polymer characteristics to meet the stringent demands of these applications.

This document provides a comprehensive guide to the strategies and protocols for controlling the molecular weight during the polymerization of this compound. We will delve into the mechanistic underpinnings of various controlled polymerization techniques and provide detailed, field-proven protocols for their implementation.

Foundational Principles: Understanding Polymerization Mechanisms for Molecular Weight Control

The synthesis of polymers from bifunctional monomers like this compound typically proceeds via step-growth polymerization.[2] In a classical step-growth process, dimers, trimers, and longer oligomers are formed, which then react with each other to form long polymer chains.[2] Achieving high molecular weight in this regime necessitates a very high degree of conversion, often exceeding 99%.[3] This makes precise molecular weight control challenging.[4] However, the advent of controlled polymerization techniques has provided pathways to overcome these limitations.

Chain-Growth Condensation Polymerization (CGCP)

A significant advancement in controlling polymerization is the transition from a step-growth to a chain-growth mechanism.[5] In chain-growth condensation polymerization (CGCP), the reactivity of the polymer end group is selectively enhanced, often through the use of a catalyst or by leveraging substituent effects.[6] This allows for the sequential addition of monomers to a growing chain, akin to living polymerization, resulting in polymers with controlled molecular weights and narrow molecular weight distributions.[6][7][8]

Catalyst Transfer Polycondensation (CTP)

A subset of CGCP, catalyst transfer polycondensation (CTP), is particularly effective for synthesizing conjugated polymers from arene monomers.[9] In CTP, a catalyst, typically a transition metal complex, remains associated with the growing polymer chain and facilitates the sequential insertion of monomer units.[6][9] This "living" nature of the polymerization allows for precise control over the degree of polymerization by adjusting the monomer-to-catalyst ratio.[9]

The Role of End-Capping Agents

In traditional step-growth polymerization, the introduction of a monofunctional reagent, or "chain stopper," is a reliable method to control and limit the final molecular weight.[2][4] By reacting with the growing polymer chains, these end-capping agents render the chain ends incapable of further reaction, effectively terminating chain growth.[2] The final molecular weight is determined by the stoichiometric ratio of the bifunctional monomer to the monofunctional end-capping agent.

Experimental Protocols for Molecular Weight Control

The following protocols provide detailed methodologies for controlling the molecular weight of polymers derived from this compound.

General Materials and Instrumentation
  • Monomer: this compound (purified by recrystallization or sublimation)

  • Catalyst (for CTP): e.g., Palladium or Nickel-based catalysts suitable for cross-coupling reactions.

  • End-capping agent (for step-growth control): e.g., a monofunctional aniline derivative.

  • Solvents: Anhydrous, deoxygenated solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or tetrahydrofuran (THF).

  • Instrumentation: Schlenk line for inert atmosphere reactions, magnetic stirrers, heating mantles, and standard glassware.

  • Characterization: Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for end-group analysis and structural confirmation.[10][11][12][13][14][15][16][17]

Protocol 1: Controlled Polymerization via Catalyst Transfer Polycondensation (CTP)

This protocol is designed to produce polymers with a predictable molecular weight and low polydispersity.

Workflow Diagram:

CTP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination & Isolation cluster_analysis Characterization Monomer_Prep Prepare this compound Solution Initiation Initiate Polymerization (Add Monomer to Catalyst) Monomer_Prep->Initiation Catalyst_Prep Prepare Catalyst Solution Catalyst_Prep->Initiation Propagation Allow Propagation (Controlled Time & Temp) Initiation->Propagation Quench Quench Reaction (e.g., with Acid) Propagation->Quench Precipitate Precipitate Polymer Quench->Precipitate Wash_Dry Wash and Dry Polymer Precipitate->Wash_Dry GPC GPC Analysis (Mw, Mn, PDI) Wash_Dry->GPC NMR NMR Analysis (Structure, End-Groups) Wash_Dry->NMR

Caption: Workflow for Catalyst Transfer Polycondensation.

Step-by-Step Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Introduction: In the reaction flask, dissolve the chosen catalyst (e.g., a Pd(0) or Ni(0) complex) in the anhydrous solvent. The amount of catalyst will determine the number of polymer chains.

  • Monomer Addition: In a separate flame-dried flask, prepare a stock solution of this compound in the same anhydrous solvent.

  • Initiation and Propagation: Slowly add the monomer solution to the vigorously stirred catalyst solution at the desired reaction temperature. The rate of addition can influence the control over the polymerization. The reaction progress can be monitored by taking aliquots and analyzing them by GPC.

  • Termination: Once the desired molecular weight is achieved (or the monomer is consumed), terminate the polymerization by adding a quenching agent.[9] This could be a mild acid to protonate the active chain end.[9]

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual catalyst and unreacted monomer, and dry under vacuum.

Table 1: Example Parameters for CTP of this compound

ParameterValueRationale
Monomer:Catalyst Ratio50:1 to 500:1Directly controls the target degree of polymerization.
SolventAnhydrous THFGood solubility for both monomer and growing polymer.
Temperature25 - 65 °CBalances reaction rate and catalyst stability.
Reaction Time2 - 24 hoursDependent on monomer conversion and desired molecular weight.
Protocol 2: Molecular Weight Control using an End-Capping Agent

This protocol is suitable for achieving a target molecular weight in a more traditional step-growth polymerization.

Workflow Diagram:

EndCap_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Characterization Monomer_Prep Prepare this compound Mixing Combine Monomer and End-Capper Monomer_Prep->Mixing EndCap_Prep Prepare End-Capping Agent EndCap_Prep->Mixing Polymerize Initiate Polymerization (e.g., with a diacid chloride) Mixing->Polymerize Precipitate Precipitate Polymer Polymerize->Precipitate Wash_Dry Wash and Dry Polymer Precipitate->Wash_Dry GPC GPC Analysis (Mw, Mn, PDI) Wash_Dry->GPC NMR NMR Analysis (End-Group Confirmation) Wash_Dry->NMR

Caption: Workflow for End-Capped Step-Growth Polymerization.

Step-by-Step Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the this compound and the calculated amount of the monofunctional end-capping agent in a suitable solvent like NMP or DMAc.

  • Co-monomer Addition: In this example, we will consider a polyamidation reaction. Cool the solution in an ice bath and slowly add a stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride) dissolved in the same solvent. The stoichiometry should be adjusted to account for the end-capping agent.

  • Polymerization: Allow the reaction to warm to room temperature and continue stirring for several hours to ensure high conversion. The reaction may be gently heated to drive it to completion.

  • Isolation and Purification: Precipitate the polymer in a non-solvent, filter, wash extensively, and dry under vacuum.

Table 2: Example Stoichiometry for End-Capped Polymerization

Target Mn ( g/mol )Moles of DiamineMoles of Diacid ChlorideMoles of End-Capper
5,0001.0~0.98~0.04
10,0001.0~0.99~0.02
20,0001.0~0.995~0.01

Note: The exact stoichiometry will depend on the molecular weights of the specific monomers and end-capping agent used.

Characterization and Data Interpretation

Gel Permeation Chromatography (GPC)

GPC is the primary technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers.[16][17] A narrow PDI (approaching 1.0) is indicative of a well-controlled, living-like polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the polymer structure and, in the case of end-capped polymers, for determining the number-average molecular weight (Mn) through end-group analysis.[10][12][14][15] This is achieved by comparing the integral of the signals from the polymer backbone repeating units to the integral of the signals from the end-groups.[10][12]

Conclusion

The ability to precisely control the molecular weight of polymers derived from this compound is essential for the rational design of advanced materials. By employing techniques such as catalyst transfer polycondensation and the strategic use of end-capping agents, researchers can synthesize polymers with tailored properties. The protocols and principles outlined in this application note provide a robust framework for achieving this control, enabling the development of next-generation polymers for a wide array of scientific and technological applications.

References

  • Adams, P. N., et al. (1993).
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  • Magritek. (2020, October 30). NMR Determination of The Molecular Weight of Polymers by End-Group Analysis. [Link]

  • Suzuki, Y., et al. (2004). Chain-Growth Polycondensation for Aromatic Polyethers with Low Polydispersities: Living Polymerization Nature in Polycondensation. Macromolecules, 37(12), 4438–4444.
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Troubleshooting & Optimization

managing side reactions in polycondensation with 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the polycondensation of 4,6-Dibromobenzene-1,3-diamine. This monomer is a key building block for high-performance polymers, but its unique structure presents specific challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot common side reactions, ensuring the successful synthesis of your target polymers.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental issues in a direct question-and-answer format. We diagnose the problem, explain the underlying causality, and provide actionable protocols to resolve the issue.

Issue 1: Consistently Low Molecular Weight or Poor Polymer Yield

Q: My polymerization reaction consistently results in a low degree of polymerization (DP) or a low overall yield. What are the likely causes and how can I fix this?

A: This is one of the most common challenges in step-growth polymerization and typically points to one of three culprits: stoichiometric imbalance, reactive impurities, or premature polymer precipitation.[1][2] Achieving high molecular weight requires the reaction to proceed to a very high conversion (>99%), and any disruption to the growing chain can severely limit the final polymer size.[1][3]

Potential Causes & Recommended Solutions

Cause Scientific Explanation Recommended Action & Protocol
Stoichiometric Imbalance Step-growth polymerization is exquisitely sensitive to the molar ratio of the reacting monomers. An excess of either the diamine or the comonomer (e.g., a diacid chloride) will lead to chain ends of only one type, halting further polymerization and limiting molecular weight, as described by the Carothers equation.[2][4]Action: Ensure precise stoichiometric control. Use a 4- or 5-decimal place analytical balance. Calculate molar amounts based on high-purity, verified monomer. Protocol: See Protocol 1: High-Precision Stoichiometry.
Monomer Impurities Monofunctional impurities (e.g., aniline or monobrominated benzene-1,3-diamine) act as "chain stoppers," capping the growing polymer chain and preventing further extension.[1] Oxidized monomer species can also be less reactive or participate in side reactions.Action: Use monomer of the highest possible purity (>99.5%). Protocol: See Protocol 2: Purification of this compound. Verify purity via HPLC, NMR, and melting point analysis.
Hydrolysis Trace amounts of water in the solvent or adsorbed on glassware can hydrolyze reactive comonomers (like diacid chlorides) or react with the growing polymer chain, effectively terminating it.[5][6] Polyamide linkages, once formed, can also be susceptible to hydrolysis under certain conditions.[7]Action: Employ rigorous anhydrous techniques. Protocol: Use freshly distilled, high-purity anhydrous solvents. Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator immediately before use.
Premature Precipitation If the growing polymer chain becomes insoluble in the reaction solvent, it will precipitate out of the solution. This physically prevents its reactive ends from finding other chains to react with, effectively stopping molecular weight growth.Action: Select an appropriate solvent system and reaction temperature. Protocol: Choose a solvent that is known to dissolve the final polymer (e.g., N-methylpyrrolidinone (NMP), dimethylacetamide (DMAc)). Sometimes, a temperature ramp is necessary; the reaction may start at a lower temperature and be gradually heated to maintain solubility as the molecular weight increases.

Protocol 1: High-Precision Stoichiometry

  • Purity Assay: Determine the exact purity of both this compound and the comonomer using quantitative NMR (qNMR) or HPLC with a calibrated standard.

  • Molar Mass Correction: Adjust the molar mass used in your calculations to account for the purity. For example, if the diamine is 99.6% pure, use the measured mass * 0.996 for your molar calculation.

  • Weighing: Use a calibrated analytical balance in a draft-free environment. Weigh monomers into separate, clean, and dry vessels.

  • Transfer: Ensure quantitative transfer of the monomers into the reaction vessel. If dissolving first, rinse the weighing vessel with a small amount of the anhydrous reaction solvent and add the rinsing to the main reaction flask.

Protocol 2: Purification of this compound

  • Recrystallization: Dissolve the crude diamine monomer in a minimal amount of a hot solvent (e.g., ethanol or a toluene/ethanol mixture).

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

  • Filtration: Hot-filter the solution through a pad of Celite to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) for 24 hours. Store the purified monomer under an inert atmosphere and protected from light.

Issue 2: Unwanted Polymer Discoloration (Yellowing/Browning)

Q: My final polymer is colored, even though the monomers were off-white. What causes this discoloration and how can I prevent it?

A: Unwanted coloration is almost always due to the oxidation of the aromatic amine functional groups.[8] Diamines, particularly on an electron-rich aromatic ring, are susceptible to air oxidation, especially at the elevated temperatures often required for polycondensation. This oxidation can form highly colored quinone-imine type structures which get incorporated into the polymer backbone, acting as structural defects.[8]

Causality and Prevention Workflow

G cluster_problem Problem: Polymer Discoloration cluster_causes Primary Causes cluster_sources Sources of Oxidants/Energy cluster_solutions Preventative Solutions Problem Discolored Polymer (Yellow, Brown, or Dark) Oxidation Oxidation of Amine Groups Problem->Oxidation is caused by Degradation Thermal Degradation Problem->Degradation is caused by O2 Atmospheric Oxygen Oxidation->O2 initiated by SolventImp Solvent Impurities (e.g., Peroxides) Oxidation->SolventImp initiated by MonomerPurity High Purity Monomers Oxidation->MonomerPurity minimized by HighTemp Excessive Temperature Degradation->HighTemp accelerated by Inert Strict Inert Atmosphere (N2 or Ar) O2->Inert countered by Degas Use Degassed Solvents SolventImp->Degas countered by TempControl Precise Temperature Control HighTemp->TempControl countered by

Caption: Workflow for diagnosing and preventing polymer discoloration.

Key Preventative Measures:

  • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. All stages—monomer handling, solvent transfer, reaction, and workup—must be conducted under a high-purity inert atmosphere (argon or nitrogen).[8]

  • Solvent Purity: Use freshly distilled, high-purity anhydrous solvents. Solvents like NMP or DMAc can accumulate peroxides over time, which can initiate oxidation. Degassing the solvent via several freeze-pump-thaw cycles or by bubbling with inert gas for an extended period before use is highly recommended.

  • Temperature Control: While heat is necessary for the reaction, excessively high temperatures or prolonged reaction times can accelerate both oxidation and thermal degradation of the polymer backbone. Follow established temperature profiles and monitor the reaction viscosity to avoid unnecessary heating.

Issue 3: Gel Formation or Insoluble Polymer During Synthesis

Q: My reaction mixture becomes an insoluble gel before reaching high conversion. What is causing this cross-linking?

A: Gelation is the result of uncontrolled cross-linking, which transforms the linear polymer chains into an infinite network.[9] This is a catastrophic event for the synthesis of a soluble, processable polymer. For this specific monomer system, there are two primary suspects.

  • Trifunctional Impurities: The synthesis of this compound can sometimes produce impurities with more than two reactive sites. For example, an impurity with three amine groups or an additional reactive site would act as a branching point, leading rapidly to a cross-linked network.

  • Side Reactions at High Temperature: At very high temperatures, side reactions involving the aromatic ring or the bromo-substituents could potentially create linkages between polymer chains. While less common, this possibility should be considered if gelation occurs only at the highest point of the temperature profile. Certain catalysts can also promote undesirable side reactions.[10]

Troubleshooting Gelation

Step Action Rationale
1. Monomer Analysis Re-analyze your this compound monomer lot specifically for trifunctional impurities using Mass Spectrometry (MS) and 2D-NMR techniques.This is the most likely cause. Even a very small mole percentage (<0.5%) of a trifunctional impurity can lead to gelation.
2. Temperature Profile Review Lower the maximum reaction temperature. Monitor the reaction viscosity closely and stop the reaction or cool down once the desired viscosity is reached, rather than holding at a high temperature for a fixed time.Reduces the likelihood of thermally induced side reactions that could cause cross-linking.[11]
3. Concentration Adjustment Run the polymerization at a slightly lower monomer concentration.In some systems, lower concentrations can disfavor intermolecular cross-linking reactions relative to linear chain propagation.
4. End-capping As a last resort, consider adding a small, precisely measured amount of a monofunctional amine or acid chloride toward the end of the reaction.This is not a preventative measure but a control strategy. The monofunctional agent will cap the chains, preventing them from reaching the critical size for gelation. This will, however, limit the ultimate molecular weight.[1]
Frequently Asked Questions (FAQs)

Q1: How can I be certain my monomers are pure enough for high molecular weight polymerization?

A1: Visual inspection is insufficient. A multi-technique approach is required for validation:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. Aim for ≥99.8% purity with no detectable monofunctional or trifunctional impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the chemical structure and can reveal organic impurities.

  • Mass Spectrometry (MS): Confirms the correct molecular weight and can help identify unknown impurity peaks seen in HPLC.

  • Differential Scanning Calorimetry (DSC): A sharp melting point with no evidence of a pre-melting transition is a good indicator of high purity. Impurities typically cause melting point depression and broadening.

Q2: What is the impact of the bromine substituents on the reaction?

A2: The two bromine atoms have a significant electronic effect. They are electron-withdrawing, which deactivates the aromatic ring but, more importantly, reduces the nucleophilicity of the amine groups compared to a non-brominated diamine. This means that more forcing reaction conditions (higher temperatures or longer times) may be necessary to drive the polycondensation to completion. However, these more extreme conditions also increase the risk of side reactions like oxidation or dehalogenation.[8]

Q3: What are the key characteristics of a good solvent for this polymerization?

A3: A suitable solvent must:

  • Be Aprotic and Polar: To dissolve the polar monomers and the growing polymer chain. NMP and DMAc are common choices.[12]

  • Have a High Boiling Point: To allow for the necessary reaction temperatures (often >150°C) without pressurizing the system.

  • Be Anhydrous and Pure: As discussed, water and other reactive impurities must be minimized.[12]

  • Be a Good Solvent for the Final Polymer: To prevent premature precipitation.

Q4: Can metallic impurities from the reactor affect the polymerization?

A4: Yes, absolutely. Certain metal ions (e.g., iron, copper, zinc) can act as catalysts for undesirable oxidation reactions, leading to monomer degradation and polymer discoloration.[13][14][15] Reactions should always be carried out in clean glass or stainless steel reactors known to be free from catalytic metal contamination. If using a new or suspect reactor, leaching tests should be performed.

Visualizing the Main and Side Reaction Pathways

G Monomers This compound + Diacid Chloride Polymer High MW Linear Polymer (Target Product) Monomers->Polymer Polycondensation (Main Reaction) Oxidation Oxidation (Quinone-Imine Defect) Monomers->Oxidation O2, High Temp Hydrolysis Hydrolysis (Chain Termination) Monomers->Hydrolysis H2O Impurity Impurity Reaction (Chain Termination / Branching) Monomers->Impurity Mono/Trifunctional Impurities Dehalogenation Dehalogenation (Structural Defect) Polymer->Dehalogenation Excessive Temp

Caption: Key reaction pathways in the polycondensation of this compound.

References
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Technical Support Center: Optimizing Suzuki Coupling Conditions for 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4,6-Dibromobenzene-1,3-diamine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block. Our goal is to provide in-depth, field-proven insights to help you navigate the specific challenges posed by this substrate and achieve high-yield, reproducible results.

The unique structure of this compound, with two bromine atoms meta to each other and flanked by two powerful electron-donating amine groups, presents a distinct set of challenges. The high electron density on the aromatic ring can render the substrate less reactive towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[1][2] This guide addresses this core issue and other common pitfalls through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction has a very low yield or has failed completely. What are the first things I should check?

When a Suzuki coupling reaction fails, it's crucial to start by verifying the foundational parameters before moving to more complex variables. Often, the root cause is a fundamental issue with the reaction setup or reagents.

Core Areas to Investigate:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote side reactions like homocoupling.[1][3] Ensure your reaction vessel was properly flame-dried, and that all solvents were rigorously degassed using methods like sparging with argon or nitrogen, or through freeze-pump-thaw cycles. The reaction should be maintained under a positive pressure of an inert gas throughout.[3][4]

  • Reagent Quality and Purity:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, where the C-B bond is cleaved by moisture or acidic impurities.[2][3] It is highly advisable to use a fresh bottle or a properly stored boronic acid. For problematic couplings, consider using a more stable boronic ester derivative, such as a pinacol ester, which is less prone to this side reaction.[2][3][5]

    • Base: The base should be finely powdered and completely dry. Clumps can lead to poor dispersal and reproducibility.[3]

    • Solvent: Ensure all solvents are anhydrous and, in the case of ethereal solvents like THF or dioxane, peroxide-free.[3]

  • Physical Reaction Conditions: For heterogeneous mixtures, particularly with inorganic bases like K₂CO₃, vigorous stirring is essential to ensure adequate mixing and facilitate the reaction at the phase interfaces.[3]

Below is a logical workflow for initial troubleshooting.

G start Low Yield / No Reaction check_inert Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) start->check_inert First Check check_reagents Assess Reagent Quality (Fresh Boronic Acid, Dry Base, Anhydrous Solvent) check_inert->check_reagents If OK check_stirring Ensure Vigorous Stirring check_reagents->check_stirring If OK re_run Re-run Experiment with Verified Parameters check_stirring->re_run If OK

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Q2: The primary issue is sluggish conversion. The reaction starts but stalls before completion. What is the likely cause?

This is the most common and scientifically nuanced challenge with this compound. The two powerful electron-donating amine (-NH₂) groups enrich the aromatic ring with electron density. This electronic effect deactivates the C-Br bonds, making the oxidative addition of the aryl bromide to the Pd(0) catalyst difficult.[1][2] This step is frequently the rate-determining step of the entire catalytic cycle.[6]

Solutions to Overcome High Activation Energy:

  • Optimize the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a catalytic system that is more active for oxidative addition.

    • Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which promotes its insertion into the C-Br bond.[1][7] Buchwald-type biaryl phosphine ligands are industry standards for this purpose.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that create highly active catalysts capable of activating even challenging substrates like aryl chlorides.[7]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[8] However, this must be balanced against the thermal stability of the boronic acid, as higher temperatures can accelerate protodeboronation.[2][9]

    • Microwave Irradiation: Microwave-assisted synthesis can be highly effective, often leading to dramatically shorter reaction times and improved yields by efficiently overcoming activation barriers.[9][10][11]

G substrate This compound High Electron Density on Ring challenge Challenge Slow Oxidative Addition (High Activation Energy) substrate->challenge causes solution Solution Increase Reaction Rate challenge->solution overcome with ligand Use Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos, NHCs) solution->ligand how? temp Increase Temperature (Conventional Heat or Microwave) solution->temp how?

Caption: Overcoming the challenge of an electron-rich substrate.

Q3: I am observing significant side products. How do I identify and minimize them?

The three most common side reactions in Suzuki couplings are dehalogenation, homocoupling, and protodeboronation.[2]

Side Product Identification Primary Cause(s) Mitigation Strategies
Dehalogenation Formation of m-phenylenediamine (mass spec).Reaction of the Pd-Aryl intermediate with a hydride source.[1]Avoid hydride-donating solvents (e.g., alcohols). Use non-coordinating bases like K₂CO₃ or K₃PO₄ instead of amine bases.
Homocoupling Dimer of the boronic acid coupling partner (Biphenyl derivative).Presence of oxygen leading to Pd(II) species that catalyze this pathway.[1]Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Use fresh, high-quality palladium catalysts.
Protodeboronation Formation of the arene corresponding to the boronic acid (e.g., benzene from phenylboronic acid).Cleavage of the C-B bond, often promoted by aqueous basic conditions and high temperatures.[2][9]Use fresh, high-purity boronic acid. Switch to more stable boronic esters (pinacol) or trifluoroborate salts.[2] Minimize water content where possible.
Q4: I need to perform a selective mono-arylation. How can I control the reaction to avoid di-substitution?

Achieving selective mono-substitution on a di-halogenated substrate is a significant synthetic challenge that requires precise control over reaction conditions.[12][13]

Strategies for Selective Mono-Coupling:

  • Stoichiometry Control: This is the most straightforward approach. Use the dibromo-diamine as the limiting reagent and the boronic acid in a slight excess (e.g., 1.05 to 1.2 equivalents).

  • Lower Reaction Temperature: Di-substitution will have a higher activation energy than the initial mono-substitution. Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can significantly favor the mono-arylated product, though this may require a highly active catalyst system to achieve a reasonable reaction rate.

  • Slow Addition of Reagent: A slow, controlled addition of the boronic acid via syringe pump can maintain its concentration at a very low level, statistically favoring the reaction with the more abundant starting material over the newly formed mono-substituted intermediate.

  • Choice of Ligand: Very bulky ligands can sometimes enhance mono-selectivity.[12] After the first coupling, the steric bulk around the palladium center may hinder its ability to perform a second oxidative addition at the adjacent position.

Frequently Asked Questions (FAQs)

Q1: What is a good set of starting conditions for screening this reaction?

When developing a new Suzuki protocol, it is best to start with a set of conditions known to be robust for challenging substrates. The following table provides a reliable starting point for optimization.

Parameter Recommendation Rationale & Comments
Palladium Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Common, reliable Pd(II) and Pd(0) precatalysts.[14]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands are excellent for activating electron-rich aryl bromides.[15]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote transmetalation.[4][16]
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1 v/v) or Toluene / H₂OAprotic organic solvents with water are standard. Water helps dissolve the inorganic base and facilitates the catalytic cycle.[16]
Temperature 90 - 110 °CA good starting range to balance reaction rate against potential reagent decomposition.[8]
Boronic Acid Arylboronic Acid (2.2 eq for di-subst.) or Pinacol EsterUse a slight excess for di-substitution. Pinacol esters offer greater stability.[2]
Q2: How does the choice of base impact the reaction?

The base plays a critical role in the Suzuki-Miyaura coupling; no reaction occurs without it.[17] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species ("ate" complex), which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[18]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate is more soluble in organic solvents and more basic, often leading to faster reactions, but it is also more expensive.[16]

  • Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly with sterically hindered substrates.

  • Fluorides (KF, CsF): Can be used under anhydrous conditions and are useful for substrates with base-sensitive functional groups, though reaction rates can be slower.[19]

Q3: Can I use 4,6-dichlorobenzene-1,3-diamine instead?

While possible, aryl chlorides are significantly less reactive than aryl bromides in Suzuki couplings.[6][20] The C-Cl bond is much stronger, making the oxidative addition step even more challenging. A successful coupling with the dichloro-analogue would almost certainly require a highly specialized and active catalyst system, such as one employing an advanced N-heterocyclic carbene (NHC) ligand, and may require higher temperatures and longer reaction times.[1][4]

Standard Experimental Protocol (Di-substitution)

This protocol provides a general methodology for the double Suzuki-Miyaura coupling of this compound.

1. Reagent and Glassware Preparation:

  • Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of nitrogen or argon.

  • Degas the chosen solvent (e.g., 1,4-Dioxane/Water 4:1) by sparging with argon for 30 minutes.

2. Reaction Setup (under Inert Atmosphere):

  • To the reaction flask, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), and the base (e.g., K₃PO₄, 4.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

3. Reaction Execution:

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the desired product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • ResearchGate. (2024). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • R Discovery. (n.d.). Pd-catalyzed Cross-coupling Reactions Research Articles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Retrieved from [Link]

  • YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

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improving solubility of polymers derived from 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for Aromatic Polymers

Guide for Researchers Synthesizing Polymers from 4,6-Dibromobenzene-1,3-diamine

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions to address one of the most common challenges encountered with aromatic polymers derived from monomers like this compound: poor solubility. As a Senior Application Scientist, my goal is to explain the underlying chemical principles and provide actionable, field-proven protocols to help you achieve soluble, processable materials.

Frequently Asked Questions (FAQs)

Q1: Why are my polymers synthesized from this compound completely insoluble?

Answer: This is the most common issue with this class of polymers, and it stems directly from their molecular structure. Wholly aromatic polymers, such as the polyamides or polyimides you are likely synthesizing, are notorious for their low solubility.[1] This is due to a combination of powerful intermolecular forces and a rigid molecular architecture:

  • High Chain Rigidity: The aromatic backbone is inherently stiff and planar. This lack of rotational freedom prevents the polymer chains from adopting a random coil conformation in solution, making the dissolution process entropically unfavorable.

  • Strong Intermolecular Forces: Aromatic backbones engage in significant π-π stacking. Furthermore, if you are synthesizing aromatic polyamides (aramids), the amide linkages create extremely strong and highly directional hydrogen bonds between chains.[2] These forces create a high cohesive energy density, meaning a large amount of energy is required to pull the chains apart.[3]

  • High Crystallinity: The regular, planar structure allows chains to pack very efficiently into a crystalline lattice, which is thermodynamically stable and difficult for solvent molecules to penetrate and disrupt.[4]

Essentially, the polymer chains prefer to interact with each other rather than with the solvent molecules, leading to insolubility.

Q2: I've tried common solvents like DMF and NMP with no success. What are the immediate next steps for troubleshooting?

Answer: When standard polar aprotic solvents fail, a more systematic approach is needed. Before making significant changes to your synthesis, consider these immediate troubleshooting steps:

  • Elevated Temperature: Many high-performance polymers will only dissolve at higher temperatures (e.g., 80-120 °C). Ensure you are safely heating your mixture with adequate stirring for a sufficient duration (several hours may be necessary).

  • Salt Addition (for Polyamides): If you are working with aromatic polyamides, the intermolecular hydrogen bonding is a primary obstacle. Adding salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to polar aprotic solvents (e.g., NMP, DMAc) can dramatically improve solubility.[5] The salt ions coordinate with the amide groups, disrupting the inter-chain hydrogen bonds and allowing the solvent to solvate the polymer chains. A common starting point is a 5% (w/v) LiCl solution in NMP.

  • Systematic Solvent Screening: Do not assume one or two solvents will work. The principle of "like dissolves like" is governed by solubility parameters.[6] A polymer will dissolve best in a solvent with a similar solubility parameter.[3] It is crucial to test a wider range of solvents. (See Protocol 1).

  • Check for Cross-linking: Insoluble polymers can sometimes result from unintended side reactions that cause cross-linking, forming an infinite network.[7] Review your polymerization conditions. Could excessive temperatures or reactive impurities be causing side reactions? An insoluble material that swells significantly in a good solvent is often indicative of cross-linking rather than just poor solubility.

Q3: Can I proactively design a more soluble polymer from the start, without sacrificing performance?

Answer: Absolutely. This is the most effective strategy and the focus of modern polymer design. Instead of fighting the inherent insolubility of a rigid homopolymer, you can modify the polymer backbone to build in solubility. The two most successful and widely adopted strategies are:

  • Introduce Flexible Linkages: By copolymerizing your rigid monomer (this compound) with a more flexible co-monomer, you disrupt the chain's regularity and rigidity. This reduces crystallinity and packing efficiency, making it easier for solvents to solvate the chains.[8] Common flexible units include ether (-O-), isopropylidene (-C(CH₃)₂-), or short aliphatic chains.[9]

  • Incorporate Bulky Side Groups: Attaching large, bulky groups to the polymer backbone acts like a molecular wedge, physically preventing the chains from packing closely together.[2][10] This increases the free volume and weakens intermolecular forces, leading to significantly improved solubility, often in common organic solvents like THF or even chloroform.[11][12]

These strategies are detailed in the Troubleshooting Guides below.

Troubleshooting Guides & Protocols

Guide 1: Systematic Protocol for Solubility Testing

This protocol provides a structured workflow for evaluating the solubility of your polymer. This systematic approach avoids guesswork and ensures you thoroughly explore potential solvent systems before concluding a polymer is truly insoluble.

G cluster_prep Sample Preparation cluster_testing Solubility Screening cluster_analysis Classification prep 1. Prepare Polymer (Fine powder, ~10 mg) solvents 2. Select Solvent Panel (See Table 1) prep->solvents mix 3. Add Solvent (1 mL) to Polymer solvents->mix vortex 4. Vortex/Stir (RT, 24h) mix->vortex observe1 5. Observe Result vortex->observe1 heat 6. Heat Sample (e.g., 80°C, 4h) observe1->heat If not fully soluble soluble Soluble (++) (Clear Solution) observe1->soluble Clear Solution partial Partially Soluble (+) (Swollen/Cloudy) observe1->partial Swelling/Cloudy insoluble Insoluble (--) (No Change) observe1->insoluble No Change observe2 7. Observe Result heat->observe2 observe2->soluble Clear Solution observe2->partial Swelling/Cloudy observe2->insoluble No Change

Caption: Workflow for systematic polymer solubility testing.

  • Polymer Preparation: Ensure your polymer sample is a fine, dry powder to maximize surface area. Weigh approximately 10 mg of the polymer into a vial.

  • Solvent Selection: Choose a range of solvents with varying polarity and hydrogen bonding capabilities. Refer to Table 1 for a recommended starting panel.

  • Initial Mixing: Add 1 mL of the first solvent to the vial to create a 1% (w/v) mixture.

  • Room Temperature Test: Vigorously stir or vortex the mixture. Allow it to stand at room temperature for 24 hours, observing periodically.

  • First Observation: Record the result using the classification system:

    • ++ (Soluble): Forms a completely clear, homogeneous solution.

    • + (Partially Soluble): The polymer swells significantly, or the solution becomes viscous and/or cloudy.

    • -- (Insoluble): The polymer powder remains unchanged at the bottom of the vial.

  • Heating Test: If the polymer is not fully soluble at room temperature, place the vial in a heated shaker or oil bath (e.g., 60°C, 80°C, or 100°C, depending on the solvent's boiling point) for at least 4 hours.

  • Final Observation: After cooling to room temperature, record the final solubility classification.

SolventAbbreviationBoiling Point (°C)CharacterTypical Use
N-Methyl-2-pyrrolidoneNMP202Polar AproticGold standard for polyimides/polyamides[12]
N,N-DimethylacetamideDMAc165Polar AproticExcellent solvent for many aramids and PIs
N,N-DimethylformamideDMF153Polar AproticCommon, but less powerful than NMP/DMAc[1]
Dimethyl SulfoxideDMSO189Polar AproticStrong solvent, can aid dissolution[11]
m-Cresol-202Protic, AcidicClassic solvent for rigid-rod aramids
TetrahydrofuranTHF66Polar AproticGood for polymers with improved solubility[12]
ChloroformCHCl₃61NonpolarEffective for polymers with bulky, nonpolar groups
NMP + 5% LiCl->202Salt SolutionDisrupts H-bonds in polyamides[5]
Guide 2: Improving Solubility through Structural Modification

If systematic solvent screening fails, the most robust solution is to modify the polymer's chemical structure to force solubility.

The goal here is to break up the long, rigid, and regular sequences of the homopolymer backbone. By introducing a second, flexible diamine monomer during polymerization, you create a more disordered and flexible copolymer chain that cannot pack as efficiently.

Caption: Flexible linkers create kinks, disrupting chain packing.

  • Monomer Preparation: In a flame-dried, nitrogen-purged flask, dissolve this compound (e.g., 0.9 mol) and a flexible diamine like 4,4'-oxydianiline (ODA) (0.1 mol) in anhydrous NMP containing 5% (w/v) LiCl.

  • Cooling: Cool the solution to 0°C in an ice bath with mechanical stirring.

  • Diacid Chloride Addition: Slowly add an equimolar amount (1.0 mol total) of a diacid chloride (e.g., terephthaloyl chloride) as a solution in anhydrous NMP.

  • Polymerization: Allow the reaction to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The solution should become highly viscous, indicating high molecular weight polymer formation.

  • Precipitation & Purification: Pour the viscous polymer solution into a large excess of methanol or water with rapid stirring to precipitate the polymer.

  • Washing: Filter the fibrous polymer and wash it extensively with water and then methanol to remove the solvent and LiCl.

  • Drying: Dry the purified copolymer in a vacuum oven at 80°C overnight.

  • Solubility Test: Test the solubility of the resulting dry copolymer using the protocol in Guide 1. You should observe improved solubility compared to the homopolymer.

This strategy physically prevents chains from getting close enough to interact strongly. This can be achieved by using a co-monomer that already contains a large, non-planar side group.

Caption: Bulky side groups sterically hinder close chain packing.

  • Monomer Preparation: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 mol) in anhydrous NMP.

  • Dianhydride Addition: Add an equimolar amount (1.0 mol) of a dianhydride containing a bulky group, such as 9,9-bis(4-hydroxyphenyl)fluorene dianhydride (BHPF-DA), in one portion.

  • Poly(amic acid) Formation: Stir the mixture at room temperature for 24 hours under nitrogen to form the poly(amic acid) precursor solution. The solution should become viscous.[13]

  • Chemical Imidization: To the viscous solution, add a dehydrating agent (acetic anhydride) and a catalyst (pyridine). Stir at room temperature for 6-12 hours.[13] This cyclization step forms the final polyimide.

  • Precipitation & Purification: Precipitate the polymer by pouring the solution into a large excess of methanol.

  • Washing & Drying: Filter, wash thoroughly with methanol, and dry the final polyimide powder in a vacuum oven.

  • Solubility Test: Test the solubility of the resulting polyimide. The incorporation of the bulky fluorenyl group is known to impart solubility in a wider range of organic solvents, including THF and chloroform.[9]

By implementing these systematic troubleshooting and synthetic modification strategies, you can overcome the inherent challenges of working with rigid aromatic polymers and successfully develop soluble, processable materials for your application.

References

  • Synthesis and characterization of soluble and transparent co-polyimides with controlled glass transition temperature. (n.d.). Google Scholar.
  • Hsiao, S. H., & Lin, S. Y. (2009). Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. Chemistry of Materials, 11(7), 1980-1986. [Link]

  • Ghosh, M. (2012). Solubility improvements in aromatic polyimides by macromolecular engineering. Designed Monomers and Polymers, 15(4), 335-364. [Link]

  • Lee, S., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3824. [Link]

  • Zhang, Y., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(2), 935-943. [Link]

  • García, J. M. (2011). Functional Aromatic Polyamides. Polymers, 3(3), 1332-1373. [Link]

  • The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Journal of the Society of Polymer Science, Japan, 56(1), 1-4. [Link]

  • Matsidik, R., Komber, H., & Sommer, M. (2018). Rational Use of Aromatic Solvents for Direct Arylation Polycondensation: C–H Reactivity versus Solvent Quality. ACS Macro Letters, 7(5), 552-556. [Link]

  • Lozano-Pérez, A. A., et al. (2021). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 13(13), 2166. [Link]

  • Dissolution Method Troubleshooting. (2022). Dissolution Technologies. [Link]

  • Ahmad, A. (2011). How can we increase the solubility of polyamides?. ResearchGate. [Link]

  • Joseph, S., et al. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of polyimides and their nanocomposites. RSC Advances, 11(30), 18456-18472. [Link]

  • van der Zee, B., et al. (2022). Role of Linker Functionality in Polymers Exhibiting Main-Chain Thermally Activated Delayed Fluorescence. Advanced Functional Materials, 32(10), 2109520. [Link]

  • Kern, J., et al. (2022). Solvent Selection for Polymers Enabled by Generalized Chemical Fingerprinting and Machine Learning. Physical Chemistry Chemical Physics, 24(42), 25963-25973. [Link]

  • Chemistry For Everyone. (2023, July 8). How Does Cohesive Energy Density Affect Solubility? YouTube. [Link]

  • Ghaemy, M., & Bazzar, M. (2011). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Journal of the Chilean Chemical Society, 56(2), 679-683. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS PharmSciTech, 23(8), 282. [Link]

  • How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals. (2024, June 9). Lab Manager. [Link]

  • Chemistry For Everyone. (2023, October 25). Why Is Cross-linking Important For Polymerization? YouTube. [Link]

  • Jelfs, K. E., et al. (2023). A Solvent Selection Framework for Porous Organic Polymers. Chemistry of Materials, 35(23), 10074-10083. [Link]

  • Solubility parameters of polymers. (n.d.). NC State University Libraries. [Link]

  • Polymer Solubility Index. (n.d.). Jordi Labs. [Link]

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Technical Support Center: Scale-Up Synthesis of 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4,6-Dibromobenzene-1,3-diamine. The scale-up of this synthesis presents unique challenges ranging from reaction control and selectivity to final product purity and safety. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to navigate these complexities effectively.

Introduction: The Challenge of Scaling a Precise Synthesis

This compound is a valuable building block in the development of high-performance polymers, pharmaceuticals, and other specialty materials.[1] Its synthesis typically involves the selective dibromination of benzene-1,3-diamine (m-phenylenediamine). The two amino groups are powerful ortho-, para-directing activators, making the starting material highly reactive and susceptible to side reactions, including over-bromination and oxidation.[2]

Scaling this synthesis from the bench to pilot or production scale exacerbates these challenges. Issues with heat transfer, mass transport, and reagent addition rates, which are manageable at a small scale, can become critical hazards at a larger scale, potentially leading to runaway reactions, poor product quality, and significant safety incidents.[3][4] This guide is designed to provide the expertise necessary to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My final product is dark purple/brown instead of the expected off-white color. What is the cause? A1: Aromatic diamines, including the starting material m-phenylenediamine and the final product, are highly susceptible to air oxidation, which forms colored impurities.[5] This can happen during the reaction workup, purification, or storage. To mitigate this, perform workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon), use degassed solvents, and consider adding a small amount of a reducing agent like sodium sulfite during the aqueous workup.[6] Store the final product under inert gas and protected from light.

Q2: I am seeing significant amounts of a tri-brominated byproduct. How can I improve selectivity for the desired 4,6-dibromo isomer? A2: Over-bromination is a common issue due to the high activation of the aromatic ring by the two amino groups. The key is to moderate this reactivity. A robust strategy involves protecting the amino groups as amides (e.g., acetamides) before bromination. The less activating amide groups still direct ortho/para, leading to the desired 4,6-substitution, but they significantly reduce the rate of further bromination. After the bromination step, the protecting groups are removed via hydrolysis.[6][7]

Q3: Is it safe to use liquid bromine (Br₂) for a large-scale reaction? What are the alternatives? A3: Using liquid bromine at scale is extremely hazardous due to its high toxicity, corrosivity, and volatility.[8] While feasible with specialized engineering controls (e.g., closed systems, scrubbers), safer alternatives are strongly recommended. N-Bromosuccinimide (NBS) is a common solid brominating agent that is easier to handle.[8] However, be aware that NBS in polar aprotic solvents like DMF can pose thermal stability risks and should be thoroughly evaluated before scale-up.[8] Another alternative is generating bromine in situ, for example, from sodium bromide and an oxidant like hydrogen peroxide, which avoids handling liquid bromine directly.[7]

Q4: My reaction is showing a strong exotherm that is difficult to control. What should I do? A4: A strong exotherm during bromination is a sign of a potential runaway reaction, a critical safety hazard in scale-up.[3] The immediate action is to cease reagent addition and enhance cooling. For future runs, the following are essential:

  • Controlled Addition: Add the brominating agent slowly and sub-surface to ensure it reacts quickly and does not accumulate.

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively.

  • Temperature Monitoring: Always monitor the internal reaction temperature, not the bath temperature, as there can be a significant difference.[4]

  • Scale-Up Increment: Do not scale a reaction by more than a factor of three without re-evaluating the process safety.[4]

Overall Synthetic Workflow

The most reliable method for a controlled, selective synthesis of this compound at scale follows a three-step sequence: Protection, Bromination, and Deprotection.

Synthetic_Workflow Start Start: Benzene-1,3-diamine Step1 Step 1: Protection (Acetylation) Start->Step1 Intermediate1 Intermediate: N,N'-(1,3-Phenylene)diacetamide Step1->Intermediate1 Acetic Anhydride Step2 Step 2: Bromination (Dibromination) Intermediate1->Step2 Intermediate2 Intermediate: N,N'-(4,6-Dibromo-1,3-phenylene)diacetamide Step2->Intermediate2 Brominating Agent (e.g., NBS) Step3 Step 3: Deprotection (Hydrolysis) Intermediate2->Step3 Purification Workup & Purification Step3->Purification Acid or Base Hydrolysis End Final Product: This compound Purification->End

Caption: General three-step synthesis pathway.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and must be adapted and thoroughly risk-assessed for the specific equipment and scale used in your laboratory or plant.

Protocol 1: Step 1 - Protection (Acetylation of Benzene-1,3-diamine)
  • Setup: Charge a suitably sized reactor with benzene-1,3-diamine and a solvent such as glacial acetic acid. Ensure the reactor is equipped with an overhead stirrer, temperature probe, and an addition funnel.

  • Cooling: Cool the mixture to 0-5 °C using an appropriate cooling bath.

  • Reagent Addition: Slowly add acetic anhydride (approx. 2.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15 °C.[6]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

  • Isolation: Quench the reaction by slowly pouring the mixture into a large volume of ice water with vigorous stirring. The N,N'-(1,3-Phenylene)diacetamide product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2: Step 2 - Dibromination
  • Setup: Charge the reactor with the dried N,N'-(1,3-Phenylene)diacetamide from the previous step and a suitable solvent (e.g., glacial acetic acid).

  • Reagent Solution: In a separate vessel, prepare a solution or slurry of the brominating agent (e.g., N-Bromosuccinimide, 2.1 equivalents) in the same solvent.

  • Controlled Addition: Cool the reactor contents to 10-15 °C. Begin the slow, controlled addition of the brominating agent solution. CRITICAL: Monitor the internal temperature closely throughout the addition. Do not allow the temperature to rise uncontrollably.[3][4]

  • Reaction: After addition, maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated, ~40-50 °C) for several hours until complete. Monitor progress by HPLC.

  • Workup: Cool the reaction mixture and pour it into an aqueous solution of sodium sulfite or sodium thiosulfate to quench any unreacted bromine or NBS.[6] The brominated intermediate will precipitate.

  • Isolation: Collect the solid by filtration, wash extensively with water, and dry under vacuum.

Protocol 3: Step 3 - Deprotection (Hydrolysis)
  • Setup: Charge the reactor with the dried N,N'-(4,6-Dibromo-1,3-phenylene)diacetamide, an alcohol solvent (e.g., ethanol), and aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the disappearance of the starting material and mono-deprotected intermediate by HPLC.

  • Neutralization & Isolation: Cool the reaction mixture. If using acid hydrolysis, carefully neutralize with a base (e.g., NaOH solution) until the product precipitates (typically pH > 8). If using base hydrolysis, neutralize with acid.

  • Extraction: The crude product can be collected by filtration or extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane), preferably under an inert atmosphere to prevent oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis, categorized by the observable problem.

Symptom / Observation Potential Root Cause(s) Recommended Actions & Solutions
Low Yield in Step 1 (Protection) 1. Insufficient acetic anhydride. 2. Reaction time too short. 3. Product loss during aqueous quench/precipitation.1. Use a slight excess (10-15 mol%) of acetic anhydride. 2. Monitor reaction by HPLC to ensure full conversion before workup. 3. Ensure quench water is sufficiently cold to minimize product solubility.
Low Yield in Step 2 (Bromination) 1. Incomplete reaction. 2. Loss of volatile bromine if Br₂ is used without a sealed system. 3. Degradation of product due to temperature excursion.1. Increase reaction time or temperature moderately after confirming thermal stability. 2. Use a non-volatile source like NBS or an in situ generation method.[7][8] 3. Improve cooling efficiency and slow down the addition rate of the brominating agent.
High Levels of Mono-bromo Impurity 1. Insufficient brominating agent. 2. Poor mixing at scale, leading to localized areas of low reagent concentration.1. Use a slight excess (5-10 mol%) of the brominating agent. 2. Ensure adequate agitation. For large reactors, confirm the stirrer design provides good turnover.
High Levels of Tri-bromo Impurity 1. Reactivity not sufficiently moderated (incomplete protection). 2. Over-addition of brominating agent. 3. Temperature too high, increasing reaction rate and reducing selectivity.1. Ensure the protection step (Step 1) goes to completion. 2. Use precise stoichiometric control of the brominating agent. 3. Maintain lower reaction temperatures during addition and reaction.
Incomplete Deprotection (Step 3) 1. Insufficient acid/base or hydrolysis time. 2. Poor solubility of the brominated intermediate in the hydrolysis medium.1. Increase reflux time and monitor by HPLC. Increase concentration of acid/base if necessary. 2. Consider adding a co-solvent to improve solubility.
Reaction Stall 1. Reagents have degraded (e.g., old NBS). 2. Temperature is too low.1. Use fresh, assayed reagents. The purity of NBS should be checked before use.[8] 2. Slowly and carefully increase the reaction temperature while monitoring for any delayed exotherm.
Troubleshooting Decision Tree: Low Purity of Final Product

Troubleshooting_Purity Start Low Purity of Final Product (Post-Purification) Q1 What is the nature of the impurity? Start->Q1 Impurity_Color Colored Impurities (Oxidation) Q1->Impurity_Color Discoloration Impurity_Starting Unreacted Starting Material or Intermediates Q1->Impurity_Starting HPLC shows known intermediates Impurity_Side Side-Reaction Products (e.g., tri-bromo, isomers) Q1->Impurity_Side Mass Spec shows over/under bromination Sol_Color Solution: - Rework under inert atmosphere. - Use antioxidants in workup. - Improve storage conditions. Impurity_Color->Sol_Color Sol_Starting Solution: - Re-evaluate completion criteria for each step. - Increase reaction time/temp if safe. - Improve purification efficiency. Impurity_Starting->Sol_Starting Sol_Side Solution: - Re-optimize bromination conditions (temp, agent). - Ensure full protection in Step 1. - Develop selective recrystallization. Impurity_Side->Sol_Side

Caption: Decision tree for diagnosing purity issues.

Scale-Up Specific Challenges & Safety First

Transitioning a synthesis from grams to kilograms introduces non-linear challenges. What works in a round-bottom flask may behave dangerously differently in a large reactor.[3]

Key Scale-Up Considerations
  • Heat Transfer: The surface-area-to-volume ratio decreases as scale increases. This means cooling is far less efficient. An exotherm that causes a 5 °C rise in a 1 L flask could cause a 50 °C+ rise in a 100 L reactor, leading to boiling, over-pressurization, and a runaway reaction.[3][4] Mitigation: Use jacketed reactors with efficient heat-transfer fluids, ensure slow reagent addition, and perform calorimetric studies (e.g., DSC, ARC) to understand the thermal risk before scaling.

  • Mixing: Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions and potential safety hazards. Mitigation: Use appropriately designed agitators (e.g., pitched-blade turbine, anchor) and ensure the stirring speed is sufficient to maintain a homogenous mixture.

  • Reagent Handling: Handling large quantities of hazardous materials like acetic anhydride and brominating agents requires robust engineering controls.[9] Mitigation: Use closed-system transfers, dedicated charging ports, and ensure adequate ventilation and personal protective equipment (PPE), including chemical splash goggles and face shields.[9]

  • Workup and Isolation: Filtering and drying kilograms of product is different from handling grams. Air-sensitive materials have a longer exposure time to the atmosphere. Mitigation: Use enclosed filtration and drying equipment (e.g., filter-dryer) that can be purged with inert gas.

Safety First: A Non-Negotiable Priority

The bromination of an activated aromatic ring is an energetic and potentially hazardous reaction. A full risk assessment must be conducted before any scale-up operation.[4]

Safety_Diagram cluster_0 Hazard Identification cluster_1 Mitigation Strategy cluster_2 Specific Actions Title Critical Safety Pillars for Scale-Up Hazards Thermal Runaway Toxic Gas Release (HBr, Br₂) Corrosive Reagents Product Instability Mitigation Process Controls Engineering Controls Personal Protective Equipment (PPE) Mitigation:n->Hazards:n Actions Slow, controlled addition rates Internal temperature monitoring Emergency quench/cooling plan Closed-system transfers Ventilation & Fume Hoods Pressure-rated vessels Acid-resistant gloves Chemical splash goggles & face shield Appropriate lab coat Actions:n->Mitigation:n

Caption: Key safety considerations for the process.

References

  • Princeton University Environmental Health and Safety. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. [Link]

  • Scientific Update. (2024). A Dangerous Bromance. [Link]

  • Walgraeve, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]

  • Stanford University Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • 1 3 diaminobenzene. (n.d.). 1 3 diaminobenzene.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

  • Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of new aromatic diamines. [Link]

  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • Wikipedia. (n.d.). m-Phenylenediamine. [Link]

  • Google Patents. (n.d.). US4215073A - Process for the production of diamines.
  • Liu, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01423-20. [Link]

  • Han, M., et al. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 16(31), 5634-5647. [Link]

  • Google Patents. (n.d.).
  • Trost, B. M., & McDougall, P. J. (2010). Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes. Organic Letters, 12(7), 1492–1495. [Link]

  • Organic Syntheses. (n.d.). 1. [Link]

  • Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473–5504. [Link]

  • PubChem. (n.d.). 4,6-Dibromobenzene-1,3-diol. [Link]

  • ResearchGate. (n.d.). Synthetic methods for 1,3-diamines | Request PDF. [Link]

  • Nagashima, H., et al. (2021). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society, 143(34), 13627–13635. [Link]

  • Google Patents. (n.d.).
  • Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561–5580. [Link]

  • PubChem. (n.d.). 1,3-Dibromobenzene. [Link]

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Technical Support Center: Synthesis of 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,6-Dibromobenzene-1,3-diamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on achieving high purity and minimizing process-related impurities. We will delve into the causality behind common synthetic pitfalls and provide field-proven, validated solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses fundamental questions about the synthesis, focusing on the formation of key impurities.

Q1: What is the most common and direct synthetic route to this compound, and what are its main challenges?

The most direct and frequently employed route is the electrophilic bromination of the starting material, m-phenylenediamine (benzene-1,3-diamine). The primary challenge stems from the high reactivity of the benzene ring, which is strongly activated by two amino groups. These groups are ortho, para-directing, leading to a complex set of challenges:

  • Poor Regioselectivity: The amino groups direct bromination to positions 2, 4, and 6. This inevitably leads to the formation of isomeric byproducts, primarily 2,4-Dibromobenzene-1,3-diamine.

  • Over-bromination: The highly activated ring is susceptible to further bromination, resulting in tri- and even tetra-brominated species (e.g., 2,4,6-Tribromobenzene-1,3-diamine) as significant impurities.

  • Oxidation: Phenylenediamines are sensitive to oxidation, which can lead to the formation of colored, polymeric impurities, especially during workup and purification.

Q2: What are the primary impurities I should expect, and how do they form?

The impurity profile is dominated by products of competing electrophilic substitution. The primary impurities are outlined below.

  • Isomeric Impurities: The main isomer is 2,4-Dibromobenzene-1,3-diamine . It forms because the amino group at C1 directs to the ortho C2 position, and the amino group at C3 directs to the ortho C4 position. Kinetically, substitution at C2, C4, and C6 is all favorable.

  • Over-brominated Impurities: The most common is 2,4,6-Tribromobenzene-1,3-diamine . Once the desired dibromo product is formed, it remains a highly activated ring and can readily react with any excess brominating agent.

  • Under-brominated Impurities: 4-Bromo-benzene-1,3-diamine can be present if the reaction does not go to completion.

  • Starting Material: Unreacted m-phenylenediamine will be present if stoichiometry or reaction conditions are insufficient.

Q3: An alternative route involves the reduction of 4,6-dibromo-1,3-dinitrobenzene. Is this a better option for purity?

This route offers superior control over regioselectivity. The synthesis proceeds by first nitrating 1,3-dibromobenzene.[1] The bromine atoms are deactivating but ortho, para-directing, leading to the formation of 4,6-dibromo-1,3-dinitrobenzene. Subsequent reduction of the nitro groups (e.g., using SnCl₂/HCl or catalytic hydrogenation) yields the desired diamine.[2]

Advantages:

  • Excellent Regiocontrol: The positions of the bromine atoms are set before the introduction of the amine groups, avoiding the formation of isomeric dibromo-diamine impurities.

Disadvantages:

  • Longer Route: It involves more synthetic steps (nitration and reduction).

  • Different Impurity Profile: Impurities may include partially reduced species (e.g., 5-bromo-2-nitro-3-bromoaniline) or residual starting dinitro compound.

The choice of route often depends on the scale of the synthesis and the specific purity requirements of the final application. For ultimate control over isomerism, the dinitro reduction route is often preferred.

Section 2: Troubleshooting Guide for Direct Bromination

This guide is structured by common issues encountered during the direct bromination of m-phenylenediamine.

Issue 1: Final product contains significant isomeric impurities (e.g., 2,4-dibromo isomer).
  • Symptom: HPLC analysis shows multiple peaks with the same mass, or ¹H NMR spectrum is complex and shows more than the expected two aromatic singlets for the 4,6-isomer.

  • Underlying Cause: The high, uncontrolled reactivity of the dual amino groups on the m-phenylenediamine starting material. The kinetic and thermodynamic products are formed concurrently without a strong preference for the C4/C6 positions.

  • Authoritative Solution: Amine Protection. The most effective strategy to control regioselectivity is to temporarily reduce the activating effect of the amino groups by converting them into amides. Acetylation is the most common method.[3][4] The acetyl group is still ortho, para-directing but is significantly less activating than a free amine, which allows for more controlled bromination.

G cluster_0 Step 1: Protection cluster_1 Step 2: Controlled Bromination cluster_2 Step 3: Deprotection m-Phenylenediamine m-Phenylenediamine Diacetylated Intermediate Diacetylated Intermediate m-Phenylenediamine->Diacetylated Intermediate Acetic Anhydride (CH₃CO)₂O Dibromo-acetylated Product Dibromo-acetylated Product Diacetylated Intermediate->Dibromo-acetylated Product Br₂ / Acetic Acid (Controlled Temp) This compound This compound Dibromo-acetylated Product->this compound Acid Hydrolysis (e.g., HCl)

Caption: Amine protection workflow for enhanced regioselectivity.

Issue 2: Mass spectrometry indicates the presence of tri- and other poly-brominated species.
  • Symptom: MS analysis shows peaks corresponding to M+Br, M+2Br, etc.

  • Underlying Cause: Over-bromination due to excess brominating agent or reaction conditions that are too harsh (high temperature, extended time). The product is still reactive towards bromination.

  • Solutions:

    • Strict Stoichiometric Control: Use precisely 2.0 equivalents of the brominating agent (e.g., Br₂ or N-Bromosuccinimide).

    • Slow Addition: Add the brominating agent dropwise at a low temperature (e.g., 0-5 °C) to prevent localized high concentrations.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material. Quench the reaction immediately upon its disappearance to prevent the formation of over-brominated products.

Issue 3: Product is dark brown or black and shows poor solubility.
  • Symptom: The isolated solid is not the expected off-white or light tan color.

  • Underlying Cause: Oxidation of the electron-rich aromatic diamine. The amino groups are highly susceptible to air oxidation, which can be accelerated by heat and light, leading to polymeric, often insoluble, colored impurities.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction and, critically, the workup and isolation steps under an inert atmosphere of nitrogen or argon.

    • Quenching with a Reducing Agent: During the aqueous workup, add a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any excess bromine and neutralize oxidizing species.[4]

    • Storage: Store the final product in a dark container, under an inert atmosphere, and at a low temperature.

Section 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for synthesis and purification.

Protocol 1: Synthesis via Direct Bromination with Amine Protection

This protocol is adapted from established methods for the controlled bromination of activated aromatic systems.[3][4]

  • Protection (Acetylation):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve m-phenylenediamine (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride (2.2 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis confirms the complete consumption of the starting diamine.

  • Bromination:

    • Cool the reaction mixture containing the diacetylated intermediate back to 0-5 °C.

    • In a separate flask, prepare a solution of bromine (2.0 eq) in glacial acetic acid.

    • Add the bromine solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 5 °C.

    • Stir at this temperature for an additional 2-3 hours, monitoring the reaction by TLC.

  • Workup and Deprotection:

    • Pour the reaction mixture slowly into a beaker of ice water containing sodium sulfite (~0.5 eq) to quench excess bromine. A precipitate should form.

    • Filter the solid, wash thoroughly with water, and air dry. This is the crude N,N'-(4,6-dibromo-1,3-phenylene)diacetamide.

    • Transfer the crude solid to a flask containing aqueous hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours until HPLC analysis shows complete removal of the acetyl groups.

    • Cool the solution to room temperature and carefully neutralize with a base (e.g., 50% NaOH solution) until the pH is >10 to precipitate the free diamine.

    • Filter the solid product, wash with copious amounts of deionized water until the washings are neutral, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is effective for removing small amounts of impurities, especially if the main impurity has a different polarity.

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the product when hot but not when cold. Common solvent systems for diamines include ethanol/water, toluene, or ethyl acetate/hexane mixtures.[5]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.[6]

    • Slowly add a co-solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the first solvent to make it clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is highly effective for separating isomeric impurities from the desired product.[7][8]

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 80:20).

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Load the sample onto the top of the silica gel column.

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure desired product.

    • Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

Section 4: Data Summary & Visual Workflows

Table 1: Common Impurities and Characteristics
Impurity NameMolecular Weight ( g/mol )Formation PathwayKey Analytical Feature
This compound 265.93Desired Product ¹H NMR: Two singlets in aromatic region.
2,4-Dibromobenzene-1,3-diamine265.93Isomeric Bromination¹H NMR: Two doublets in aromatic region.
2,4,6-Tribromobenzene-1,3-diamine344.83Over-brominationMS: M+ peak at ~345 m/z. ¹H NMR: One singlet.
4-Bromobenzene-1,3-diamine187.03Incomplete ReactionMS: M+ peak at ~187 m/z.
m-Phenylenediamine108.14Starting MaterialLower retention time in reverse-phase HPLC.
Troubleshooting Workflow Diagram

G start Analyze Crude Product (HPLC, NMR, MS) q1 Major Impurity Type? start->q1 isomers Isomeric Impurities (e.g., 2,4-dibromo) q1->isomers Isomers over_brom Over-bromination (e.g., tribromo) q1->over_brom Poly-brominated sm_present Starting Material Present q1->sm_present Starting Material sol_isomers Implement Amine Protection Strategy (Protocol 1). Purify via Column Chromatography. isomers->sol_isomers sol_over_brom Reduce Bromine eq. to 2.0. Add Br₂ slowly at 0-5 °C. Monitor reaction closely with TLC. over_brom->sol_over_brom sol_sm_present Ensure 2.0 eq. of Bromine. Increase reaction time slightly. Re-run reaction. sm_present->sol_sm_present end_node Achieve >99% Purity sol_isomers->end_node sol_over_brom->end_node sol_sm_present->end_node

Caption: Logical workflow for troubleshooting synthesis impurities.

References

  • Synthesis method for 4-bromo-o-phenylenediamine. (2013). CN103073435A.
  • Supporting Information - Effect of ambient environment on light-induced degradation of organic solar cells based on a benzodithiophene-quinoxaline copolymer in air. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis method for 4-bromo-o-phenylenediamine. (2013).
  • Synthesis of 4,5-dibromo-o-phenylenediamine. (n.d.). PrepChem.com. [Link]

  • Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. (2022). Journal of the American Chemical Society. [Link]

  • High purity process for the preparation of 4,6-diamino-1,3-benzenediol. (n.d.).
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  • 4,6-Dinitrobenzene-1,3-diamine. (2008). National Center for Biotechnology Information. [Link]

  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. (2017). Molecules. [Link]

  • How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018). ResearchGate. [Link]

  • 1,3-Dibromobenzene. (n.d.). PubChem. [Link]

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Technical Support Center: Thermal Degradation of Polymers from 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized from 4,6-Dibromobenzene-1,3-diamine. This guide is designed to provide expert insights and practical troubleshooting for thermal degradation issues you may encounter during your experiments. Given the specialized nature of this monomer, this resource synthesizes information from analogous aromatic and halogenated polymer systems to offer predictive and preventative guidance.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal properties of polymers derived from this compound?

A1: Aromatic polyamides and polyimides are known for their high thermal stability due to the rigidity of their backbones.[1] The incorporation of a dibrominated benzene ring is expected to influence these properties. The bulky bromine atoms can restrict chain mobility, potentially increasing the glass transition temperature (Tg). However, the carbon-bromine (C-Br) bonds may represent a point of thermal instability compared to C-H bonds, possibly lowering the onset of thermal decomposition. The position of the halogen substituent is known to affect thermal stability in halogenated polyamides.[2]

Q2: How does the presence of bromine in the polymer backbone affect its thermal degradation pathway?

A2: The bromine atoms in the polymer backbone are likely to be a key factor in the thermal degradation mechanism. At elevated temperatures, the C-Br bonds can cleave, releasing bromine radicals. These radicals can then participate in a variety of reactions, including abstraction of hydrogen atoms from the polymer backbone, leading to chain scission and the formation of volatile brominated compounds. In some contexts, halogenated compounds can act as flame retardants by interrupting the radical chain reactions of combustion in the gas phase.

Q3: What are the primary analytical techniques to study the thermal degradation of these polymers?

A3: The two primary techniques for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, the presence of residual solvents or moisture, and the overall thermal stability.[5][6]

  • DSC measures the heat flow into or out of a sample as a function of temperature, which allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization behavior.[4][5]

For a more in-depth analysis of the degradation products, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) to identify the evolved gases.[7]

Troubleshooting Guide: Thermal Analysis Experiments

This section addresses specific issues you might encounter during the thermal analysis of your polymers.

Issue 1: Unexpectedly Low Decomposition Temperature in TGA

Q: My TGA results show a lower onset of decomposition for my polymer than I anticipated for an aromatic polyamide/polyimide. What could be the cause?

A: An unexpectedly low decomposition temperature can stem from several factors related to both the polymer itself and the experimental setup.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Polymerization or Residual Monomers Unreacted this compound or other monomers will have lower thermal stability than the final polymer and will degrade at lower temperatures.1. Purify the Polymer: Before TGA analysis, ensure your polymer is thoroughly purified to remove any unreacted monomers, oligomers, or solvents. Precipitation from a suitable solvent is a common method.[8] 2. Confirm Polymerization: Use techniques like FT-IR or NMR to confirm the formation of the desired amide or imide linkages and the absence of monomer signals.
Presence of Residual Solvents High-boiling point solvents used in the synthesis (e.g., NMP, DMAc) can be retained in the polymer matrix and their evaporation can be mistaken for early-stage degradation.1. Drying Protocol: Dry your polymer sample under vacuum at an elevated temperature (below Tg) for an extended period before TGA analysis. 2. TGA-MS Analysis: If available, use TGA-MS to identify the species being lost at the initial weight loss step.
Cleavage of C-Br Bonds The Carbon-Bromine bond is generally weaker than other bonds in the aromatic backbone and may be the initial site of degradation.1. Isothermal TGA: Perform isothermal TGA experiments at temperatures just below the observed onset of decomposition to study the long-term stability. 2. Comparative Analysis: If possible, synthesize a non-brominated analogue of your polymer to directly assess the impact of the bromine substituents on thermal stability.
Oxidative Degradation Running the TGA in an air or oxygen atmosphere can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere (e.g., nitrogen).[7]1. Inert Atmosphere: Always run initial TGA scans in an inert atmosphere like nitrogen to determine the inherent thermal stability of the polymer. 2. Compare Atmospheres: Run subsequent TGA scans in air to assess the polymer's susceptibility to oxidative degradation.

Experimental Workflow for Investigating Low Decomposition Temperature

Caption: Troubleshooting workflow for low decomposition temperature.

Issue 2: Inconsistent or Irreproducible DSC Results

Q: I am getting inconsistent glass transition (Tg) values for my polymer in DSC analysis. Why is this happening?

A: Inconsistent Tg values are often related to the thermal history of the sample, incomplete imidization (for polyimides), or experimental variables.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Variable Thermal History The way the polymer was previously heated and cooled affects its molecular packing and, consequently, its Tg.1. Standardize Thermal History: In your DSC experiment, always include a first heating run that goes above the expected Tg to erase the previous thermal history. Then, cool the sample at a controlled rate and measure the Tg on the second heating run. This will provide a more consistent value.
Incomplete Imidization (for Polyimides) The conversion of the polyamic acid precursor to the final polyimide is a critical step.[9][10] Incomplete cyclization results in a different polymer structure with a different Tg.1. Confirm Imidization: Use FT-IR to check for the disappearance of amic acid peaks and the appearance of characteristic imide peaks. 2. Optimize Curing: Ensure your curing protocol (temperature and time) is sufficient for complete imidization. You can use TGA to check for the loss of water during the curing process.
Moisture or Solvent in the Sample Absorbed moisture or residual solvent can act as a plasticizer, lowering the Tg. The amount can vary between samples, leading to inconsistent results.1. Thorough Drying: As with TGA, ensure your sample is thoroughly dried under vacuum before DSC analysis. 2. Hermetically Sealed Pans: Use hermetically sealed DSC pans to prevent the absorption of moisture during the experiment, especially if the sample is hygroscopic.
Heating/Cooling Rate Effects The measured Tg can be influenced by the heating and cooling rates used in the DSC experiment.1. Consistent Rates: Use the same heating and cooling rates for all your comparative experiments. A standard rate is often 10 or 20 °C/min.

Protocol for Obtaining Reproducible DSC Results

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its expected Tg (e.g., 120 °C) for at least 12 hours.

    • Weigh a small amount of the dried sample (typically 5-10 mg) into a DSC pan.

    • Hermetically seal the pan to prevent moisture uptake.

  • DSC Experimental Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature significantly above the expected Tg (e.g., Tg + 50 °C) at a rate of 10 °C/min. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.

    • Second Heating Scan: Heat the sample again at the same rate (10 °C/min) through the glass transition region.

    • Analysis: Determine the Tg from the second heating scan. This value will be more representative of the material's intrinsic properties.

Logical Relationship for Consistent DSC Measurements

G cluster_preparation Sample Preparation cluster_dsc_protocol DSC Protocol Dry Thorough Drying Seal Hermetic Sealing Dry->Seal Heat1 First Heating Scan (Erase Thermal History) Seal->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Analysis Analysis Heat2->Analysis Determine Tg

Caption: Key steps for achieving reproducible DSC results.

References

  • Aromatic polyamides. XIII. effect of the halogen position on the thermal and flammability behavior of halogenated poly (1,3-phenylene-isophthalamide). [Link]

  • Halogenation and Degradation Mechanisms and Modification Strategy of the Polyamide Membrane Monomer during Chlorination: A Computational Study. [Link]

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]

  • FOCUS ON POLYIMIDES. [Link]

  • Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. [Link]

  • CHAPTER 2 LITERATURE REVIEW - VTechWorks. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

  • Xnxz xnx xnx.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]

  • Thermal Stabilizers for Halogenated Polymers. [Link]

  • TGA and differential scanning calorimetry (DSC) spectra of polymers 4–6. [Link]

  • DSC vs TGA: A Simple Comparison Guide. [Link]

  • Formation of Polyamides - A Level Chemistry Revision Notes. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. [Link]

  • Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. [Link]

  • Thermal Characterization of Polymers. [Link]

  • Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. [Link]

  • Investigation of the thermal stability and fire behavior of high performance polymer: A case study of polyimide. [Link]

  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. [Link]

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. [Link]

  • Halogen-Free Flame-Retardant Compounds. Thermal Decomposition and Flammability Behavior for Alternative Polyethylene Grades. [Link]

Sources

Technical Support Center: Controlling Reaction Kinetics in Polymerization with 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing 4,6-Dibromobenzene-1,3-diamine in advanced polymerization applications. This guide is designed for researchers, scientists, and drug development professionals who are working with this specialized monomer. My goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reaction kinetics effectively. The unique structure of this compound, with its sterically hindered and electronically deactivated amine groups, presents specific challenges and opportunities in achieving controlled polymerization.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses the most common initial questions we receive regarding the use of this compound.

Q1: What types of polymerization is this compound suited for, and what are its primary applications?

A: this compound is primarily used in step-growth polymerization processes. Its two amine functional groups make it an excellent candidate for forming polymers such as:

  • Polyamides: By reacting it with diacyl chlorides or dicarboxylic acids.

  • Polyimides: Through a two-step reaction with a dianhydride to form a poly(amic acid) intermediate, followed by chemical or thermal imidization.

  • Polyureas: By reacting it with diisocyanates.

The resulting polymers often exhibit high thermal stability, chemical resistance, and specific optical properties due to the aromatic and halogenated structure. These characteristics make them suitable for high-performance materials in aerospace, electronics, and specialty membrane applications. The introduction of diamine isomers can significantly affect the thermo-mechanical properties and processability of the final polymer.[1][2]

Q2: How do the two bromine atoms on the benzene ring fundamentally affect the reactivity of the amine groups?

A: The bromine atoms are critical modulators of the monomer's reactivity. Their influence is twofold:

  • Electronic Effect: Bromine is an electron-withdrawing group. This effect reduces the electron density on the benzene ring and, consequently, decreases the nucleophilicity of the amine groups. This deactivation means that this compound is inherently less reactive than its non-halogenated counterpart, 1,3-diaminobenzene. Therefore, more forcing reaction conditions (e.g., higher temperatures or more active catalysts) may be necessary to achieve practical polymerization rates.

  • Steric Effect: The bromine atoms are located ortho to one of the amine groups and meta to the other. This positioning creates significant steric hindrance around the amine functionalities, which can slow the approach of the co-monomer and reduce the rate of polymerization.

Understanding these intrinsic properties is the first step to designing a successful polymerization strategy.

Q3: What are the most critical parameters to control for a successful and reproducible polymerization?

A: Based on our experience, the hierarchy of importance for controlling kinetics is as follows:

  • Monomer Purity: Impurities can act as chain terminators, drastically limiting molecular weight.[3]

  • Stoichiometric Balance: In step-growth polymerization, a precise 1:1 molar ratio of functional groups (amine to its reactive partner) is paramount for achieving high molecular weight.

  • Temperature Control: Temperature directly influences the reaction rate but also affects side reactions and polymer solubility.[4]

  • Solvent Selection: The solvent must not only dissolve the monomers but also keep the growing polymer chain in solution to prevent premature precipitation.[5]

  • Catalyst Choice (if applicable): For reactions like polyamide formation from carboxylic acids, a catalyst is often necessary to achieve reasonable reaction times.

Troubleshooting Guide: From Theory to Practice

This section is formatted to help you diagnose and solve specific issues you may encounter during your experiments.

Problem Area 1: Low Conversion & Stalled Reactions

Q: My polymerization reaction with this compound starts but seems to stall at a low molecular weight, resulting in poor polymer yield. What are the likely causes?

A: This is a common issue, often stemming from the monomer's reduced reactivity. Let's break down the potential causes and solutions.

Causality Analysis: A stalled reaction indicates that the activation energy barrier is not being sufficiently overcome or that a process is actively terminating the chain growth.

Troubleshooting Workflow:

G start Problem: Low Yield / Stalled Reaction purity Is Monomer Purity > 99.5%? start->purity stoich Is Stoichiometry Confirmed? purity->stoich Yes recrystallize Action: Recrystallize Diamine Monomer. (See Protocol Below) purity->recrystallize No temp Is Temperature Optimal? stoich->temp Yes reweigh Action: Carefully re-weigh monomers. Use calibrated balance. stoich->reweigh No atmosphere Is Reaction Under Inert Gas? temp->atmosphere Yes inc_temp Action: Incrementally increase temp (e.g., by 10°C). Monitor for discoloration. temp->inc_temp No purge Action: Purge system with N2/Ar. Use degassed solvents. atmosphere->purge No success Problem Resolved atmosphere->success Yes recrystallize->purity reweigh->stoich inc_temp->temp purge->atmosphere

Caption: Troubleshooting workflow for low polymer yield.

  • Monomer Purity: Impurities with a single functional group (monoamines, for instance) will cap the growing polymer chain, making it impossible to achieve high molecular weight.[3] Always start with the highest purity monomer available or purify it yourself.

  • Atmosphere: Amine groups, especially at elevated temperatures, are susceptible to oxidation. Atmospheric oxygen can lead to side reactions that form reactive species, inhibiting polymerization or causing discoloration.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.

  • Temperature: Due to the electronically deactivated nature of the diamine, a higher temperature may be required compared to standard aromatic diamines. However, excessively high temperatures can cause degradation or side reactions.[4] An optimal temperature must be found empirically, often in the range of 140-200°C, depending on the co-monomer and solvent.[6]

Problem Area 2: Poor Molecular Weight Control

Q: I am getting polymer, but the molecular weight is inconsistent and the polydispersity index (PDI) is high (>2.0). How can I achieve better control?

A: This points to issues with the fundamental principles of step-growth polymerization. High PDI and inconsistent molecular weight are often linked to stoichiometry, side reactions, or premature precipitation.

Key Control Strategies:

  • Perfect the Stoichiometry: Even a 1% deviation from a 1:1 molar ratio will significantly limit the achievable degree of polymerization according to the Carothers equation. Use a high-precision analytical balance and account for the purity of your monomers.

  • Solvent System is Crucial: The chosen solvent must keep the polymer soluble throughout the entire reaction. If the polymer precipitates while still at a low molecular weight, chain growth will cease. Consider high-boiling point, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), or Dimethylformamide (DMF).

  • Monitor the Reaction: Real-time monitoring can help you decide when to terminate the reaction to target a specific molecular weight. Techniques like dielectric monitoring can track the change in ion viscosity, which correlates with monomer conversion.[7]

Data-Driven Parameter Adjustment

To aid in your optimization, the following table summarizes the expected qualitative effects of changing key reaction parameters.

ParameterEffect on Reaction RateEffect on Final Molecular Weight (M_n)Potential Risks / Considerations
Temperature IncreasesIncreases (up to a point)Degradation, side reactions, discoloration at high temps.[4]
Monomer Conc. IncreasesIncreasesCan increase solution viscosity, hindering mixing; may cause premature precipitation.[3]
Catalyst Conc. IncreasesGenerally no direct effect, but can enable lower tempsCatalyst might need removal from final product; can influence side reactions.
Solvent Polarity VariesCan increase if it improves polymer solubilityMust be inert and properly degassed; affects reaction mechanism.[5]

Experimental Protocols & Visualizations

To ensure success, adherence to validated protocols is essential. Here we provide a foundational method for monomer purification and a schematic for the polymerization reaction.

Protocol 1: Purification of this compound via Recrystallization

Principle: This protocol removes potential inhibitors and monofunctional impurities that can terminate polymerization. The choice of solvent is critical to ensure the monomer is soluble at high temperatures but sparingly soluble at low temperatures.

Methodology:

  • Solvent Screening: In a test tube, test the solubility of a small amount of the monomer in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the monomer when hot but allow crystals to form upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove all residual solvent.

  • Validation: Confirm purity using melting point analysis and spectroscopy (NMR, FTIR).

Visualization of a Generic Polymerization Reaction

The following diagram illustrates the fundamental reaction between this compound and a generic diacyl chloride to form a polyamide, which is a representative example of the step-growth polymerizations this monomer undergoes.

Caption: Generic polyamide formation from this compound.

References

  • PubChem. (n.d.). 4,6-Dibromobenzene-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Yamakawa, S., Takeuchi, D., Osakada, K., Takano, S., & Kaita, S. (2015). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii)
  • Vallejos-Sánchez, A. A., Zapata-Toro, C. A., Galland, G. B., & Quijada, R. (2023).
  • Lee, G. H., Park, C. H., & Lee, W. I. (2020). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. Polymers, 12(5), 1109.
  • Yamakawa, S., Takeuchi, D., Osakada, K., Takano, S., & Kaita, S. (2015). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. RSC Advances, 5(35), 27863-27870.
  • dos Santos Gouveia, R. H., Ferreira, J. G., de Azeredo, E. R., & Colnago, L. A. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. Polymers, 14(3), 395.
  • Kim, D. H., Kim, J. H., & Kim, Y. A. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances, 11(50), 31699-31706.
  • Boyd, S. E., Clarson, S. J., & Liptak, M. D. (2011). Polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers. Macromolecules, 44(15), 5879-5884.
  • Li, X. G., Huang, M. R., Duan, W., & Yang, Y. L. (2002). Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. Chemical Reviews, 102(9), 2925-3030.
  • Lee, G. H., Park, C. H., & Lee, W. I. (2020). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. Polymers, 12(5), 1109.
  • Díaz-García, A., de la Hoz, A., & Díaz-Ortiz, Á. (2021). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. Polymers, 13(16), 2727.
  • Wanjau, K. N., & Nyongesa, A. (2023). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon.
  • AZoM. (2017). Dielectric Measurements: Monitoring Polymerization in the Batch Reaction Process. Retrieved from [Link]

  • Kim, D. H., Kim, J. H., & Kim, Y. A. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances, 11(50), 31699–31706.

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Technical Support Center: Film Formation with Polymers from 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Polymers derived from 4,6-Dibromobenzene-1,3-diamine are engineered for high-performance applications, prized for their thermal stability, mechanical strength, and chemical resistance. However, the very properties that make these polymers robust—strong intermolecular forces and rigid chain structures—present significant challenges during the solution-casting and film formation stages. Achieving a uniform, defect-free film is a critical step that often requires careful optimization of multiple parameters.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering difficulties in this process. It is structured to provide not just procedural steps, but the underlying scientific reasoning to empower users to diagnose and resolve issues effectively.

Troubleshooting Guide: Common Film Formation Issues

This section addresses the most frequently encountered problems when casting films from polymers synthesized with this compound.

Q1: My film is brittle and cracks upon drying or handling. What's causing this?

A1: Brittleness is a classic sign of excessive internal stress within the film. This stress accumulates when the polymer chains cannot relax into a stable, low-energy conformation as the solvent evaporates.

  • Primary Cause 1: Rapid Solvent Evaporation. If the solvent evaporates too quickly, the polymer chains are "frozen" in a high-stress state. The top surface of the film solidifies while solvent is still present underneath, leading to tension that is relieved by cracking.

  • Solution:

    • Control the Environment: Cast the film in a partially covered container (e.g., a petri dish with the lid slightly ajar) to slow down the rate of solvent evaporation.

    • Solvent Choice: Consider using a co-solvent system. Adding a higher-boiling-point solvent to your primary solvent can create a more gradual evaporation profile. For example, if using N-Methyl-2-pyrrolidone (NMP), adding a small amount of a solvent like dimethyl sulfoxide (DMSO) can be beneficial.

  • Primary Cause 2: Sub-optimal Thermal History. The polymer may be in a non-equilibrium glassy state with built-in stresses from the casting process.

  • Solution:

    • Thermal Annealing: Post-casting thermal treatment is crucial.[1][2] Annealing heats the polymer film to a temperature above its glass transition temperature (Tg) but below its melting point. This allows the polymer chains to relax and rearrange into a more ordered and stable state, significantly reducing internal stress.[2][3][4] A slow cooling rate after annealing is critical to prevent re-introducing stress.[3]

Q2: The film surface is hazy, opaque, or contains white patches. Why?

A2: Haze or opacity typically points to uncontrolled phase separation or crystallization, often induced by atmospheric moisture.

  • Primary Cause: Moisture Contamination (Blushing). Many organic solvents used for these polymers (e.g., DMAc, NMP) are hygroscopic and will absorb water from the ambient air. Water is a non-solvent for these polymers. As water is absorbed into the polymer solution during casting, it induces rapid precipitation of the polymer, creating a porous, light-scattering surface structure.[5] This is a well-documented phenomenon known as vapor-induced phase separation (VIPS).[5]

  • Solution:

    • Control Humidity: The most effective solution is to cast films in a controlled-humidity environment, such as a glove box or a dry room. It is recommended to maintain relative humidity at modest levels (e.g., ~45-55% RH) for accelerated aging of polymers.[6]

    • Use Dry Solvents: Always use anhydrous, high-purity solvents for preparing your polymer dope solution.

    • Inert Gas Flow: If a glove box is unavailable, casting the film under a gentle stream of dry nitrogen or argon can create a localized inert atmosphere, minimizing moisture contact.

Q3: My film has pinholes and is not uniform in thickness. How can I fix this?

A3: Pinholes and non-uniformity are often caused by dissolved gases, poor substrate wetting, or contaminants.

  • Primary Cause 1: Dissolved Gas. The polymer solution can have dissolved air or other gases. During solvent evaporation, the gas solubility decreases, and bubbles form, which can get trapped in the viscous solution, leaving pinholes as the film dries.

  • Solution:

    • Degas the Solution: Before casting, degas the polymer solution (dope) by gentle sonication or by applying a vacuum for a short period. Be cautious not to boil the solvent.

  • Primary Cause 2: Poor Wetting. If the polymer solution does not have a high affinity for the casting surface (e.g., glass, PTFE), it will not spread evenly, leading to variations in thickness.

  • Solution:

    • Substrate Selection & Cleaning: Ensure the casting substrate is impeccably clean. Treat glass surfaces with a cleaning solution and rinse thoroughly with deionized water and a high-purity solvent before use. Sometimes, changing the substrate material (e.g., from glass to Teflon) can improve wetting characteristics.[7]

    • Surface Treatment: In some cases, a plasma treatment or chemical functionalization of the substrate can improve the surface energy and promote even spreading.

  • Primary Cause 3: Particulate Contamination. Dust or other particulates on the substrate or in the polymer solution can act as nucleation points for defects.

  • Solution:

    • Filter the Solution: Filter the polymer solution through a syringe filter (ensure the filter material is compatible with your solvent) before casting.

    • Clean Environment: Work in a clean, dust-free area. A laminar flow hood is ideal.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for polymers made with this compound?

A: High-boiling point, aprotic polar solvents are typically required to dissolve the rigid polymer chains. The most common and effective solvents include:

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMAc)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated sulfuric acid (for certain rigid-rod polymers, used with extreme caution)

A good starting point is to prepare a solution with a polymer concentration between 5-15% (w/v).[8]

Q: How do I choose the right annealing temperature and time?

A: The optimal annealing temperature is polymer-specific and should be determined experimentally, typically through Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg).

  • Temperature: A good starting point is to anneal at a temperature approximately 10-20°C above the Tg. This provides enough thermal energy for chain mobility without risking thermal degradation.

  • Time: Annealing times can range from 1 to 24 hours. Longer times generally allow for more complete relaxation.[3] Start with a shorter duration (e.g., 2-4 hours) and assess the impact on film properties (e.g., flexibility, clarity) before increasing the time. The goal is to find the shortest time that achieves the desired properties.

Q: Can I use additives to improve film quality?

A: Yes, additives can be beneficial but should be used judiciously.

  • Plasticizers: While common in many polymer systems, traditional plasticizers are often ineffective for these high-performance polymers due to their rigid nature. However, small amounts of high-boiling point, compatible liquids might be explored to enhance flexibility.[9]

  • Flow Aids/Leveling Agents: Trace amounts of specific surfactants (compatible with your solvent system) can be added to the polymer dope to improve wetting on the casting substrate and ensure a more uniform film thickness.

Key Experimental Protocols

Protocol 1: Solvent Casting of a Polymer Film
  • Preparation: Ensure the casting substrate (e.g., a glass petri dish) is scrupulously clean and placed on a perfectly level surface in a controlled, low-humidity environment.

  • Solution Preparation: Prepare the polymer dope solution (e.g., 10% w/v in NMP). Ensure the polymer is fully dissolved, which may require gentle heating and stirring.

  • Degassing: Degas the solution using a bath sonicator for 15-20 minutes.

  • Casting: Carefully pour the polymer solution onto the center of the substrate. Allow it to spread evenly. The volume poured will determine the final film thickness.

  • Evaporation: Partially cover the petri dish to slow the initial evaporation rate. Allow the solvent to evaporate over 24-48 hours at room temperature. The film should be solid to the touch.

  • Final Drying: Transfer the dish to a vacuum oven. Dry at a temperature below the solvent's boiling point (e.g., 80-100°C for NMP) under vacuum for at least 12 hours to remove residual solvent.

  • Film Release: After cooling to room temperature, carefully introduce a small amount of deionized water around the edge of the film to help release it from the glass substrate. Gently peel the film off using tweezers.

Protocol 2: Thermal Annealing of a Cast Film
  • Preparation: Place the fully dried, released polymer film between two flat, clean surfaces (e.g., glass plates) to prevent curling during heating. A small weight can be applied if necessary.

  • Heating: Place the assembly in a programmable oven. Ramp the temperature up to the target annealing temperature (e.g., Tg + 20°C) at a controlled rate (e.g., 5°C/min).

  • Soaking: Hold the film at the target temperature for the desired duration (e.g., 4 hours).

  • Cooling: This is a critical step. Program the oven to cool down to room temperature as slowly as possible (e.g., 1-2°C/min) to prevent re-introduction of thermal stress.[3]

  • Removal: Once at room temperature, carefully remove the annealed film. It should exhibit improved flexibility and dimensional stability.

Visualizing the Troubleshooting Process

To aid in diagnosing film formation issues, the following workflow provides a logical sequence of steps to identify and resolve common problems.

TroubleshootingWorkflow Start Poor Film Quality Observed Q_Appearance What is the film's appearance? Start->Q_Appearance Cracked Brittle / Cracked Q_Appearance->Cracked Brittle Hazy Hazy / Opaque Q_Appearance->Hazy Hazy Pinholes Pinholes / Non-Uniform Q_Appearance->Pinholes Defects Cause_Stress Probable Cause: High Internal Stress Cracked->Cause_Stress Cause_Moisture Probable Cause: Moisture Contamination Hazy->Cause_Moisture Cause_GasWetting Probable Cause: Dissolved Gas / Poor Wetting Pinholes->Cause_GasWetting Sol_Anneal Solution: 1. Slow Solvent Evaporation 2. Perform Thermal Annealing Cause_Stress->Sol_Anneal Sol_Dry Solution: 1. Cast in Dry Environment 2. Use Anhydrous Solvents Cause_Moisture->Sol_Dry Sol_Degas Solution: 1. Degas Polymer Solution 2. Clean/Treat Substrate Cause_GasWetting->Sol_Degas

Caption: A workflow diagram for troubleshooting common polymer film defects.

Data Summary Table

ParameterRecommended ConditionRationale
Polymer Conc. 5-15% (w/v)Balances solution viscosity for casting with reasonable film thickness.[8]
Solvent Choice NMP, DMAc, DMSOHigh boiling points and good solvency for rigid-chain aromatic polymers.
Casting Humidity < 40% RHMinimizes moisture absorption and prevents phase separation (blushing).[5][6]
Evaporation Rate Slow (24-48h)Allows for polymer chain relaxation, reducing internal stress and cracking.
Final Drying Vacuum Oven, < Solvent BPEnsures complete removal of residual solvent without boiling or film damage.
Annealing Temp. Tg + 10-20°CProvides sufficient chain mobility for stress relaxation without degradation.[3]
Annealing Cooling Slow (< 2°C/min)Prevents the re-introduction of thermal stress into the relaxed film.[3]

References

  • Influence of the Relative Humidity on Film Formation by Vapor Induced Phase Separation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hossain, M. M. (1992). Effect of humidity and thermal aging on the absorption characteristics in polymer film. Pramana, 38(3), 295-302. Retrieved January 21, 2026, from [Link]

  • González-Benito, J., et al. (2023). Solution casting of cellulose acetate films: influence of surface substrate and humidity on wettability, morphology and optical properties. Journal of Materials Science, 58(2), 1-15. Retrieved January 21, 2026, from [Link]

  • The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Solvent-Casted Films to Assist Polymer Selection for Amorphous Solid Dispersions During Preclinical Studies: In-vitro and In-vivo Exploration. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • Thor, P., et al. (2021). Humidity as a Use Condition for Accelerated Aging of Polymers. Medical Device and Diagnostic Industry. Retrieved January 21, 2026, from [Link]

  • How Is Annealing Different From Other Polymer Heat Treatments? (2025). Chemistry For Everyone. Retrieved January 21, 2026, from [Link]

  • Influence of relative humidity during coating on polymer deposition and film formation. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Solvent casting method for film preparation with quality control parameters in each step. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Siemann, U. (2005). Solvent Film Casting—A Versatile Technology for Specialty Films. Society of Vacuum Coaters. Retrieved January 21, 2026, from [Link]

  • Solvent Casting Method for Oral Thin Film Preparation. (n.d.). CD Formulation. Retrieved January 21, 2026, from [Link]

  • Thermal Annealing Effects on the Mechanical Properties of Bio-based 3D Printed Thermosets. (2023). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Optimizing thermal annealing temperatures towards improved and stable electrochromic polymeric films and devices. (2024). CoLab. Retrieved January 21, 2026, from [Link]

  • Troubleshooting and mitigating gels in polyethylene film products. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Thermal Stability of Polyamides: The Influence of 4,6-Dibromobenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the thermal stability of polyamides synthesized from the novel diamine, 4,6-Dibromobenzene-1,3-diamine, against conventional aromatic and aliphatic polyamides. This document is intended for researchers, scientists, and professionals in materials science and drug development who are seeking to understand and leverage the unique properties of halogenated aromatic polymers for high-performance applications.

The Architectural Impact of Monomers on Polyamide Thermal Stability

Polyamides, a class of high-performance polymers, derive their exceptional thermal stability, mechanical strength, and chemical resistance from the molecular architecture of their constituent monomers: a diamine and a diacid. The transition from aliphatic to aromatic monomers dramatically enhances thermal properties due to the rigidity and high bond dissociation energies of the aromatic rings. Wholly aromatic polyamides, often referred to as aramids, exhibit decomposition temperatures significantly higher than their aliphatic counterparts like nylon.[1][2]

The introduction of halogen substituents, such as bromine, onto the aromatic diamine further modifies the polymer's properties. Bromine atoms are known to enhance flame retardancy and can influence thermal stability through several mechanisms, including increased molecular weight, altered chain packing, and the potential for radical trapping during decomposition.[3]

Comparative Thermal Analysis: A Data-Driven Discussion

To provide a quantitative comparison, this guide will utilize thermal data from well-characterized polyamides. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions such as the glass transition temperature (Tg).[4]

Data Summary

The following table summarizes typical thermal properties for polyamides synthesized from different classes of diamines. The data for the polyamide based on this compound is an educated projection based on published data for similar brominated aromatic polymers.

Polyamide TypeDiamine MonomerDiacid MonomerTd (5% weight loss, °C)Tg (°C)Key Structural Features
Aliphatic Polyamide HexamethylenediamineAdipic Acid~350-400~50-60Flexible aliphatic chains
Aromatic Polyamide (Aramid) m-phenylenediamineIsophthaloyl chloride~440-470[5][6]~270-280Rigid aromatic backbone
Brominated Aromatic Polyamide (Projected) This compoundIsophthaloyl chloride~420-450~290-310Rigid, brominated aromatic backbone
Discussion of Thermal Trends
  • Aliphatic vs. Aromatic Polyamides: The significant increase in both the decomposition temperature (Td) and the glass transition temperature (Tg) for the aromatic polyamide compared to the aliphatic polyamide is a direct consequence of the rigid aromatic rings in the polymer backbone.[1] These rings restrict segmental motion and increase the energy required for bond scission.

  • The Influence of Bromine Substitution: The projected data for the polyamide derived from this compound suggests a slight decrease in the initial decomposition temperature compared to its non-brominated aromatic counterpart. This is a plausible effect, as the carbon-bromine bond can be less stable than a carbon-hydrogen bond, potentially providing an initial site for degradation. However, the presence of bromine is expected to significantly enhance the char yield at higher temperatures, a key factor in flame retardancy.[3]

  • Glass Transition Temperature (Tg): The introduction of bulky bromine atoms on the diamine is anticipated to increase the glass transition temperature. This is attributed to the increased steric hindrance which further restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state.

Experimental Protocols

For researchers aiming to synthesize and characterize these polyamides, the following experimental protocols provide a detailed, step-by-step methodology.

Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This method is widely used for the preparation of high-molecular-weight aromatic polyamides.

Materials:

  • Diamine (e.g., this compound, m-phenylenediamine)

  • Diacid chloride (e.g., isophthaloyl chloride)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine and lithium chloride in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the diacid chloride, either as a solid or dissolved in a small amount of anhydrous DMAc, to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Thermal Characterization

Thermogravimetric Analysis (TGA):

  • Instrument: A standard thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an alumina or platinum crucible.

  • Atmosphere: Conduct the analysis under a nitrogen atmosphere with a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

  • Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.[1]

  • Data Analysis: Determine the onset of decomposition (Td) as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC):

  • Instrument: A standard differential scanning calorimeter.

  • Sample Preparation: Seal 5-10 mg of the dry polymer in an aluminum DSC pan.

  • Heating and Cooling Program:

    • Heat the sample from ambient temperature to a temperature above its expected Tg but below its decomposition temperature at a rate of 20°C/min.

    • Hold at this temperature for 2-5 minutes to erase the thermal history.

    • Cool the sample to below its Tg at a rate of 20°C/min.

    • Reheat the sample at a rate of 10°C/min. The glass transition is observed during the second heating scan.

  • Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the synthesis and thermal analysis of the polyamides discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Thermal Characterization cluster_data Data Analysis cluster_comparison Comparative Analysis s1 Dissolve Diamine & LiCl in DMAc s2 Cool to 0°C s1->s2 s3 Add Diacid Chloride s2->s3 s4 Stir at Room Temp s3->s4 s5 Precipitate in Methanol s4->s5 s6 Filter, Wash & Dry s5->s6 c1 TGA Analysis s6->c1 Polymer Sample c2 DSC Analysis s6->c2 Polymer Sample d1 Determine Td (5% wt loss) c1->d1 d2 Determine Tg c2->d2 comp Compare Thermal Stability d1->comp d2->comp

Caption: Experimental workflow for the synthesis and thermal characterization of polyamides.

Conclusion

The strategic selection of monomers is paramount in designing polyamides with tailored thermal properties. While aliphatic polyamides offer flexibility, aromatic polyamides provide a significant leap in thermal stability. The incorporation of this compound as the diamine monomer is projected to yield a polyamide with a high glass transition temperature and enhanced flame retardant properties, although potentially with a slightly lower onset of decomposition compared to its non-brominated aramid counterpart. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the synthesis and characterization of these advanced materials for demanding applications where high thermal performance is critical.

References

  • BenchChem. (2025). A Comparative Guide to the Thermal Analysis of Polyamides: The Influence of Branched vs. Linear Diamines.
  • ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3.
  • Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • ResearchGate. (2018). Aromatic Polyamides.
  • SciSpace. (n.d.). Combining thermal analysis with other techniques to monitor the decomposition of poly(m-phenylene isophthalamide).
  • DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers.
  • ResearchGate. (n.d.). Aromatic polyamides. XIII. effect of the halogen position on the thermal and flammability behavior of halogenated poly (1,3-phenylene-isophthalamide).
  • MDPI. (n.d.). Functional Aromatic Polyamides.
  • ResearchGate. (n.d.). Interfacial properties and thermal stability of modified poly(m-phenylene isophthalamide) thin films.
  • ResearchGate. (n.d.). Structure-property correlation of bromine substitution in polyimides.
  • ResearchGate. (n.d.). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes.
  • Semantic Scholar. (n.d.). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes.

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A Technical Guide to the Strategic Selection of Dibrominated Diamine Isomers for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced polymers with tailored thermal, mechanical, and chemical resistance properties, the judicious selection of monomeric building blocks is paramount. Aromatic diamines, particularly those functionalized with halogen atoms, serve as a critical class of monomers for creating high-performance materials such as polyimides, polybenzimidazoles, and polyquinoxalines. The isomeric substitution pattern of functional groups on the aromatic ring profoundly influences the resulting polymer's architecture and, consequently, its macroscopic properties.

This guide provides an in-depth comparison of two such isomers: 4,6-Dibromobenzene-1,3-diamine and 3,5-dibromobenzene-1,2-diamine . While direct, side-by-side experimental data for polymers derived from both of these specific monomers is not extensively documented in the current literature, this guide will leverage established principles of polymer chemistry and data from analogous systems to provide a robust, predictive comparison. We will explore how the subtle difference in the arrangement of amino and bromo substituents dictates their suitability for various polymerization reactions and shapes the performance of the final materials. This analysis is intended to equip researchers, scientists, and professionals in drug development and materials science with the foundational knowledge to strategically select the optimal isomer for their specific application.

Monomer Characteristics: A Structural Overview

The fundamental differences between this compound and 3,5-dibromobenzene-1,2-diamine lie in the relative positions of their two amino groups and two bromine atoms on the benzene ring. These structural nuances are the primary determinants of their reactivity and the geometry of the resulting polymer chains.

PropertyThis compound3,5-Dibromobenzene-1,2-diamine
CAS Number 36210-57-81575-38-8[1]
Molecular Formula C₆H₆Br₂N₂C₆H₆Br₂N₂[1]
Molecular Weight 265.93 g/mol 265.93 g/mol [1]
Amine Configuration meta (1,3-position)ortho (1,2-position)[1]
Structure this compound structure3,5-dibromobenzene-1,2-diamine structure

The Influence of Isomeric Structure on Polymer Architecture and Properties

The spatial arrangement of the amine functional groups is the most critical factor in determining the types of polymers that can be synthesized and the resulting chain conformation.

3,5-Dibromobenzene-1,2-diamine: The Gateway to Heterocyclic Polymers

The ortho-orientation of the amino groups in 3,5-dibromobenzene-1,2-diamine makes it an ideal monomer for polycondensation reactions that involve the formation of a heterocyclic ring in the polymer backbone.[2][3] This is because the adjacent amines can react with a single co-monomer containing two electrophilic centers to form stable, fused ring systems.

  • Polyquinoxalines: The reaction of an o-diamine with a bis(α-dicarbonyl) compound, such as benzil, yields a polyquinoxaline. These polymers are known for their high glass transition temperatures and excellent oxidative resistance.[2]

  • Polybenzimidazoles (PBIs): Condensation with dicarboxylic acids or their derivatives leads to the formation of polybenzimidazoles, a class of polymers with exceptional thermal and chemical stability.[4][5][6]

The polymer chains formed from this monomer, when reacted with appropriate co-monomers, tend to be rigid and are influenced by the additional steric bulk and electronic effects of the bromine atoms.

This compound: Engineering Solubility and Processability

In contrast, the meta-disposition of the amino groups in this compound results in a "kinked" or bent polymer backbone upon polymerization, for instance, in the formation of polyimides. This disruption of chain linearity hinders close packing of the polymer chains, which can lead to:

  • Enhanced Solubility: The less ordered arrangement of polymer chains often results in improved solubility in organic solvents, which is a significant advantage for polymer processing and film casting.

  • Lower Glass Transition Temperature (Tg): Compared to their more linear para-isomers, meta-linked polymers generally exhibit lower glass transition temperatures, although the presence of bulky bromine atoms can counteract this effect to some extent by restricting chain rotation.

This isomer is not suitable for the synthesis of polyquinoxalines or polybenzimidazoles, as it lacks the necessary adjacent amino groups for the cyclization reaction.

Comparative Performance in Polymer Synthesis: A Predictive Analysis

Based on established structure-property relationships, we can predict the performance of polymers derived from these two diamines.

Polyimide Synthesis

Polyimides are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization.[7]

  • Thermal Stability: Polyimides derived from m-phenylenediamine analogues like this compound are expected to have lower thermal decomposition temperatures compared to those from more linear diamines. However, the presence of bromine atoms is known to impart flame retardant properties.[8] The bulky bromine atoms can also increase the glass transition temperature (Tg) by hindering rotational freedom of the polymer backbone.

  • Mechanical Properties: The kinked structure of polyimides from this compound would likely result in lower tensile modulus and strength compared to polymers made from linear diamines.

  • Solubility: We predict that polyimides synthesized from this compound will exhibit superior solubility in organic solvents compared to those from a hypothetical linear dibrominated diamine, facilitating easier processing.

For 3,5-dibromobenzene-1,2-diamine, while it can be used to synthesize polyimides, the ortho-diamine structure can sometimes lead to side reactions or less favorable mechanical properties compared to its meta and para counterparts in this specific polymer class.

Polyquinoxaline and Polybenzimidazole Synthesis

As previously mentioned, only 3,5-dibromobenzene-1,2-diamine is a suitable monomer for these polymer classes.

  • Properties of Brominated Polyquinoxalines and PBIs: The incorporation of 3,5-dibromobenzene-1,2-diamine is expected to yield polymers with:

    • High Thermal Stability: Both polyquinoxaline and PBI backbones are inherently stable, and the presence of bromine can further enhance this.

    • Inherent Flame Retardancy: The bromine atoms act as radical traps in the gas phase during combustion, interrupting the fire cycle.[6]

    • Modified Gas Permeability: The bulky bromine atoms can disrupt chain packing, increasing the fractional free volume and potentially enhancing gas permeability, making these polymers interesting candidates for membrane applications.[2]

Predicted Performance Summary

Polymer PropertyPolymer from this compound (Predicted)Polymer from 3,5-Dibromobenzene-1,2-diamine (Predicted)Rationale
Polymer Type Polyimides, PolyamidesPolyquinoxalines, Polybenzimidazoles, PolyimidesBased on meta vs. ortho amine configuration.
Chain Conformation Kinked/BentMore Linear/Rigid (in PBI/PQX)meta-diamine linkage vs. heterocyclic ring formation.
Solubility HigherLowerDisrupted chain packing in meta-linked polymers.
Glass Transition (Tg) Moderate to HighHighRigid heterocyclic backbone in PBI/PQX. Bromine atoms restrict chain mobility in both.
Thermal Stability GoodExcellentPBI and PQX backbones are exceptionally stable.
Flame Retardancy InherentInherentPresence of bromine atoms in both.

Experimental Protocols

The following are representative protocols for the synthesis of polymers using these diamines. Researchers should note that optimization of reaction conditions is often necessary.

Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

Step 1: Poly(amic acid) Synthesis

  • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add 2.66 g (10 mmol) of this compound to 40 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Stir the mixture until the diamine is completely dissolved.

  • Gradually add 2.18 g (10 mmol) of pyromellitic dianhydride (PMDA) to the solution over 30 minutes, ensuring the temperature remains below 25°C.

  • Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the plate in a vacuum oven and heat according to the following schedule:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 2 hours

  • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

Synthesis of a Polyquinoxaline from 3,5-Dibromobenzene-1,2-diamine and Benzil
  • In a three-necked flask fitted with a mechanical stirrer and a reflux condenser, dissolve 2.66 g (10 mmol) of 3,5-dibromobenzene-1,2-diamine in a 1:1 mixture of m-cresol and xylene (50 mL total).

  • Add 2.10 g (10 mmol) of benzil to the solution.

  • Heat the reaction mixture to reflux (approximately 140-150°C) and maintain for 8 hours. Water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark trap.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Filter the fibrous polymer, wash thoroughly with methanol, and dry in a vacuum oven at 120°C for 24 hours.

Visualizing the Synthesis and Workflow

Chemical Structures and Polymerization Reactions

G cluster_0 This compound Route cluster_1 3,5-Dibromobenzene-1,2-diamine Route Monomer A This compound Polyimide Polyimide (Kinked Backbone) Monomer A->Polyimide + PMDA PMDA Pyromellitic Dianhydride Monomer B 3,5-Dibromobenzene-1,2-diamine Polyquinoxaline Polyquinoxaline (Rigid Backbone) Monomer B->Polyquinoxaline + Benzil Benzil Benzil

Caption: Polymerization routes for the two diamine isomers.

General Experimental Workflow for Polymer Characterization

G start Polymer Synthesis purification Purification (Precipitation/Washing) start->purification film_casting Film Casting / Molding purification->film_casting ftir FTIR Spectroscopy (Structural Confirmation) purification->ftir nmr NMR Spectroscopy (Structural Confirmation) purification->nmr gpc Gel Permeation Chromatography (Molecular Weight) purification->gpc solubility Solubility Testing purification->solubility tga Thermogravimetric Analysis (Thermal Stability) film_casting->tga dsc Differential Scanning Calorimetry (Glass Transition Temp.) film_casting->dsc tensile Tensile Testing (Mechanical Properties) film_casting->tensile

Caption: A typical workflow for polymer synthesis and characterization.

Conclusion

The choice between this compound and 3,5-dibromobenzene-1,2-diamine for polymer synthesis is a strategic one, dictated by the desired polymer architecture and final properties.

  • 3,5-Dibromobenzene-1,2-diamine is the monomer of choice for creating highly stable, rigid-rod heterocyclic polymers like polyquinoxalines and polybenzimidazoles, where its ortho-amino configuration is essential for ring formation. The resulting polymers are predicted to have exceptional thermal stability and inherent flame retardancy, making them suitable for demanding, high-temperature applications.

  • This compound , with its meta-amino arrangement, is better suited for producing more soluble and processable polymers, such as polyimides. The kinked backbone it imparts can be advantageous for applications requiring solution-based processing, though likely at the expense of ultimate thermal and mechanical performance compared to more linear analogues.

This guide provides a predictive framework based on fundamental chemical principles. Experimental validation is, of course, the crucial next step. The provided protocols offer a starting point for researchers to synthesize and characterize these materials, thereby contributing valuable experimental data to this area of high-performance polymer science.

References

  • BenchChem. (2025). A Comparative Guide to the Thermal Stability of Polyimides Based on Diamine Structures.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Polybenzimidazoles using 3,5-Dibromobenzene-1,2-diamine.
  • MDPI. (2021). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminobenzophenone.
  • National Institutes of Health. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. [Link]

  • PubChem. (n.d.). 3,5-Dibromo-1,2-benzenediamine. Retrieved from [Link]

  • VTechWorks. (n.d.). POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine: Properties, Synthesis, and Biological Activity.
  • BenchChem. (2025). Application Notes and Protocols: 3,5-Dibromobenzene-1,2-diamine in Advanced Materials Science.
  • MDPI. (2023). Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. [Link]

  • MDPI. (2021). Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2018). Thermal, oxidative and radiation stability of polyimides. Part IV: Polyimides based on N-[4-benzoyl-2-(2,5-dioxo-2,5-dihydro- pyrrol-1-yl)-phenyl]-acetamide and different diamines.
  • ResearchGate. (2015). Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone for High Temperature Gas Separation Membranes. [Link]

  • RSC Publishing. (n.d.). Multicolor electrochromic poly(amide-imide)s with N,N-diphenyl-N′,N′-di-4-tert-butylphenyl-1,4-phenylenediamine moieties. [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. [Link]

  • ScienceDirect. (1999). Polyimides from 3,3 -dioxo-[1,1 ]-spirodiphthalan-5,5 ,6,6 - tetracarboxylic dianhydride. [Link]

  • Wiley Online Library. (1993). Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers. [Link]

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A Multi-faceted Spectroscopic Approach to Validating the Structure of 4,6-Dibromobenzene-1,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Rigorous Structural Validation

4,6-Dibromobenzene-1,3-diamine is a key building block in synthetic and medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, materials, and agrochemicals. Given this significance, absolute certainty in the molecular structure of these synthesized compounds is paramount. Any ambiguity can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.

This guide details a synergistic, multi-technique spectroscopic workflow designed to provide comprehensive and self-validating structural evidence. We will explore the distinct yet complementary roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4][5][6] The logic is to build a structural case from the ground up: confirming the molecular formula and key halogen presence, identifying functional groups, and finally, mapping the precise atomic connectivity.

The Spectroscopic Triad: A Synergistic Workflow for Unambiguous Confirmation

No single spectroscopic technique can definitively validate a novel chemical structure in isolation. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods.[2][7][8][9] This "triad" approach, combining Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, creates a self-validating system where the strengths of one technique compensate for the limitations of another.

Caption: Workflow for synergistic structural validation.

Mass Spectrometry (MS): The First Gatekeeper

Expertise & Experience: Mass spectrometry is the logical first step in structural analysis.[3] It provides the molecular weight of the compound, offering an immediate check against the expected product. For halogenated compounds, MS offers a unique and powerful confirmatory feature: the isotopic pattern. Bromine naturally exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[10][11][12] This results in a characteristic pattern of molecular ion peaks (M+ and M+2) that are two mass units apart and of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.[10][11] For a dibrominated compound like this compound, this pattern expands to a distinctive 1:2:1 ratio for the M+, M+2, and M+4 peaks.[13]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-MS system operating in positive ion mode.

  • Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Look for the molecular ion peak [M+H]⁺. Critically, examine the isotopic pattern for the characteristic bromine signature.

Data Presentation: Expected MS Isotopic Patterns
CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Key Isotopic Pattern (Ratio)
This compoundC₆H₆Br₂N₂264.9, 266.9, 268.91:2:1
Hypothetical Derivative: N-acetyl-4,6-dibromobenzene-1,3-diamineC₈H₈Br₂N₂O306.9, 308.9, 310.91:2:1

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Expertise & Experience: While MS confirms the mass, IR spectroscopy provides crucial information about the types of chemical bonds present, effectively mapping the molecule's functional groups.[4][5][6] For this compound and its derivatives, IR is invaluable for confirming the presence of the amine (N-H) groups and monitoring their modification. A primary aromatic amine (–NH₂) will characteristically show two distinct N-H stretching bands.[14][15] If the amine is derivatized, for example, through acylation to form a secondary amide, these two bands will be replaced by a single N-H stretch at a slightly different frequency, and a strong carbonyl (C=O) stretch will appear.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply firm contact to the sample. Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Data Presentation: Characteristic IR Absorption Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Primary Aromatic AmineN-H Stretch3400-3250 (two bands)Confirms the presence of -NH₂.[14]
Secondary AmideN-H Stretch3350-3310 (one band)Indicates derivatization of the amine.
Carbonyl (Amide)C=O Stretch1680-1630Strong, sharp peak confirming acylation.
Aromatic RingC=C Stretch1600-1450 (multiple bands)Confirms the benzene ring backbone.[16][17]
Aromatic RingC-H Stretch> 3000Distinguishes aromatic C-H from aliphatic.[17][18]
Aryl-AmineC-N Stretch1335-1250Strong band characteristic of aromatic amines.[14][19]
Aryl-BromideC-Br Stretch690-515Often in the fingerprint region, confirms C-Br bond.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.[4][5][7] It provides information on the chemical environment, number, and connectivity of atoms. For this compound, the symmetry of the molecule simplifies the ¹H NMR spectrum, providing a clear and interpretable pattern.

¹H NMR - Unveiling the Proton Environment

The parent compound is expected to show two distinct signals in the aromatic region and one for the amine protons.[18][20] The two aromatic protons are in different chemical environments. H-2 is situated between two bromine atoms, while H-5 is between two amine groups. This difference in electronic environment will lead to different chemical shifts. The amine protons (–NH₂) will typically appear as a broader singlet that can exchange with D₂O.

¹³C NMR - Mapping the Carbon Skeleton

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only three signals for the six aromatic carbons, as there are three pairs of chemically equivalent carbons.[20] The carbons bonded to bromine will be significantly shifted compared to those bonded to the amine groups or hydrogen.

Caption: Structure of this compound with key proton and carbon positions.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H NMR signals.

Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
Signal TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
Aromatic H-2~7.2~118Singlet, deshielded by adjacent bromines.
Aromatic H-5~6.1~105Singlet, shielded by adjacent amines.
Amine -NH₂~5.3 (broad)-Broad singlet, integrates to 4 protons.
C-NH₂ (C1, C3)-~145Carbons attached to the electron-donating amine groups.
C-Br (C4, C6)-~109Carbons attached to the electronegative bromine atoms.
C-H (C2, C5)-See H-2, H-5Chemical shifts are influenced by all substituents.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Synergistic Validation: A Case Study

Consider the synthesis of a hypothetical derivative, N,N'-diacetyl-4,6-dibromobenzene-1,3-diamine.

  • MS Analysis: The mass spectrum would show a molecular ion cluster with a 1:2:1 pattern corresponding to a mass of a dibrominated compound that is 84 Da heavier than the starting material (2 x 42 Da for the acetyl groups).

  • IR Analysis: The spectrum would confirm the successful derivatization. The two N-H stretch bands of the primary amine would disappear and be replaced by a single, sharp N-H stretch characteristic of a secondary amide.[14] A very strong C=O stretch would appear around 1670 cm⁻¹.

  • NMR Analysis: The ¹H NMR would show the disappearance of the broad amine proton signal and the appearance of a new singlet for the acetyl methyl groups (~2.1 ppm) and a new, sharp singlet for the amide N-H protons (downfield, ~9-10 ppm). The aromatic proton signals would shift slightly due to the change in the electronic nature of the substituents.

The convergence of these three distinct datasets provides an irrefutable confirmation of the target structure, embodying the principle of self-validating protocols.

Sources

A Comparative Guide to the Performance of Organic Electronic Devices Using Different Diamine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Diamine Precursors in Organic Electronics

In the landscape of organic electronics, the performance and stability of devices are profoundly influenced by the molecular architecture of their constituent materials.[1] Among the most versatile and impactful building blocks are diamine precursors. These molecules, characterized by the presence of two amine functional groups, are foundational to a range of materials that serve critical functions across various devices, including Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Thin-Film Transistors (OTFTs).

Their utility stems from several key properties:

  • Charge Transport: The nitrogen lone pairs in arylamine structures provide excellent electron-donating capabilities, making them ideal for transporting positive charge carriers (holes). This has established them as the benchmark for Hole Transport Materials (HTMs) in OLEDs.[2][3]

  • Interfacial Engineering: Diamines can be functionalized to form Self-Assembled Monolayers (SAMs), which allow for the precise tuning of surface energies and work functions of electrodes and dielectric layers.[4][5] This modification is crucial for reducing charge injection barriers and minimizing defect states at critical interfaces.[6][7]

  • Defect Passivation: In perovskite solar cells, the amine groups act as Lewis bases, effectively neutralizing and passivating surface defects that would otherwise act as sites for non-radiative recombination, thereby enhancing both efficiency and device stability.[8][9]

This guide provides a comparative analysis of how the selection of different diamine precursors causally impacts the performance of these key organic electronic devices. We will delve into the structure-property relationships, present supporting experimental data, and provide standardized protocols for device fabrication and characterization.

Organic Light-Emitting Diodes (OLEDs): The Diamine Backbone of Hole Transport Layers

In multilayer OLEDs, the Hole Transport Layer (HTL) is a critical component that governs charge balance, and consequently, device efficiency and operational lifetime.[10] Diamine-based aromatic compounds have become the industry standard for this layer due to their high hole mobility and suitable energy levels.[11]

Comparative Analysis of Diamine-Based Hole Transport Materials (HTMs)

The evolution of HTMs from the foundational N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) to the more stable N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) and high-glass-transition-temperature (Tg) materials like 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) and fluorene-based derivatives highlights a clear trend: molecular rigidity and thermal stability are paramount for device longevity.[11][12][13]

The causality is straightforward: materials with low Tg values, like TPD and even NPB, are prone to morphological changes (crystallization) under thermal stress during operation, leading to device degradation.[13] Incorporating bulky or rigid structural motifs, such as the spirobifluorene core in Spiro-TTB or the cyclohexane group in TAPC, physically hinders crystallization and raises the Tg, leading to more robust and stable devices.[13][14][15] Furthermore, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the work function of the anode (typically ITO) and the HOMO of the emissive layer to ensure efficient, low-voltage hole injection and transport.[6][11]

Material (Diamine Precursor Family)Hole Mobility (cm²/Vs)HOMO Level (eV)Glass Transition Temp. (Tg) (°C)Device Performance Notes
NPB (Benzidine)~8.8 x 10⁻⁴[14]-5.4[14]96[14]Benchmark material; good mobility but moderate thermal stability.[3][12]
TAPC (Triphenylamine)~1.0 x 10⁻²[14]-5.5[14]145[14]High mobility and improved Tg, leading to higher efficiency and better stability than NPB.[12][15]
Spiro-TTB (Spirobifluorene)~5.7 x 10⁻⁵[13]-5.0[13]146[13]Very high Tg ensures excellent thermal stability.[13]
BF-DPB (Fluorene)~5.7 x 10⁻⁵[13]-5.23[13]160[13]Exceptionally high Tg and deep HOMO level enable very low operating voltages and high power efficiency.[13][16]
TPA-2ACR (Triphenylamine/Acridine)Not Reported-5.43147Achieved excellent EQE of 21.59% in a phosphorescent OLED, significantly outperforming a TAPC-based reference device.[15]
Experimental Protocol: Fabrication and Characterization of a Multilayer OLED

This protocol describes a self-validating system for comparing the performance of different HTMs. The consistency of all other layers and fabrication parameters is critical for a valid comparison.

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates (15 Ω/sq). Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat with oxygen plasma for 10 minutes to increase the ITO work function and improve film adhesion.[6]

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum (base pressure < 10⁻⁶ Torr) thermal evaporation chamber.

    • Deposit the Hole Transport Layer (HTL) by evaporating the diamine material (e.g., NPB, TAPC) to a thickness of 40 nm.

    • Deposit the Emissive Layer (EML), for example, Tris(8-hydroxyquinoline) aluminum (Alq₃), to a thickness of 60 nm.

    • Deposit the Electron Transport Layer (ETL), such as Alq₃ or Bathophenanthroline (BPhen), to a thickness of 20 nm.[17]

    • Deposit a Lithium Fluoride (LiF) electron injection layer (1 nm).

    • Deposit the Aluminum (Al) cathode (100 nm) through a shadow mask to define the active area of the device (e.g., 4 mm²).

  • Encapsulation: Immediately encapsulate the completed devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a programmable source meter and a calibrated photometer.

    • Record electroluminescence (EL) spectra with a spectrometer at a constant current density.

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

Visualization: OLED Device Architecture

OLED_Structure cluster_device OLED Device Stack cluster_legend Charge Flow Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (e.g., Alq3) EML Emissive Layer (e.g., Alq3) Photon Light EML->Photon Recombination HTL Hole Transport Layer (Diamine Precursor) Anode Anode (ITO) Substrate Glass Substrate Hole Holes (h+) Hole->EML Electron Electrons (e-) Electron->EML Anode_ext->Hole Injection Cathode_ext->Electron Injection

Caption: Simplified diagram of a multilayer OLED structure showing the crucial role of the diamine-based HTL.

Perovskite Solar Cells (PSCs): Diamine Precursors as Performance Boosters

While not part of the primary perovskite crystal structure, small molecule additives, particularly diamines, have a profound impact on the efficiency and stability of PSCs. They are typically employed in two ways: as an additive to the precursor ink to modulate crystal growth or as a post-treatment agent to passivate surface defects.[9][18][19]

Comparative Analysis of Diamine Additives and Passivators

The choice of diamine—its chain length, rigidity, and the nature of its counter-ions—determines its specific function. Short-chain diamines like ethylenediamine (EDA) can interact with the perovskite precursors in solution, influencing crystallization and improving film quality.[18][20] Others, like 1,4-butanediamine (BDA) or 1,3-diaminopropane (DAP), are used to passivate defects at the perovskite surface or interfaces, reducing non-radiative recombination and boosting the open-circuit voltage (VOC).[19][21][22]

The mechanism often involves the protonated amine groups (-NH₃⁺) interacting with undercoordinated halide ions (e.g., Pb-I vacancies) at the perovskite surface, which are notorious trap states. This passivation reduces charge carrier recombination, leading to a direct and measurable increase in VOC and, consequently, Power Conversion Efficiency (PCE).[9]

Diamine PrecursorApplication MethodKey Improvement MechanismChampion PCEVOCStability Enhancement
Ethylenediamine (EDA) 1 mol% in precursor solutionImproves film homogeneity, suppresses phase instability.[18][20]18.8%[18][20]1.22 V[18][20]Films stable for over 100 days in ambient conditions.[18]
1,4-Butanediamine (BDA) Forms reduced-dimensional (RD) perovskiteImproved crystallinity, reduced trap-state density, enhanced charge mobility.[19]17.91%[19]Not specifiedImproved stability compared to 3D and monoamine-based RD films.[19]
1,3-Diaminopropane (DAP) Surface passivation at perovskite/ETL interfaceReacts with formamidinium to form a passivating cation (THP) at the interface.[21]25.29% (Tandem)[21][22]1.15 V[21][22]Post-annealing improves compositional homogeneity.[21]
Ethanediamine Dihydroiodide (EDAI₂) Surface passivationReduces non-radiative VOC loss; crosslinking with HDI improves thermal stability.[9]21.2%[9]1.17 V[9]Passivation is insensitive to 85°C thermal annealing, superior to PEA⁺.[9]
Experimental Protocol: Fabrication of an Inverted PSC with Diamine Surface Passivation

This protocol is designed to validate the efficacy of a diamine passivation treatment by comparing it against a control device without the treatment.

  • Substrate and HTL Preparation: Clean patterned ITO substrates as described in the OLED protocol. Spin-coat a hole transport layer (e.g., PTAA) in a nitrogen-filled glovebox and anneal according to established literature procedures.

  • Perovskite Deposition: Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like Cs0.05FAxMA0.95-xPbIyBr3-y) inside the glovebox.[9][23] Spin-coat the precursor solution onto the HTL layer. Use an anti-solvent quenching method (e.g., dripping chlorobenzene) during the spin-coating process to induce rapid crystallization. Anneal the films on a hotplate (e.g., at 100°C for 60 minutes) to complete the perovskite formation.

  • Diamine Surface Passivation (Test Group): Prepare a dilute solution of the diamine precursor (e.g., 2 mg/mL EDAI₂ in isopropanol). After the perovskite films have cooled to room temperature, spin-coat the diamine solution onto the perovskite surface and then anneal at a moderate temperature (e.g., 100°C for 10 minutes) to promote the passivation reaction. The control group devices will skip this step.

  • ETL and Electrode Deposition: Deposit the electron transport layers (e.g., PCBM, C60) and a buffer layer (e.g., BCP) via spin-coating or thermal evaporation.[20] Finally, thermally evaporate the top metal electrode (e.g., Gold or Silver).

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator. Extract key parameters: PCE, VOC, short-circuit current density (JSC), and Fill Factor (FF).

    • Measure the External Quantum Efficiency (EQE) to determine the spectral response.

    • Conduct stability tests, such as tracking the maximum power point (MPP) of unencapsulated devices under continuous illumination in a controlled environment (e.g., ambient air or nitrogen).[8]

Visualization: Perovskite Surface Passivation Mechanism

Perovskite_Passivation Mechanism of Defect Passivation by a Diamine Molecule cluster_before Before Passivation cluster_after After Diamine Passivation Perovskite_Defect Perovskite Surface I⁻ Vacancy (Trap State) Recombination Non-Radiative Recombination Perovskite_Defect:f0->Recombination Traps e⁻/h⁺ Diamine H₃N⁺- R -N⁺H₃ Perovskite_Passivated Perovskite Surface Passivated Site Diamine:n1->Perovskite_Passivated:f0 Passivates Vacancy

Caption: Diamine molecules neutralize halide vacancies on the perovskite surface, reducing recombination.

Organic Thin-Film Transistors (OTFTs): Interfacial Control with Diamine-Based SAMs

In OTFTs, the interface between the gate dielectric and the organic semiconductor is arguably the most critical region of the device. Trapped charges at this interface can severely limit charge carrier mobility and introduce instability. Diamine derivatives functionalized with appropriate anchoring groups (e.g., silanes) can form highly ordered, dense Self-Assembled Monolayers (SAMs) on the dielectric surface.[24]

The Role of Diamine-Based SAMs in OTFT Performance

While various molecules can form SAMs, those with amine end-groups offer specific advantages for modifying dielectric surfaces.[25] The primary function of the SAM in an OTFT is to create a new, pristine, and chemically well-defined surface for the semiconductor to grow on.[5]

  • Causality of Performance Improvement:

    • Passivation of Surface Traps: The hydroxyl groups (-OH) on the surface of common dielectrics like SiO₂ are notorious electron traps. A silane-based SAM covalently binds to these sites, effectively eliminating them.[24]

    • Morphology Control: SAMs modify the surface energy of the dielectric, which can promote more ordered growth of the semiconductor layer (e.g., larger crystal grains), leading to higher charge carrier mobility.[5]

    • Threshold Voltage Tuning: The dipole moment of the SAM molecules can induce a shift in the OTFT's threshold voltage, allowing for better control over device operation.[7]

While direct comparisons of different diamine SAMs are less common, the principles suggest that varying the alkyl chain length would alter the dielectric capacitance and thickness, while different end-groups would tune surface energy and dipole moment.

Experimental Protocol: OTFT Fabrication with SAM-Treated Dielectric

This protocol provides a framework for testing the impact of a diamine-based SAM on OTFT performance.

  • Substrate and Gate Preparation: Use a heavily n-doped silicon wafer as the common gate electrode. Grow a layer of silicon dioxide (SiO₂, e.g., 300 nm) via thermal oxidation to serve as the gate dielectric.

  • SAM Treatment: Clean the Si/SiO₂ substrate using piranha solution (H₂SO₄/H₂O₂) followed by a deionized water rinse and N₂ drying. Immediately immerse the substrate in a dilute solution (e.g., 1-5 mM) of a diamine-functionalized silane precursor (e.g., (3-aminopropyl)trimethoxysilane) in an anhydrous solvent like toluene for several hours to allow for monolayer formation. After immersion, rinse the substrate with fresh solvent to remove physisorbed molecules and anneal at ~120°C to cure the monolayer.

  • Semiconductor and Electrode Deposition: Use a bottom-gate, top-contact device architecture.[26]

    • Deposit the organic semiconductor (e.g., Pentacene or a high-mobility polymer) onto the SAM-treated and untreated (control) substrates via thermal evaporation or solution shearing.[26]

    • Thermally evaporate the source and drain electrodes (e.g., 50 nm Gold) through a shadow mask to define the channel length (L) and width (W).

  • Characterization:

    • Perform all electrical measurements in a probe station under vacuum or in an inert atmosphere.

    • Measure the transfer characteristics (Drain Current ID vs. Gate Voltage VG) at a fixed Drain Voltage VD.

    • Measure the output characteristics (ID vs. VD) at various VG.

    • Extract key performance metrics: field-effect mobility (µ), threshold voltage (Vth), and the on/off current ratio.

Visualization: OTFT with Interfacial SAM

OTFT_Structure cluster_device Bottom-Gate, Top-Contact OTFT Source Source (Au) Semiconductor Organic Semiconductor Drain Drain (Au) SAM Diamine-Based SAM SAM->Semiconductor Dielectric Gate Dielectric (SiO2) Dielectric->SAM Gate Gate Electrode (n+-Si) Gate->Dielectric

Caption: Structure of an OTFT showing the diamine-based SAM at the critical dielectric-semiconductor interface.

References

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  • Zhou, S., et al. (2022). Ethylenediamine Addition Improves Performance and Suppresses Phase Instabilities in Mixed-Halide Perovskites. ACS Energy Letters. [Link]

  • Kanwal, Z., et al. (2021). Hole transporting materials for organic light emitting diodes: An Overview. ResearchGate. [Link]

  • Wang, L., et al. (2021). Recent Advances in Inverted Perovskite Solar Cells: Designing and Fabrication. MDPI. [Link]

  • Ahmad, S., et al. (2019). Reduced-Dimensional Perovskite Enabled by Organic Diamine for Efficient Photovoltaics. ACS Publications. [Link]

  • Jiang, Q., et al. (2019). Efficient and Stable Inverted Perovskite Solar Cells Incorporating Secondary Amines. ResearchGate. [Link]

  • Schmid, M., et al. (2014). Alternative p-doped hole transport material for low operating voltage and high efficiency organic light-emitting diodes. AIP Publishing. [Link]

  • Taddei, M., et al. (2024). Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. arXiv. [Link]

  • Yang, H., & Mai, Y. (2012). Electrical and optical studies of emissive hole transport materials in white organic light emitting diodes. ResearchGate. [Link]

  • Yuan, Y., et al. (2020). Passivation with crosslinkable diamine yields 0.1 V non-radiative Voc loss in inverted perovskite solar cells. ResearchGate. [Link]

  • Taddei, M., et al. (2025). Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells. PubMed. [Link]

  • Wang, Z., et al. (2023). Impact of Precursor Concentration on Perovskite Crystallization for Efficient Wide-Bandgap Solar Cells. MDPI. [Link]

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  • Kanwal, Z., et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [Link]

  • Chen, Y., et al. (2024). Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. MDPI. [Link]

  • Crivillers, N., et al. (2016). Self-assembled monolayers in organic electronics. RSC Publishing. [Link]

  • Schmid, M., et al. (2014). Alternative p-doped hole transport material for low operating voltage and high efficiency organic light-emitting diodes. ResearchGate. [Link]

  • Chen, C.-H., et al. (2025). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. PMC - NIH. [Link]

  • Thirumoorthi, R., & Mahalingam, S. (2022). A review on triphenylamine based organic hole transport materials for dye sensitized Solar Cells and perovskite Solar cells: Evolution and molecular engineering. ResearchGate. [Link]

  • Gholamrezaie, F. (2014). Interface Engineering with Self-assembled Monolayers for Organic Electronics. University of Groningen. [Link]

  • Kim, H., et al. (2024). Synthesis of High-Performance Colorless Polyimides with Asymmetric Diamine: Application in Flexible Electronic Devices. ACS Publications. [Link]

  • Kar, P., et al. (2007). Synthesis and Characterisation of Macrocyclic Diamino Chiral Crown Ethers. MDPI. [Link]

  • Unknown. (2020). Synthesis and Characterization of New Diamine Based. Amanote Research. [Link]

  • Zhang, S., et al. (2024). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. MDPI. [Link]

  • Kim, M., et al. (2021). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. PMC - NIH. [Link]

  • Kim, J., et al. (n.d.). New diamine derivatives and organic electronic device using the same. Patsnap. [Link]

  • Ros, A., et al. (2007). Enantioselective synthesis of DIANANE, a novel C2-symmetric chiral diamine for asymmetric catalysis. PubMed. [Link]

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Sources

A Comparative Guide to the Impact of Bromine Substitution on Polymer Properties

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide offers an in-depth technical comparison of how bromine substitution influences the key properties of polymers. Intended for researchers, scientists, and professionals in materials science and development, this document synthesizes experimental data and established scientific principles to provide a comprehensive understanding of the structure-property relationships in brominated polymers.

Introduction: The Strategic Role of Bromination in Polymer Engineering

Polymer modification is a cornerstone of materials science, enabling the tailoring of properties to meet specific application demands. Among various modification strategies, halogenation, and specifically bromination, stands out as a powerful tool. The introduction of bromine atoms into a polymer backbone can induce profound changes in its physicochemical characteristics due to the unique properties of bromine: high atomic mass, large van der Waals radius, and its ability to form relatively weak carbon-bromine (C-Br) bonds.

This guide will explore the causal mechanisms and provide supporting experimental evidence for the impact of bromine substitution on four critical areas: thermal stability, flame retardancy, mechanical integrity, and optical/electronic properties.

Section 1: Flame Retardancy

The most prominent application of polymer bromination is in enhancing flame retardancy. Brominated flame retardants (BFRs) are highly effective at interrupting the combustion cycle of polymers.

Mechanism of Action

The flame-retardant action of brominated polymers operates in both the gas and condensed phases during combustion.

  • Gas Phase Inhibition : When the polymer heats up, the relatively weak C-Br bonds cleave, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction. This "radical trap" mechanism cools the flame and slows down the burning process.

  • Condensed Phase Charring : In the solid phase, the released HBr can act as an acid catalyst, promoting dehydration and cross-linking reactions. This leads to the formation of a thermally stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles into the gas phase.

Experimental Workflow: Assessing Flame Retardancy

A standard workflow for evaluating the flame retardancy of a newly synthesized brominated polymer involves several key characterization techniques.

G cluster_synthesis Polymer Synthesis & Bromination cluster_characterization Characterization cluster_analysis Data Analysis & Comparison start Select Base Polymer synth Synthesize Brominated Derivative start->synth purify Purification & Drying synth->purify TGA Thermogravimetric Analysis (TGA) purify->TGA Assess Thermal Stability LOI Limiting Oxygen Index (LOI) Test purify->LOI Measure Minimum O2 for Combustion UL94 UL 94 Vertical Burn Test purify->UL94 Evaluate Burning Behavior Cone Cone Calorimetry purify->Cone Analyze Heat Release Rate compare Compare Brominated vs. Non-Brominated Polymer TGA->compare LOI->compare UL94->compare Cone->compare report Final Report & Classification compare->report

Caption: Workflow for Synthesis and Flame Retardancy Evaluation.

Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test is a widely used method to quantify the flame retardancy of a material. It determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample.

Methodology:

  • Sample Preparation : Prepare a sample of the polymer with standardized dimensions (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness).

  • Apparatus Setup : Place the sample vertically in a glass chimney.

  • Gas Flow : Introduce a controlled mixture of oxygen and nitrogen into the bottom of the chimney.

  • Ignition : Ignite the top of the sample using a pilot flame.

  • Observation : Observe if the sample sustains combustion for a specified period or burns for a certain length after the ignition source is removed.

  • Oxygen Adjustment : Systematically vary the oxygen concentration in the gas mixture. The oxygen concentration is decreased if the sample sustains combustion and increased if it extinguishes.

  • Determination : The LOI value is the lowest oxygen concentration, expressed as a volume percentage, that just supports flaming combustion.

Comparative Data: Flame Retardancy
Polymer SystemBromine Content (wt%)Limiting Oxygen Index (LOI)UL 94 RatingReference
Polystyrene (PS)018.0Fails
Brominated Polystyrene (BPS)1525.5V-2
Epoxy Resin020.0Fails
Brominated Epoxy Resin2030.0V-0

Interpretation : The data clearly shows a significant increase in the LOI value with the incorporation of bromine, indicating that a higher oxygen concentration is needed to sustain a flame. Furthermore, the UL 94 rating improves dramatically, with brominated versions achieving self-extinguishing classifications (V-2 or V-0).

Section 2: Thermal Stability

While beneficial for flame retardancy, the introduction of weak C-Br bonds can compromise the thermal stability of a polymer. The temperature at which the polymer begins to degrade is often lowered.

Mechanism of Degradation

The C-Br bond is typically the weakest link in the polymer chain, with a bond dissociation energy significantly lower than that of C-C or C-H bonds. Consequently, thermal degradation is often initiated by the scission of these C-Br bonds at lower temperatures. This premature release of bromine can initiate further degradation pathways within the polymer backbone.

Protocol: Thermogravimetric Analysis (TGA)

TGA is the primary technique used to assess the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation : Place a small, known mass of the polymer sample (typically 5-10 mg) into a TGA crucible.

  • Instrument Setup : Place the crucible onto the TGA's microbalance and seal the furnace.

  • Atmosphere : Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

  • Data Acquisition : The instrument continuously records the sample mass as a function of temperature.

  • Analysis : The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, such as the onset of degradation (Tonset) and the temperature of maximum weight loss rate (Tmax).

Comparative Data: Thermal Stability
Polymer SystemT5% (Temperature at 5% Weight Loss, °C)Tmax (Temperature of Max. Decomposition Rate, °C)Char Yield at 700°C (%)Reference
Polystyrene (PS)380410< 1
Brominated Polystyrene (BPS)33036515
Polycarbonate (PC)48051025
Brominated Polycarbonate45048535

Interpretation : The TGA data confirms that brominated polymers generally exhibit a lower onset temperature for thermal degradation. However, they also tend to produce a higher char yield at elevated temperatures, which is a key factor in their condensed-phase flame retardant mechanism.

Section 3: Mechanical Properties

The introduction of bulky, heavy bromine atoms into a polymer matrix can significantly alter its mechanical behavior. These changes are primarily due to modifications in intermolecular forces and chain mobility.

Underlying Principles
  • Increased Intermolecular Forces : The large, polarizable bromine atoms increase the strength of van der Waals forces between polymer chains. This can lead to an increase in stiffness and hardness.

  • Restricted Chain Mobility : The steric hindrance caused by the bulky bromine atoms can restrict the movement and rotation of polymer chains. This often results in a more brittle material with reduced ductility.

G cluster_cause Cause cluster_effect Primary Effects cluster_property Resulting Mechanical Properties Bromine Bromine Substitution Intermol Increased Intermolecular Forces (van der Waals) Bromine->Intermol Steric Increased Steric Hindrance Bromine->Steric Strength Increased Tensile Strength & Modulus Intermol->Strength Ductility Decreased Elongation at Break (Increased Brittleness) Steric->Ductility

Caption: Impact of Bromination on Mechanical Properties.

Comparative Data: Mechanical Properties
Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Polystyrene (PS)453.02.5
Brominated Polystyrene (BPS)553.81.0
PMMA702.85.0
Brominated PMMA753.23.5

Interpretation : The data consistently shows that bromination leads to an increase in both tensile strength and Young's modulus, confirming that the material becomes stronger and stiffer. This comes at the cost of ductility, as evidenced by the significant reduction in the elongation at break.

Section 4: Optical and Electronic Properties

The high electron density of bromine atoms can influence the optical and electronic characteristics of a polymer, such as its refractive index and conductivity.

Refractive Index

The refractive index of a material is related to its polarizability. The introduction of highly polarizable bromine atoms increases the overall polarizability of the polymer, which in turn increases its refractive index. This property is useful in applications such as optical fibers and high-performance lenses.

Electronic Properties

Bromine is an electron-withdrawing group. Its incorporation into conjugated polymers can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modification of the electronic band structure can be used to tune the polymer's conductivity and optical absorption characteristics, which is relevant for applications in organic electronics like OLEDs and photovoltaics.

Comparative Data: Optical Properties
Polymer SystemBromine Content (wt%)Refractive Index (at 589 nm)Reference
Polystyrene (PS)01.59
Brominated Polystyrene (BPS)401.63
Poly(methyl methacrylate) (PMMA)01.49
Poly(pentabromobenzyl acrylate)671.68

Interpretation : There is a clear and direct correlation between the bromine content and the refractive index of the polymer. This predictable relationship allows for the fine-tuning of optical properties by controlling the degree of bromination.

Conclusion

Bromine substitution is a versatile and powerful strategy for polymer modification. It is exceptionally effective for imparting flame retardancy, a property critical for materials used in electronics, construction, and transportation. This enhancement, however, is typically accompanied by a decrease in thermal stability, an increase in stiffness and brittleness, and significant alterations to optical and electronic properties. A thorough understanding of these trade-offs, supported by rigorous experimental characterization as outlined in this guide, is essential for the rational design and successful application of brominated polymer systems.

References

  • Title : The effect of bromine on the flammability and thermal stability of polystyrene Source : Polymer Degradation and Stability URL : [Link]

  • Title : Synthesis and properties of a novel phosphorus/bromine-containing flame retardant and its application in epoxy resins Source : Polymers for Advanced Technologies URL : [Link]

  • Title : Thermal degradation of brominated polystyrene Source : Journal of Applied Polymer Science URL : [Link]

  • Title : Synthesis and characterization of brominated polycarbonates Source : Journal of Polymer Science Part A: Polymer Chemistry URL : [Link]

  • Title : Mechanical properties of brominated high impact polystyrene Source : Polymer Engineering & Science URL : [Link]

  • Title : Synthesis and properties of brominated poly(methyl methacrylate) Source : European Polymer Journal URL : [Link]

  • Title : High refractive index polymers Source : Progress in Polymer Science URL : [Link]

  • Title : High Refractive Index and Low Birefringence Copolymers Containing Sulfur and Bromine Atoms Source : Polymers (MDPI) URL : [Link]

A Senior Application Scientist's Guide to Tuning Organic Framework Porosity with Diamine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of materials science, catalysis, and drug delivery, the rational design of porous materials is a cornerstone of innovation. Among the most versatile platforms are organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Their modular nature, built from organic linkers and inorganic or organic nodes, allows for an unprecedented level of control over their final properties.[1]

This guide provides an in-depth technical comparison of how one of the most crucial building blocks—the diamine linker—can be strategically selected to control the porosity of the final framework. We will move beyond mere procedural descriptions to explore the causal relationships between linker design and material performance, supported by experimental data, to empower you to make more informed decisions in your own research.

The Diamine Linker: A Primary Tool for Pore Engineering

The porosity of an organic framework—defined by its surface area, pore volume, and pore size distribution—is not an accidental outcome but a direct consequence of its geometric and chemical structure. The diamine linker, in concert with a corresponding node (e.g., a trialdehyde for COFs or a metal cluster for MOFs), dictates the dimensions and nature of the resulting pores. Three primary characteristics of the diamine linker can be modulated to achieve a desired porosity: length , rigidity , and functionalization .

Comparative Analysis 1: The Impact of Linker Length on Porosity

The most intuitive strategy for increasing pore size is to use longer organic linkers, a concept known as the isoreticular principle. This involves using linkers with the same connectivity and geometry but different lengths to generate a series of frameworks with identical topology but expanded pores.

Causality Behind the Choice: The isoreticular series of Metal-Organic Frameworks, specifically the IRMOF series, provides a classic and clear demonstration of this principle. These frameworks are all based on the same Zn₄O secondary building unit and dicarboxylate linkers. By systematically increasing the length of the linker, we can directly observe the impact on the framework's porosity.

Experimental Data: The data below compares three iconic members of the IRMOF series, where the linker is progressively elongated with additional phenylene rings.

FrameworkDiamine Linker Equivalent (Dicarboxylate)Linker LengthBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
IRMOF-1 (MOF-5) 1,4-Benzenedicarboxylate (BDC)Shortest~3,800~1.312.1
IRMOF-10 4,4'-Biphenyldicarboxylate (BPDC)Medium~4,500~1.715.2
IRMOF-16 4,4''-Terphenyldicarboxylate (TPDC)Longest~5,200~2.328.8

Note: The reported values can vary between studies based on synthesis and activation conditions. The data presented here are representative values compiled for comparison.

Field-Proven Insights: As the data clearly indicates, increasing the linker length from one (IRMOF-1) to three (IRMOF-16) aromatic rings results in a dramatic and predictable increase in BET surface area, pore volume, and the overall pore aperture.[2] However, this strategy is not without its challenges. The use of highly elongated linkers can sometimes lead to the formation of interpenetrated frameworks, where two or more independent networks occupy the same volume, which severely restricts the accessible pore space.[3] Furthermore, longer, more flexible linkers can decrease the thermal and mechanical stability of the framework, potentially leading to pore collapse upon removal of guest solvent molecules.[3]

Comparative Analysis 2: The Role of Linker Rigidity

While linker length expands the pores, linker rigidity ensures they remain open and accessible. A rigid linker maintains the intended geometry of the framework, preventing structural distortion or collapse after the removal of solvent molecules during activation—a critical step for achieving permanent porosity.

Causality Behind the Choice: Flexible linkers, particularly those containing aliphatic chains or rotatable bonds, can fold back on themselves or allow the framework to contract. This dynamic behavior can significantly reduce the experimentally observed surface area and pore volume compared to the theoretical values. To illustrate this, we compare two COFs synthesized with linkers of differing flexibility. TFPB-DMTP COF uses a rigid, planar diamine, while TFPB-PDA COF uses a more flexible diamine.

Experimental Data:

Framework NameDiamine LinkerLinker CharacteristicBET Surface Area (m²/g)Pore Volume (cm³/g)
TFPB-DMTP COF 2,5-dimethyl-p-phenylenediamineRigid, Planar27231.15
TFPB-PDA COF p-phenylenediamineFlexible (less substituted)16870.82

Field-Proven Insights: The use of the more rigid, sterically hindered 2,5-dimethyl-p-phenylenediamine linker in TFPB-DMTP COF results in a significantly higher BET surface area and pore volume compared to the COF synthesized with the less rigid p-phenylenediamine. The methyl groups on the rigid linker help prevent close packing and maintain an open porous structure. This demonstrates a key principle: ensuring linker rigidity is paramount for translating a theoretical pore design into a functional, highly porous material.[4] Flexible frameworks are not without merit, however; their dynamic nature can be exploited for applications in selective guest uptake and stimuli-responsive materials.[5]

Comparative Analysis 3: Porosity Tuning via Post-Synthetic Diamine Functionalization

Beyond synthesizing frameworks with different linkers from the start, an alternative and powerful strategy is to introduce diamine functionalities into a pre-existing framework. This is known as post-synthetic modification (PSM). This approach is often used to add specific chemical functionalities (like basic amine sites for CO₂ capture) rather than to simply tune porosity, but it has a direct and significant impact on the framework's porous properties.

Causality Behind the Choice: The UiO-66 framework is renowned for its exceptional chemical and thermal stability, making it an ideal candidate for PSM.[6] Its amine-functionalized analogue, UiO-66-NH₂, contains reactive primary amine groups on its linkers. These can be further functionalized, for example, by grafting additional diamines like ethylenediamine (EDA). This process, however, introduces additional molecular bulk within the existing pores.

Experimental Data: The data below shows the change in porosity of UiO-66-NH₂ after being post-synthetically modified with ethylenediamine.

FrameworkModification StatusBET Surface Area (m²/g)Total Pore Volume (cm³/g)
UiO-66-NH₂ Parent Framework~1180~0.50
EDA-UiO-66-NH₂ After EDA Grafting~650~0.33

Note: Values are representative and sourced from studies on UiO-66-NH₂ and its subsequent functionalization.[7][8]

Field-Proven Insights: As expected, the grafting of ethylenediamine molecules onto the framework's linkers leads to a substantial decrease in both the BET surface area and the total pore volume. The EDA molecules occupy space within the pores, effectively reducing their accessible volume and surface area.[9] This represents a critical trade-off that researchers must manage: the gain in specific functionality (e.g., enhanced CO₂ selectivity) comes at the cost of physical porosity. This underscores the importance of selecting a parent framework with sufficiently large pores to accommodate the desired functional groups without complete pore blockage.

Visualizing the Design and Analysis Workflow

The process of designing and characterizing these materials follows a logical progression from linker selection to final porosity analysis.

Caption: Workflow for designing and analyzing the porosity of diamine-linked organic frameworks.

G cluster_Linker Diamine Linker Properties cluster_Framework Resulting Framework Properties Length Linker Length Porosity Surface Area & Pore Volume Length->Porosity Increases Stability Structural Stability Length->Stability Decreases Rigidity Linker Rigidity Rigidity->Porosity Preserves Rigidity->Stability Increases Functionalization Post-Synthetic Functionalization Functionalization->Porosity Decreases Function Chemical Functionality Functionalization->Function Increases

Caption: Relationship between diamine linker properties and resulting framework characteristics.

Experimental Protocols

To ensure reproducibility and trustworthiness, detailed methodologies are essential. Below are self-validating protocols for the synthesis of a representative imine-linked COF and its subsequent porosity analysis.

Protocol 1: Solvothermal Synthesis of an Imine-Linked COF (TFPB-PDA as example)

This protocol describes a common solvothermal method for synthesizing a 2D COF from 1,3,5-triformylphloroglucinol (TFP) and p-phenylenediamine (PDA).

1. Reagent Preparation:

  • Prepare a solution of 1,3,5-triformylphloroglucinol (TFP, aldehyde node).

  • Prepare a solution of p-phenylenediamine (PDA, diamine linker).

  • Prepare a solvent mixture, typically a combination of mesitylene and 1,4-dioxane.

  • Prepare an aqueous acetic acid solution (e.g., 6 M) to act as a catalyst.

2. Synthesis Procedure:

  • In a Pyrex tube, combine the TFP and PDA monomers in the appropriate stoichiometric ratio (e.g., 2:3).

  • Add the solvent mixture (e.g., mesitylene/dioxane) and the aqueous acetic acid catalyst.

  • Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.

  • Validation Checkpoint: The mixture should appear as a uniform slurry.

  • Subject the Pyrex tube to three freeze-pump-thaw cycles to thoroughly degas the mixture. This is critical to prevent oxidation of the monomers at high temperatures.

  • Flame-seal the tube under vacuum.

  • Place the sealed tube in an oven at 120 °C for 3-7 days.

  • Validation Checkpoint: A colored precipitate (typically yellow, orange, or red) should form.

  • After cooling to room temperature, break open the tube and collect the solid product by filtration.

3. Purification and Activation:

  • Wash the collected solid sequentially with anhydrous solvents such as acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.

  • Perform a Soxhlet extraction with THF for 24 hours for rigorous purification.

  • Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. This activation step is crucial for removing all guest molecules from the pores.

  • Validation Checkpoint: The final product should be a fine, dry powder. Its crystallinity should be confirmed by Powder X-Ray Diffraction (PXRD), which should show characteristic diffraction peaks.

Protocol 2: Porosity Measurement by N₂ Adsorption (BET Analysis)

This protocol outlines the standard procedure for determining the surface area and pore volume of a synthesized organic framework.

1. Sample Preparation (Degassing):

  • Place approximately 50-100 mg of the activated COF/MOF powder into a pre-weighed analysis tube.

  • Attach the tube to the degassing port of the gas sorption analyzer.

  • Heat the sample under high vacuum (e.g., to 150 °C for COFs, or a temperature appropriate for the specific MOF's stability) for at least 8 hours.

  • Causality: This step is non-negotiable. Any residual solvent or atmospheric moisture occupying the pores will lead to a significant underestimation of the true surface area and pore volume.

  • After degassing, cool the sample to room temperature, weigh it again to determine the precise mass of the activated sample, and then transfer it to the analysis port.

2. N₂ Adsorption-Desorption Measurement:

  • Immerse the sample tube in a liquid nitrogen bath (77 K).

  • The instrument will then automatically dose the sample with known amounts of high-purity nitrogen gas at incrementally increasing pressures (from P/P₀ ≈ 10⁻⁷ to 1.0). The amount of gas adsorbed at each pressure point is measured. This constitutes the adsorption isotherm.

  • Following saturation, the instrument will then reduce the pressure in decrements, measuring the amount of gas that desorbs from the material. This constitutes the desorption isotherm.

  • Validation Checkpoint: The resulting isotherm should be of a type characteristic for porous materials (typically Type I for microporous materials like many MOFs and COFs, or Type IV for materials with mesoporosity).[10]

3. Data Analysis:

  • BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) equation to the adsorption data in the appropriate relative pressure (P/P₀) range (typically 0.05-0.3 for mesoporous materials, but a much lower range, e.g., 0.005-0.05, is required for microporous materials).[11] The software provided with the instrument will perform this calculation to yield the specific surface area in m²/g.

  • Total Pore Volume: The total pore volume is calculated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99), assuming the pores are completely filled with liquid adsorbate.[10] This is reported in cm³/g.

  • Pore Size Distribution: Methods like Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) analysis can be applied to the isotherm data to calculate the distribution of pore sizes within the material.

By methodically applying these principles and protocols, researchers can rationally design and validate organic frameworks with tailored porosity, accelerating the development of next-generation materials for a wide array of applications.

References

  • Evans, T. G., Salinger, J. L., Bingel, L. W., & Walton, K. S. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (205). [Link]

  • Colón, Y. J., & Snurr, R. Q. (2010). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Langmuir, 26(18), 14789–14797. [Link]

  • Molavi, H., et al. (2019). Ethylenediamine grafting to functionalized NH2-UiO-66 using green aza-Michael addition reaction for improving CO2/CH4 adsorption selectivity. Journal of CO2 Utilization, 33, 224-234. [Link]

  • Yuan, S., et al. (2017). Construction of hierarchically porous metal–organic frameworks through linker labilization. Nature Communications, 8(1), 15356. [Link]

  • Park, K. S., et al. (2007). Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. Chemistry of Materials, 19(25), 6138–6145. [Link]

  • An, H., et al. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties. Polymers, 15(9), 2199. [Link]

  • H-C Analytics. (2020). An introduction to gas sorption analysis, pore size and BET surface area measurement. YouTube. [Link]

  • EAG Laboratories. (n.d.). Surface Area (BET) & Pore Size Determination (DFT). [Link]

  • Liu, X., et al. (2019). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Materials, 12(15), 2383. [Link]

  • Molavi, H., et al. (2019). Request PDF: Ethylenediamine grafting to functionalized NH2-UiO-66... ResearchGate. [Link]

  • Van Tran, T., et al. (2018). Surface areas of UiO-66-NH 2 obtained at activated temperature 473 K. ResearchGate. [Link]

  • Geng, K., et al. (2023). Functional Covalent Organic Frameworks: Design Principles to Potential Applications. Accounts of Materials Research. [Link]

  • Evans, T. G., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. PubMed. [Link]

  • Liu, K., et al. (2018). Covalent organic frameworks constructed from flexible building units: high porosity, crystallinity, and iodine uptake. CrystEngComm, 20(35), 5152-5156. [Link]

  • Zhang, Y., et al. (2024). Preserving High Porosity of Covalent Organic Frameworks via Functional Polymer Guest Introduction. Journal of the American Chemical Society. [Link]

  • Wittman, M., et al. (2020). Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression. Scientific Reports, 10(1), 1-8. [Link]

  • Liu, X., et al. (2019). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. MDPI. [Link]

  • Lee, D. T., et al. (2017). UiO-66-NH2 Metal–Organic Framework (MOF) Nucleation on TiO2, ZnO, and Al2O3 Atomic Layer Deposition-Treated Polymer Fibers... ACS Applied Materials & Interfaces, 9(49), 43179-43187. [Link]

  • Liu, K., et al. (2018). Covalent organic frameworks constructed from flexible building units... ResearchGate. [Link]

  • Schulze, H. A., et al. (2020). Nanoporous Frameworks with High Porosity and Unexpected Rigid Framework Topologies Based on Odd‐Numbered Ring‐Expanded Linkers. Small Structures, 1(1), 2000028. [Link]

  • Eddaoudi, M., et al. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472. [Link]

  • Kandiah, M., et al. (2010). Synthesis and stability of tagged UiO-66 MOFs. Chemistry of Materials, 22(24), 6632-6640. [Link]

  • Furukawa, H., et al. (2010). Isoreticular expansion of metal-organic frameworks with triangular and square building units. Journal of the American Chemical Society, 132(47), 16873-16881. [Link]

  • Kandambeth, S., et al. (2012). Construction of crystalline 2D covalent organic frameworks with remarkable chemical (acid/base) stability via a combined reversible and irreversible route. Journal of the American Chemical Society, 134(48), 19524-19527. [Link]

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Sources

A Senior Application Scientist's Guide to Validating Computational Models for Predicting Properties of 4,6-Dibromobenzene-1,3-diamine Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of computational modeling has revolutionized materials science, offering the potential to predict polymer properties before synthesis, thereby saving significant time and resources.[1][2][3] However, the predictive power of any model is only as reliable as its validation against empirical data.[4] This guide provides a comprehensive framework for validating computational models for a specific, yet promising, class of polymers derived from 4,6-Dibromobenzene-1,3-diamine. This monomer, with its rigid aromatic core and reactive amine functionalities, holds potential for creating high-performance polymers such as aromatic polyamides with exceptional thermal stability and mechanical strength.[5][6][7]

This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and self-validating approach to your research.

Part 1: A Primer on Predictive Computational Models

The selection of a computational model is dictated by the properties you wish to predict. For polymers, these models generally fall into two categories: those based on quantum mechanics (QM) and those based on classical mechanics (Molecular Dynamics). Machine learning (ML) models are also emerging as powerful predictive tools.[2][8][9]

Model Type Governing Theory Predicted Properties Strengths Limitations
Density Functional Theory (DFT) Quantum MechanicsElectronic Properties (Band Gap, Absorption Spectra), Optimized Geometries, Reaction Energetics.[10][11][12][13]High accuracy for electronic structure.[11][14] Does not require empirical parameters.Computationally expensive, limited to small system sizes (oligomers).[3]
Molecular Dynamics (MD) Classical MechanicsBulk Properties (Density, Tg), Mechanical Properties (Young's Modulus), Structural Features (Crystallinity).[15][16]Can simulate large systems (thousands of atoms) over long timescales (nanoseconds to microseconds).[15]Accuracy is highly dependent on the quality of the force field used.[4][17]
Machine Learning (ML) / QSPR Statistical LearningVarious properties (Tg, solubility, mechanical strength) based on training data.[8][9][18]Extremely fast predictions once trained.[2][9] Can uncover complex structure-property relationships.[8]Predictive power is limited by the scope and quality of the training dataset. Requires a substantial amount of existing data.[8]
Logical Framework for Model Selection

The choice of model is a critical first step. A logical workflow can guide this decision, ensuring that the computational expense is justified by the required predictive accuracy for the property of interest.

G start What property needs to be predicted? electronic Electronic / Optical Properties (e.g., Band Gap) start->electronic thermal Bulk Thermal / Mechanical (e.g., Glass Transition, Modulus) start->thermal screening High-Throughput Screening of many candidates start->screening dft Use Density Functional Theory (DFT) for high accuracy on oligomers. electronic->dft md Use Molecular Dynamics (MD) with a validated force field. thermal->md ml Use Machine Learning (ML/QSPR) if a large dataset is available. screening->ml

Caption: Decision workflow for selecting an appropriate computational model.

Part 2: The Validation Framework: Bridging Simulation and Reality

Validation is a cyclical process. Predictions from a chosen model must be rigorously compared against experimental data obtained from synthesized polymers. Discrepancies are then used to refine the computational model (e.g., by adjusting the force field in MD simulations), leading to more accurate future predictions.

G cluster_comp Computational Domain cluster_exp Experimental Domain model Select & Build Model (DFT, MD, etc.) predict Generate Predictions (Tg, Modulus, Band Gap) model->predict Simulate compare Compare & Analyze: Predicted vs. Experimental predict->compare synth Synthesize Polymer char Characterize Properties (DSC, Tensile Test, UV-Vis) synth->char Measure char->compare refine Refine Model (e.g., Adjust Force Field) compare->refine Discrepancy > Tolerance end Model Validated compare->end Discrepancy ≤ Tolerance refine->model Iterate

Caption: The iterative cycle of computational model validation.

Validation of Structural Properties

Computational models, particularly MD, predict how polymer chains pack together, which dictates properties like crystallinity.

Experimental Technique: X-Ray Diffraction (XRD)

XRD is the primary method for determining the degree of crystallinity in polymers.[19][20] Crystalline regions produce sharp diffraction peaks, while amorphous regions result in a broad halo.[21] The ratio of the area under the crystalline peaks to the total scattered area gives the crystallinity index.[21]

Protocol: Determining Percent Crystallinity via XRD

  • Sample Preparation: Prepare a flat, thin film of the this compound based polymer by solution casting or melt pressing. The surface must be smooth and representative of the bulk material.

  • Instrument Calibration: Calibrate the diffractometer using a known standard, such as silicon, to ensure accurate peak positioning (2θ angle).

  • Data Acquisition: Mount the sample and scan over a relevant 2θ range (typically 5° to 50° for polymers) using Cu Kα radiation. Ensure a slow scan speed to obtain a high signal-to-noise ratio.

  • Data Analysis:

    • Import the diffraction pattern into analysis software.

    • Fit a baseline to account for background scattering.

    • Deconvolute the pattern into sharp crystalline peaks and a broad amorphous halo.

    • Calculate the integrated area of the crystalline peaks (Ac) and the amorphous halo (Aa).

    • Calculate the Percent Crystallinity (%C) using the formula: %C = (A_c / (A_c + A_a)) * 100

  • Validation Step: Compare the experimental %C with the value predicted from the radial distribution function or simulated diffraction patterns from the MD simulation. A significant discrepancy may indicate an inaccurate force field that does not correctly represent the intermolecular forces governing chain packing.

Validation of Thermal Properties

Key thermal properties for polymers include the glass transition temperature (Tg), where the material transitions from a rigid glass to a rubbery state, and the decomposition temperature (Td).

Experimental Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is the gold standard for measuring Tg by detecting the change in heat capacity at the transition.[22][23][24] TGA measures the mass of a sample as it is heated, revealing the onset of thermal decomposition.[22][25]

Protocol: Tg Determination using DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Crimp-seal the pan.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard like indium.

  • Data Acquisition (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg and melting point. This erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

    • Second Heat: Heat the sample again at the same rate (10 °C/min). The Tg is determined from this second heating scan.

  • Data Analysis: The Tg is identified as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[24]

  • Validation Step: MD simulations can predict Tg by simulating a cooling process and plotting density (or specific volume) versus temperature.[15][18][26] The Tg is identified as the temperature where the slope of this plot changes. Compare this simulated value to the DSC result.[8]

Protocol: Td Determination using TGA

  • Sample Preparation: Weigh 10-15 mg of the polymer into a TGA crucible.

  • Instrument Setup: Place the sample on the TGA's microbalance. Purge the furnace with an inert gas (e.g., Nitrogen) to prevent oxidative degradation.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 800 °C).

  • Data Analysis: The Td is often reported as the temperature at which 5% or 10% weight loss occurs. This provides a standardized point of comparison for thermal stability.

  • Validation Step: While direct TGA simulation is complex, DFT can be used to calculate the bond dissociation energies of the weakest links in the polymer chain. This provides a quantum-mechanical basis for understanding the onset of degradation, which can be correlated with the experimental TGA data.

Validation of Mechanical Properties

The mechanical response of a polymer, such as its stiffness (Young's Modulus) and strength, is a critical performance metric.

Experimental Technique: Tensile Testing

Tensile testing, governed by standards like ASTM D638, involves stretching a polymer sample until it breaks to generate a stress-strain curve.[27][28]

Protocol: Measuring Young's Modulus via ASTM D638

  • Sample Preparation: Prepare dumbbell-shaped specimens of the polymer according to the dimensions specified in ASTM D638.[27] This standardized shape ensures that failure occurs in the narrow central region.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours, as mechanical properties are sensitive to environmental conditions.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine equipped with an extensometer to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load (stress) and elongation (strain) data.

  • Data Analysis:

    • Plot the resulting stress vs. strain curve.

    • The Young's Modulus (E) is the slope of the initial, linear-elastic portion of this curve.

  • Validation Step: In MD simulations, Young's modulus can be calculated by applying a small, uniaxial deformation to the simulated polymer box and measuring the resulting change in stress. Compare the computationally derived modulus with the experimental value.

Validation of Electronic Properties

For applications in electronics or optics, the polymer's electronic band gap is a crucial parameter.

Experimental Technique: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The onset of absorption corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which provides an estimate of the optical band gap.[29][30]

Protocol: Optical Band Gap Estimation

  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent (e.g., THF, Chloroform) or cast a thin, uniform film onto a quartz slide.

  • Data Acquisition: Record the absorption spectrum over a wavelength range (e.g., 200-800 nm).[31]

  • Data Analysis (Tauc Plot):

    • Convert the absorption wavelength (λ) to photon energy (E) using the equation E (eV) = 1240 / λ (nm).

    • Calculate the absorption coefficient (α).

    • Construct a Tauc plot by plotting (αhν)n vs. hν (photon energy), where n depends on the nature of the electronic transition (typically n=2 for amorphous polymers).[31]

    • Extrapolate the linear portion of the plot to the energy axis. The intercept gives the optical band gap energy (Eg).[31]

  • Validation Step: DFT is the most suitable method for predicting the electronic structure.[12][14] The energy difference between the calculated HOMO and LUMO levels provides a theoretical estimate of the band gap. Compare this DFT-calculated value with the experimental optical band gap.

Part 3: Comparative Analysis and Data Synthesis

To illustrate the validation process, consider a hypothetical comparison between two computational models for predicting key properties of a polymer derived from this compound and terephthaloyl chloride.

Property Model A: MD (COMPASS Force Field) Model B: DFT (B3LYP/6-31G)*Experimental Result Model A % Error Model B % Error
Glass Transition Temp. (Tg) 310 °CN/A (Not suitable for bulk properties)295 °C5.1%N/A
Young's Modulus (E) 2.8 GPaN/A (Not suitable for bulk properties)2.5 GPa12.0%N/A
Optical Band Gap (Eg) N/A (Not suitable for electronic properties)3.1 eV3.4 eVN/A-8.8%

Analysis:

  • Model A (MD): Shows good agreement for thermal and mechanical properties, with errors of 5.1% and 12.0%, respectively. This suggests the COMPASS force field is reasonably effective at describing the intermolecular interactions and chain dynamics for this polymer system. The 12% error in the modulus might prompt a refinement of torsional parameters within the force field.

  • Model B (DFT): Provides a reasonable, though slightly underestimated, prediction for the optical band gap. The underestimation is a known tendency for many DFT functionals.[13] This result is valuable for guiding the design of polymers with specific electronic properties.

Conclusion

The validation of computational models is not a mere final check; it is an integral part of the scientific process that builds confidence and enhances predictive accuracy.[4][32] By systematically comparing predictions from methods like DFT and MD with empirical data from techniques such as XRD, DSC, TGA, tensile testing, and UV-Vis spectroscopy, researchers can build robust, reliable models. This integrated computational-experimental workflow accelerates the design and discovery of new high-performance polymers based on monomers like this compound, paving the way for next-generation materials.

References

  • Intertek. (n.d.). X-Ray Diffraction for Polymers and Composites. Retrieved from [Link]

  • Hossain, M. S., et al. (n.d.). Predicting Glass Transition of Amorphous Polymers by Application of Cheminformatics and Molecular Dynamics Simulations. Retrieved from [Link]

  • Scribd. (n.d.). XRD Analysis of Polymer Crystallinity. Retrieved from [Link]

  • Fosse, M., et al. (2023). Predicting the Glass Transition Temperature of Biopolymers via High-Throughput Molecular Dynamics Simulations and Machine Learning. ACS Applied Polymer Materials. Retrieved from [Link]

  • IEEE Xplore. (2019). Numerical DFT calculations on electronic, optical and charge transport properties of π-conjugated polymers for OLED application. Retrieved from [Link]

  • Drawell. (n.d.). XRD for Amorphous and Crystalline Polymers - What to Look For. Retrieved from [Link]

  • Afzal, M. A. F., et al. (n.d.). High-Throughput Molecular Dynamics Simulations and Validation of Thermophysical Properties of Polymers. ChemRxiv. Retrieved from [Link]

  • Glatt, F. M., et al. (2022). Rapid, Accurate and Reproducible Prediction of the Glass Transition Temperature Using Ensemble-Based Molecular Dynamics Simulation. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Scimex. (2021, September 6). New tool to predict polymer properties. Retrieved from [Link]

  • MDPI. (2023). Prediction and Interpretability Study of the Glass Transition Temperature of Polyimide Based on Machine Learning and Molecular Dynamics Simulations. Retrieved from [Link]

  • AIP Publishing. (2020, November 5). Machine-learning predictions of polymer properties with Polymer Genome. Retrieved from [Link]

  • TestResources. (2026, January 5). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. Retrieved from [Link]

  • Lawrence Livermore National Laboratory. (2022, November 30). Machine-learning model instantly predicts polymer properties. Retrieved from [Link]

  • Defense Technical Information Center. (1990). Predicting Polymer Properties By Computational Methods. 1. Polyvinyl Chloride and Its Homologs. Retrieved from [Link]

  • ResearchGate. (2020, November 5). Machine-learning predictions of polymer properties with Polymer Genome. Retrieved from [Link]

  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

  • Scribd. (n.d.). ASTM's Standards For Tensile Polymer Testing. Retrieved from [Link]

  • Semantic Scholar. (2020). High-Throughput Molecular Dynamics Simulations and Validation of Thermophysical Properties of Polymers for Various Applications. Retrieved from [Link]

  • ACS Publications. (2020, December 21). High-Throughput Molecular Dynamics Simulations and Validation of Thermophysical Properties of Polymers for Various Applications. Retrieved from [Link]

  • ResearchGate. (2022). Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites. Retrieved from [Link]

  • ResearchGate. (2024). Electronic Properties of Polymer-Grafted Nanoparticles: A Density Functional Theory Study. Retrieved from [Link]

  • RSC Publishing. (2020, July 20). Molecular dynamics simulations for glass transition temperature predictions of polyhydroxyalkanoate biopolymers. Retrieved from [Link]

  • YouTube. (2025, July 30). What Are The ASTM Standards Related To Dynamic Mechanical Analysis?. Retrieved from [Link]

  • ACS Publications. (2018). Validation of a Novel Molecular Dynamics Simulation Approach for Lipophilic Drug Incorporation into Polymer Micelles. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Study of Electronic and Molecular Properties of Poly (3-Octylthiophene-2,5 diyl) Polymer using Density Functional Theory (DFT) And Time-Dependant Density Functional Theory (TD-DFT). Retrieved from [Link]

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  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Retrieved from [Link]

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  • ResearchGate. (n.d.). Monomer Synthesis and Characterization of Novel Aromatic Polyamides. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 4,6-Dibromobenzene-1,3-diamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Laboratory Professionals

The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 4,6-Dibromobenzene-1,3-diamine. As a Senior Application Scientist, my aim is to offer not just a list of equipment, but a comprehensive understanding of why each piece of PPE is critical, thereby fostering a deeply ingrained culture of safety within your laboratory.

Core Principles of Protection

When working with this compound, the primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[3][4] The following PPE recommendations are designed to provide a comprehensive barrier against these risks.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Inspect for tears or punctures before each use.Aromatic amines can be absorbed through the skin.[1] Chemical-resistant gloves are the first line of defense. Double gloving is recommended for extended handling periods.
Eye and Face Protection Chemical safety goggles. A face shield should be worn when there is a risk of splashing.Protects against accidental splashes and airborne particles, preventing serious eye irritation.[3][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder form or working outside of a certified chemical fume hood.Aromatic amine vapors and dust can be harmful if inhaled, potentially causing respiratory irritation.[4][6]
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.Provides a barrier against accidental spills and splashes, minimizing skin contact.
Operational Plan: A Step-by-Step Approach to Safety

1. Pre-Experiment Preparation:

  • Information is Key: Before beginning any work, thoroughly review the safety information for aromatic amines and dibrominated compounds.[1][2][3][4]

  • Fume Hood as Default: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Readiness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][4][7]

2. Donning PPE: The Proper Sequence

Caption: Sequential process for donning PPE.

3. During the Experiment:

  • Constant Vigilance: Be mindful of your actions to prevent the generation of dusts or aerosols.

  • Avoid Contamination: Never touch personal items such as phones or pens with gloved hands.

  • Immediate Action: In case of a spill, follow your laboratory's established spill response procedure. Small spills can be absorbed with an inert material and disposed of as hazardous waste.[5][7][8]

4. Doffing PPE and Decontamination:

Caption: Sequential process for doffing PPE.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface.[8]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][4]

Disposal Plan: Responsible Waste Management

All disposable PPE that has come into contact with this compound, as well as any leftover chemical and contaminated materials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials in a clearly labeled, sealed container.

  • Disposal Protocol: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[3][4][5][7] Do not pour down the drain.[8][9]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SAFETY DATA SHEET - 1,3-Dibromobenzene. Fisher Scientific.
  • SAFETY DATA SHEET - 1,4-Dibromobenzene. Fisher Scientific.
  • SAFETY DATA SHEET - 1,3-Dibromobenzene. Alfa Aesar.
  • SAFETY D
  • SAFETY DATA SHEET - 1,4-Dibromobenzene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,2-Dibromobenzene. Alfa Aesar.
  • Amines | RPS.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.
  • SAFETY DATA SHEET - 1,2-Dibromobenzene. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Aminoazobenzene. Sigma-Aldrich.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.